molecular formula C7H13O6P B165942 Mevinphos CAS No. 26718-65-0

Mevinphos

Cat. No.: B165942
CAS No.: 26718-65-0
M. Wt: 224.15 g/mol
InChI Key: GEPDYQSQVLXLEU-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mevinphos (CAS 7786-34-7) is a highly toxic, broad-spectrum organophosphate insecticide and acaricide. Its primary value in research stems from its role as a potent, direct-acting acetylcholinesterase (AChE) inhibitor . By inhibiting AChE, this compound causes an accumulation of acetylcholine in synaptic nerve terminals, leading to the overstimulation of muscarinic and nicotinic receptors . This mechanism makes it a critical compound in toxicological studies for investigating cholinergic signaling, acute neurotoxicity, and the physiological effects of anticholinesterase agents. Researchers utilize this compound to model and understand the sequelae of organophosphate poisoning, which can include symptoms such as salivation, lacrimation, tremors, convulsions, and respiratory depression . Historically, it was used against a wide range of insects and mites in various crops , but its agricultural use has been discontinued in the United States and other countries due to its high acute toxicity profile via oral, dermal, and inhalation routes . This product is provided as a high-purity reference standard. It is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. All safety data sheet recommendations must be consulted and followed prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-3-dimethoxyphosphoryloxybut-2-enoate
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InChI

InChI=1S/C7H13O6P/c1-6(5-7(8)10-2)13-14(9,11-3)12-4/h5H,1-4H3/b6-5+
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InChI Key

GEPDYQSQVLXLEU-AATRIKPKSA-N
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Canonical SMILES

CC(=CC(=O)OC)OP(=O)(OC)OC
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Isomeric SMILES

C/C(=C\C(=O)OC)/OP(=O)(OC)OC
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Molecular Formula

C7H13O6P
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DSSTOX Substance ID

DTXSID0058358
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Molecular Weight

224.15 g/mol
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Physical Description

Mevinphos is a pale yellow to orange liquid, with a weak odor. Used as an insecticide and acaricide on vegetables, alfalfa, deciduous fruits and nuts. (EPA, 1998) May be found in the form of a dry mixture where the liquid is absorbed onto a dry carrier., Pale-yellow to orange liquid with a weak odor; [NIOSH], COLOURLESS-TO-YELLOW LIQUID., Pale-yellow to orange liquid with a weak odor., Pale-yellow to orange liquid with a weak odor. [Note: Insecticide that may be absorbed on a dry carrier.]
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Boiling Point

223 to 226 °F at 1 mmHg (EPA, 1998), 106-107.5 °C @ 1 MM HG, 223-226 °F at 1 mmHg, Decomposes
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Flash Point

175 °F (EPA, 1998), 175 °C (TAG OPEN CUP), 175 °C o.c., 175 °F, (oc) 347 °F
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Solubility

Miscible (NIOSH, 2023), water solubility = 6.0X10+5 mg/l, MISCIBLE WITH WATER, ACETONE, BENZENE, CARBON TETRACHLORIDE, CHLOROFORM, ETHYL AND ISOPROPYL ALCOHOL, TOLUENE, XYLENE; 1 G DISSOLVES IN 20 ML CARBON DISULFIDE AND IN 20 ML KEROSENE; PRACTICALLY INSOL IN HEXANE, Solubility in water: miscible, Miscible
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Density

1.25 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.25 @ 20 °C/4 °C, Relative density (water = 1): 1.25, 0.0029 mmHg at 70 °F, 1.25
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Vapor Pressure

0.0029 mmHg at 70 °F (EPA, 1998), 0.003 [mmHg], vapor pressure = 17 mPa @ 20 °C (1.28X10-4 mm Hg), Vapor pressure, Pa at 21 °C: 0.38, 0.003 mmHg
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Color/Form

PALE YELLOW LIQUID, Pale-yellow to orange liquid.

CAS No.

7786-34-7, 298-01-1
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Record name Crotonic acid, 3-hydroxy-, methyl ester, dimethyl phosphate
Source The National Institute for Occupational Safety and Health (NIOSH)
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Melting Point

44.4 to 70 °F trans isomer / cis isomer (EPA, 1998), 6.9 °C (trans), 21 °C (cis), 44.4-70 °F (trans-) 70 °F (cis-), 44 °F (trans-) 70 °F (cis-)
Record name MEVINPHOS
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Record name MEVINPHOS (ISOMER MIXTURE)
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Record name PHOSDRIN (MEVINPHOS)
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Phosdrin
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Foundational & Exploratory

Mevinphos mechanism of action as an acetylcholinesterase inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mechanism of Action of Mevinphos as an Acetylcholinesterase Inhibitor

Introduction: The Potent Neurotoxicity of this compound

This compound is a synthetic organophosphate (OP) compound, formerly used as a broad-spectrum insecticide and acaricide for the control of chewing and sucking insects and spider mites on a wide range of crops.[1][2][3][4] Classified as a highly toxic substance, its use has been banned or severely restricted in many countries, including the United States, due to its potent neurotoxicity to non-target organisms, including humans.[2][3] Exposure can occur through inhalation, ingestion, or dermal contact, leading to rapid and severe poisoning.[1][5][6]

The primary mechanism underpinning the toxicity of this compound, like other organophosphates, is the potent and irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][7][8][9][10] This guide provides a detailed technical examination of this inhibitory mechanism, designed for researchers, toxicologists, and drug development professionals. We will explore the molecular interactions, the resulting physiological cascade, and the experimental methodologies used to study these effects.

This compound exists as a mixture of two geometric isomers, (E)- and (Z)-mevinphos. The (E)-isomer is noted to be the more biologically active and potent inhibitor of acetylcholinesterase.[3][11]

PropertyValueSource
Chemical Formula C₇H₁₃O₆P[3]
Molar Mass 224.149 g·mol⁻¹[3]
Appearance Colorless to pale yellow or orange liquid[1][8][12]
Solubility in Water Miscible[1][3]
Vapor Pressure 0.003 mmHg at 21°C[3][8]
Isomerism Exists as (E)- and (Z)-isomers; the (E)-isomer is more biologically active.[11]

Table 1: Selected Chemical and Physical Properties of this compound.

AChE_Active_Site cluster_gorge Active Site Gorge cluster_triad Catalytic Triad AS Anionic Subsite ES Esteratic Subsite (Catalytic Triad) AS->ES ~14 Å separation Ser203 Ser203 (Nucleophile) His447 His447 Glu334 Glu334 ACh Acetylcholine (Substrate) ACh->AS Enters Gorge & Binds

Caption: Simplified diagram of the Acetylcholinesterase (AChE) active site.

Core Mechanism: Irreversible Phosphorylation of AChE

The toxicity of this compound stems from its ability to act as a potent and effectively irreversible inhibitor of AChE. [13]The mechanism is a chemical reaction wherein the organophosphate phosphorylates the critical serine residue (Ser203) within the esteratic subsite of the enzyme. [14] The Reaction Steps:

  • Binding: The this compound molecule enters the active site gorge of AChE. The electrophilic phosphorus atom of this compound is positioned near the nucleophilic hydroxyl group of Ser203.

  • Nucleophilic Attack: The activated Ser203 attacks the phosphorus atom of this compound.

  • Phosphorylation: A stable covalent bond is formed between the phosphorus atom of this compound and the oxygen atom of the serine residue. This results in a phosphorylated enzyme. A leaving group is released in the process.

  • Enzyme Inactivation: The phosphorylated enzyme is catalytically inactive. The bulky phosphate group sterically and electronically prevents the binding and hydrolysis of acetylcholine. [14] This inhibition is considered irreversible because the resulting phospho-serine bond is extremely stable and hydrolyzes at a negligible rate. [13][14]Over time, this complex can undergo a process called "aging," which involves the dealkylation of the phosphate group, further strengthening the bond and making reactivation by antidotes (oximes) impossible.

Inhibition_Mechanism cluster_reaction Phosphorylation Reaction AChE Active AChE Ser-OH His Glu This compound {this compound | P=O} AChE:ser->this compound Nucleophilic Attack Intermediate {Transition State} AChE->Intermediate This compound->Intermediate Inactive_AChE Inactive Phosphorylated AChE Ser-O-P(O)(OMe)₂ ... Intermediate->Inactive_AChE Covalent Bond Formation Leaving_Group Leaving Group Intermediate->Leaving_Group

Caption: The phosphorylation of the AChE active site serine by this compound, leading to inactivation.

The Physiological Cascade: Cholinergic Crisis

With AChE inhibited, acetylcholine accumulates unabated in the synaptic cleft and at neuromuscular junctions. [7][14]This leads to excessive and prolonged stimulation of cholinergic receptors—both muscarinic and nicotinic—throughout the central and peripheral nervous systems. This state of hypercholinergic activity is known as a "cholinergic crisis" and is the cause of the clinical signs of organophosphate poisoning. [7][9] The symptoms are a direct consequence of receptor overstimulation in various organ systems. [2]

Receptor Type Location Symptoms of Overstimulation (Cholinergic Toxidrome)
Muscarinic Parasympathetic nervous system (smooth muscles, glands, heart) DUMBBELS: Diarrhea, Urination, Miosis (pinpoint pupils), Bronchospasm/Bronchorrhea, Bradycardia, Emesis, Lacrimation, Salivation/Sweating. [2][7]
Nicotinic Neuromuscular junctions, autonomic ganglia, CNS MTWTF: Muscle fasciculations and cramping, Tachycardia, Weakness, Twitching, Fasciculations. Ultimately leads to paralysis, including of the respiratory muscles. [7][15]

| Central Nervous System (CNS) | Brain | Confusion, ataxia, slurred speech, convulsions, respiratory depression, coma. [2][15]|

Table 2: Symptoms of this compound-Induced Cholinergic Crisis, categorized by receptor type.

The primary cause of death in acute organophosphate poisoning is respiratory failure, resulting from a combination of bronchospasm, excessive bronchial secretions (bronchorrhea), and paralysis of the respiratory muscles. [7]

Experimental Protocol: The Ellman's Assay for AChE Activity

To quantify the inhibitory effect of compounds like this compound, researchers rely on robust enzymatic assays. The most common and widely accepted method is the Ellman's assay, which provides a simple and rapid colorimetric determination of AChE activity. [16][17] Principle: The assay measures the production of thiocholine, which results from the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE. The produced thiocholine reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. [16]The rate of color formation is directly proportional to the AChE activity.

Detailed Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a 0.1 M phosphate buffer, pH 7.5-8.0.

    • DTNB Stock Solution (Ellman's Reagent): Dissolve DTNB in the assay buffer to a final concentration of 10 mM.

    • ATCh Stock Solution (Substrate): Dissolve acetylthiocholine iodide in the assay buffer to a final concentration of 10 mM.

    • Enzyme Solution: Prepare a solution of purified AChE or a biological sample (e.g., red blood cell lysate, brain homogenate) diluted in the assay buffer to a suitable working concentration.

    • Inhibitor Solution (this compound): Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) and make serial dilutions in the assay buffer.

  • Assay Procedure (96-well plate format):

    • Step 1: Setup: To each well of a clear 96-well plate, add:

      • 140 µL of Assay Buffer.

      • 20 µL of DTNB solution.

      • 20 µL of the sample (either AChE solution for control or AChE pre-incubated with this compound for the test).

    • Step 2: Pre-incubation (for inhibition studies): In a separate tube, pre-incubate the AChE solution with various concentrations of this compound for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibition to occur. A control sample with no inhibitor should be run in parallel.

    • Step 3: Reaction Initiation: Add 20 µL of the ATCh substrate solution to each well to start the reaction.

    • Step 4: Measurement: Immediately place the plate in a spectrophotometric multiwell plate reader. Measure the absorbance at 412 nm every minute for 10-15 minutes (kinetic mode).

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔAbs/min) for each well.

    • The AChE activity is proportional to this rate.

    • For inhibition studies, plot the percentage of remaining AChE activity against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Ellman_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution (96-Well Plate) cluster_analysis 3. Data Acquisition & Analysis Buffer Assay Buffer (Phosphate, pH 7.5) DTNB DTNB Solution (Ellman's Reagent) ATCh ATCh Solution (Substrate) Enzyme AChE Enzyme or Biological Sample Inhibitor This compound Serial Dilutions Incubate Pre-incubate AChE with this compound AddReagents Add Buffer, DTNB, and AChE-Inhibitor Mix to Plate Incubate->AddReagents Initiate Initiate Reaction with ATCh Substrate AddReagents->Initiate Measure Kinetic Read at 412 nm (Spectrophotometer) Initiate->Measure Calculate Calculate Rate (ΔAbs/min) Measure->Calculate Plot Plot % Inhibition vs. [this compound] Determine IC₅₀ Calculate->Plot

Caption: Experimental workflow for determining AChE inhibition by this compound using the Ellman's assay.

Conclusion and Broader Implications

The mechanism of this compound as an acetylcholinesterase inhibitor is a classic example of organophosphate neurotoxicity. Through the effectively irreversible phosphorylation of the active site serine of AChE, this compound disrupts the delicate balance of cholinergic neurotransmission, leading to a life-threatening cholinergic crisis. The high toxicity and rapid action of this compound underscore the critical importance of AChE function in the nervous system.

Understanding this mechanism at a molecular level is fundamental for several fields. For toxicologists, it informs the diagnosis and treatment of poisonings, where rapid administration of atropine (to block muscarinic receptors) and oxime reactivators (to cleave the phosphate-serine bond, if administered before 'aging') is critical. [18][19]For drug development professionals, the structure and function of the AChE active site serve as a blueprint for designing both inhibitors for therapeutic purposes (e.g., treatment of Alzheimer's disease) and novel, safer pesticides that may exhibit greater species selectivity. [13][20]The study of potent inhibitors like this compound continues to provide invaluable insights into enzyme kinetics, toxicology, and rational drug design.

References

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  • This compound HAZARD SUMMARY. (2007). New Jersey Department of Health. [Link]

  • Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. (2023). Public Health Toxicology. [Link]

  • Acetylcholinesterase: Structure, dynamics, and interactions with organophosphorus compounds. (2025). PMC - PubMed Central. [Link]

  • Concentration-dependent kinetics of acetylcholinesterase inhibition by the organophosphate paraoxon. (n.d.). PubMed. [Link]

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  • Full article: Acetylcholinesterases – the structural similarities and differences. (n.d.). Taylor & Francis Online. [Link]

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Sources

An In-depth Technical Guide to the Chemical Properties and Structure of Mevinphos Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical properties, structure, and differential biological activities of Mevinphos isomers. As an organophosphate insecticide, the stereochemistry of this compound plays a pivotal role in its efficacy and toxicological profile. This document is intended to serve as a detailed resource for professionals in research, drug development, and related scientific fields.

Introduction: The Significance of Isomerism in this compound

This compound, a potent organophosphate insecticide and acaricide, exists as a mixture of two geometric isomers: the (E)-isomer and the (Z)-isomer.[1] These isomers, arising from the restricted rotation around a carbon-carbon double bond, exhibit distinct physical, chemical, and, most importantly, biological properties. The technical-grade this compound typically contains a higher proportion of the more biologically active (E)-isomer.[1] Understanding the unique characteristics of each isomer is crucial for the development of more selective and effective pesticides, as well as for assessing their environmental impact and toxicological risks. This guide will delve into the structural nuances, chemical behaviors, and the profound differences in the acetylcholinesterase (AChE) inhibitory activity of the (E) and (Z) isomers of this compound.

Section 1: Chemical Structure and Physicochemical Properties

This compound, chemically named methyl 3-(dimethoxyphosphoryloxy)but-2-enoate, has the molecular formula C₇H₁₃O₆P and a molecular weight of 224.15 g/mol .[2] The presence of a double bond in the crotonate moiety gives rise to its geometric isomerism.

Mevinphos_Isomers cluster_E (E)-Mevinphos (cis) cluster_Z (Z)-Mevinphos (trans) E_isomer Z_isomer caption Chemical structures of (E)- and (Z)-Mevinphos isomers. GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing this compound isomers Extraction Solvent Extraction Sample->Extraction Cleanup Solid Phase Extraction (SPE) Cleanup Extraction->Cleanup Injection Injection into GC Cleanup->Injection Concentrated Extract Separation Separation on Capillary Column Injection->Separation Ionization Electron Impact Ionization Separation->Ionization Detection Mass Spectrometric Detection Ionization->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Identification Isomer Identification (Retention Time & Mass Spectra) Chromatogram->Identification Quantification Quantification (Peak Area) Identification->Quantification AChE_Inhibition cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition by this compound cluster_outcome Physiological Outcome Acetylcholine Acetylcholine AChE AChE Acetylcholine->AChE Substrate Choline + Acetate Choline + Acetate AChE->Choline + Acetate Hydrolysis Accumulation of Acetylcholine Accumulation of Acetylcholine This compound This compound This compound->AChE Inhibits Overstimulation of Receptors Overstimulation of Receptors Accumulation of Acetylcholine->Overstimulation of Receptors Neurotoxicity Neurotoxicity Overstimulation of Receptors->Neurotoxicity

Sources

Mevinphos: A Technical and Historical Guide to a Potent Organophosphate Insecticide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the historical development, discovery, and scientific underpinnings of Mevinphos, a potent organophosphate insecticide. Developed in the post-war era of chemical innovation, this compound emerged as a powerful tool for controlling a broad spectrum of agricultural pests. This document delves into the chemical synthesis of this compound, its mechanism of action as an acetylcholinesterase inhibitor, detailed experimental protocols for its efficacy evaluation and analytical detection, and the broader historical context of its development and subsequent regulatory scrutiny. Designed for researchers, scientists, and professionals in drug and pesticide development, this guide offers a detailed exploration of a significant, albeit controversial, chapter in the history of agricultural chemistry.

Introduction: The Dawn of a New Era in Pest Control

The 1950s represented a "golden age" for the pesticide industry, a period of rapid discovery and deployment of novel synthetic chemical solutions to agricultural challenges.[1] This era was born from the technological advancements of World War II, which saw the repurposing of chemical warfare research for domestic applications.[2] Companies like Shell Chemical, leveraging their expertise in petrochemicals, became major players in this new market, introducing a range of powerful insecticides.[3] It was within this context of fervent innovation and a drive for increased agricultural productivity that this compound was developed.

This compound, an organophosphate insecticide, was introduced by Shell Chemical Company in the mid-1950s and commercially launched as 'Phosdrin' around 1957-1958.[4][5] It was lauded for its rapid action and short persistence in the environment, qualities that were seen as advantageous at the time.[5] This guide will explore the scientific journey of this compound, from its synthesis in the laboratory to its application in the field and the analytical methods used to monitor its presence.

Chemical Synthesis of this compound: The Perkow Reaction

The synthesis of this compound is achieved through the Perkow reaction, a notable transformation in organophosphorus chemistry where a trialkyl phosphite reacts with a halo-ketone to yield a dialkyl vinyl phosphate.[3] This reaction provides an efficient route to the enol phosphate structure characteristic of this compound.

Reaction Mechanism

The Perkow reaction mechanism involves the initial nucleophilic attack of the phosphite on the carbonyl carbon of the halo-ketone, forming a zwitterionic intermediate. This is followed by a rearrangement and elimination of an alkyl halide to give the final enol phosphate product.[3]

Perkow_Reaction Trimethyl_Phosphite Trimethyl Phosphite Methyl_Acetoacetate Methyl Acetoacetate Chlorine Chlorine Reactants Reactants Methyl_Chloroacetoacetate Methyl Chloroacetoacetate Reactants->Methyl_Chloroacetoacetate Chlorination Zwitterionic_Intermediate Zwitterionic Intermediate Methyl_Chloroacetoacetate->Zwitterionic_Intermediate Nucleophilic Attack (Perkow Reaction) This compound This compound Zwitterionic_Intermediate->this compound Rearrangement & Elimination

Caption: Generalized synthesis pathway for this compound via the Perkow reaction.

Step-by-Step Synthesis Protocol

The following is a generalized, step-by-step protocol for the laboratory synthesis of this compound. Safety Note: This synthesis involves highly toxic materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

  • Chlorination of Methyl Acetoacetate: Methyl acetoacetate is chlorinated using a suitable chlorinating agent (e.g., sulfuryl chloride) in an inert solvent to produce methyl chloroacetoacetate. The reaction is typically carried out at a controlled temperature to prevent side reactions.

  • The Perkow Reaction:

    • In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, dissolve the synthesized methyl chloroacetoacetate in an anhydrous, inert solvent such as toluene.

    • Cool the solution in an ice bath.

    • Slowly add trimethyl phosphite to the cooled solution with continuous stirring. The reaction is exothermic and the addition rate should be controlled to maintain a low temperature.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure the reaction goes to completion.

  • Work-up and Purification:

    • The solvent and the methyl chloride byproduct are removed under reduced pressure.

    • The resulting crude this compound is then purified, typically by vacuum distillation, to yield the final product as a mixture of (E) and (Z) isomers.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, like other organophosphate insecticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE).[6] AChE is crucial for the proper functioning of the nervous system in both insects and mammals. Its primary role is to hydrolyze the neurotransmitter acetylcholine (ACh) in the synaptic cleft, thereby terminating the nerve signal.

Biochemical Interaction

The organophosphate group of this compound mimics the structure of acetylcholine and binds to the serine hydroxyl group in the active site of AChE. This binding results in the phosphorylation of the enzyme, rendering it inactive. The accumulation of acetylcholine in the synaptic cleft leads to continuous nerve stimulation, resulting in paralysis and ultimately death of the insect.[7]

The bimolecular rate constant for the inhibition of bovine erythrocyte cholinesterase by this compound has been determined to be 1.36 x 105 M-1min-1 at 37°C.[8]

AChE_Inhibition cluster_normal Normal Nerve Function cluster_this compound With this compound ACh_Release Acetylcholine (ACh) Released ACh_Binding ACh Binds to Receptors ACh_Release->ACh_Binding AChE Acetylcholinesterase (AChE) ACh_Release->AChE ACh_Accumulation ACh Accumulates ACh_Release->ACh_Accumulation Synaptic_Cleft Synaptic Cleft Nerve_Impulse Nerve Impulse Continues ACh_Binding->Nerve_Impulse ACh_Breakdown ACh is Broken Down AChE->ACh_Breakdown This compound This compound AChE_Inhibition AChE is Inhibited This compound->AChE_Inhibition Continuous_Stimulation Continuous Nerve Stimulation ACh_Accumulation->Continuous_Stimulation Paralysis Paralysis & Death Continuous_Stimulation->Paralysis

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

Experimental Protocols

Efficacy Testing: Bioassays

To determine the efficacy of this compound against target pests, standardized bioassays are conducted. The following are example protocols for contact and systemic activity.

This method assesses the direct toxicity of this compound to aphids.[9]

  • Preparation of Test Solutions: Prepare a series of dilutions of this compound in a suitable solvent (e.g., acetone with a surfactant). A control solution (solvent and surfactant only) must also be prepared.

  • Leaf Disc Preparation: Cut leaf discs from an untreated host plant suitable for the aphid species being tested.

  • Treatment: Individually dip each leaf disc into a test solution for a standardized time (e.g., 10 seconds) with gentle agitation.[9] Place the treated discs on paper towels to air dry.[9]

  • Aphid Infestation: Once dry, place each leaf disc on a bed of agar in a petri dish.[9] Transfer a known number of adult aphids (e.g., 10-20) onto each leaf disc using a fine brush.

  • Incubation: Maintain the petri dishes under controlled conditions (temperature, humidity, and light).

  • Mortality Assessment: Assess aphid mortality at predetermined intervals (e.g., 24, 48, and 72 hours). Aphids that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula. Determine the LC50 (lethal concentration for 50% of the population) using probit analysis.

This bioassay evaluates the uptake and translocation of this compound within the plant.[10][11]

  • Plant Preparation: Grow host plants in a pest-free environment until they have a suitable number of leaves.

  • Treatment: Dip a single, intact leaf of each plant into the prepared this compound solutions for a standardized time. The rest of the plant should not come into contact with the insecticide solution.

  • Aphid Infestation: After the treated leaf has dried, infest an untreated part of the plant (e.g., a newer leaf) with a known number of aphids.

  • Incubation and Assessment: Maintain the plants under controlled conditions and assess aphid mortality as described in the contact bioassay protocol. Significant mortality on the untreated leaves indicates systemic activity.

Analytical Detection: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the detection and quantification of this compound residues in environmental and biological samples.[7][12]

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis.[13][14]

  • Homogenization: Homogenize the sample (e.g., fruit, vegetable, soil) to ensure uniformity.

  • Extraction: Weigh a representative portion of the homogenized sample into a centrifuge tube. Add acetonitrile and an internal standard. Shake vigorously.

  • Salting Out: Add a mixture of salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation. Shake and centrifuge.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a tube containing a d-SPE sorbent (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences). Vortex and centrifuge.

  • Final Extract: The resulting supernatant is the final extract for GC-MS analysis.

  • Instrumentation: Use a gas chromatograph coupled with a mass spectrometer.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

    • Injection: Inject a small volume (e.g., 1 µL) of the final extract in splitless mode.

    • Temperature Program: A temperature gradient is used to separate the analytes. An example program starts at a low temperature (e.g., 50°C), ramps up to a high temperature (e.g., 310°C), and holds for a few minutes.[14]

    • Carrier Gas: Helium is commonly used as the carrier gas.[14]

  • MS Conditions:

    • Ionization: Electron impact (EI) ionization is standard.

    • Acquisition Mode: The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

  • Quantification: Create a calibration curve using this compound standards of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Historical Context and Regulatory Status

The development of this compound occurred during a period of optimism about the potential of chemical pesticides to revolutionize agriculture.[1] However, the widespread use of organophosphates and other persistent pesticides in the 1950s and 1960s began to raise environmental and health concerns, famously highlighted by Rachel Carson's "Silent Spring" in 1962.[15] These concerns eventually led to increased regulatory oversight of pesticides.

Due to its high acute toxicity, this compound has been subject to significant regulatory restrictions. In the United States, all registrations for this compound were voluntarily canceled by the registrant in 1994. It is not approved for use in the European Union.

Conclusion

This compound stands as a significant example of the mid-20th century's chemical revolution in agriculture. Its development showcases the ingenuity of organic chemists in creating potent solutions to pest problems. However, its history also serves as a cautionary tale about the potential for unintended consequences and the importance of rigorous toxicological and environmental assessment. The experimental and analytical protocols detailed in this guide provide the foundational methodologies for the continued study and understanding of organophosphate insecticides and their impact.

References

  • Chemical Age: How War Tools Became Pesticides | joegardener®. (2022, October 6). Retrieved from [Link]

  • Aphids | Insecticide Resistance Action Committee - IRAC. (n.d.). Retrieved from [Link]

  • Bioassays For Monitoring Insecticide Resistance l Protocol Preview. (2022, June 6). YouTube. Retrieved from [Link]

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Environmental fate and degradation of Mevinphos in soil and water

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Environmental Fate and Degradation of Mevinphos in Soil and Water

Foreword: A Senior Application Scientist's Perspective

In the field of environmental science, understanding the lifecycle of a chemical compound is paramount. It is not enough to know if a substance degrades; we must understand the how, the why, and the what next. This compound, a potent organophosphate insecticide, serves as a compelling case study. Its high efficacy was matched by significant toxicity, making the study of its environmental persistence and degradation pathways a critical endeavor for researchers and regulators. This guide is structured not as a mere recitation of facts, but as a logical exploration of this compound's journey through soil and water ecosystems. We will delve into the causal mechanisms behind its transformation, providing field-proven insights and robust, self-validating experimental protocols. Our objective is to equip you, the researcher, with the foundational knowledge and practical methodologies required to assess the environmental impact of this and similar compounds.

This compound: Chemical Identity and Environmental Profile

This compound is an organophosphate insecticide and acaricide known for its broad-spectrum control of chewing and sucking insects.[1] It acts as a potent acetylcholinesterase inhibitor, disrupting the nervous systems of target pests through both contact and systemic action.[2][3] The technical product is a mixture of two geometric isomers, (E) and (Z), with the (E)-isomer being the more biologically active component.[2]

A compound's environmental behavior is dictated by its fundamental physicochemical properties. For this compound, its high water solubility is a defining characteristic, suggesting a potential for mobility in the environment.[1][2] However, as we will explore, this potential is often curtailed by its rapid degradation, particularly in soil.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSignificance for Environmental FateSource
Chemical FormulaC₇H₁₃O₆PBasic molecular identity.[3]
Molecular Weight224.1 g/mol Influences diffusion and transport.[3]
Water SolubilityMiscible (>10 mg/L)High potential for dissolution in surface water and soil porewater, indicating mobility.[1][3]
Vapor Pressure0.003 mmHg at 21°CLow volatility, suggesting it is less likely to partition into the atmosphere from soil or water.[3]
Log Kow0.13Low octanol-water partition coefficient, indicating low potential for bioaccumulation in fatty tissues.

Degradation and Dissipation in the Soil Environment

While this compound's solubility suggests it could be a leaching risk, its behavior in soil is overwhelmingly dominated by rapid degradation. This rapid breakdown is the primary reason it is not expected to contaminate groundwater despite its potential mobility.[1][2]

The Primacy of Biotic Degradation

The cornerstone of this compound's dissipation in soil is microbial degradation. Laboratory and field studies consistently show that its half-life in soil is remarkably short, often measured in hours or a few days.[1][2] This rate is significantly faster than abiotic processes like chemical hydrolysis, pointing directly to a biologically mediated pathway.

  • Causality: The rapid breakdown is attributed to enzymatic action by soil microorganisms. These microbes utilize the organophosphate as a source of carbon or phosphorus, breaking the ester bonds and mineralizing the compound.[4] While specific this compound-degrading organisms are not extensively documented in the provided literature, the principle is well-established for other organophosphates, with bacteria such as Rhodococcus and members of the Enterobacteriaceae family being identified as potent degraders.[5][6] The presence of a heat-labile enzyme capable of degrading 95% of applied this compound in a day further confirms the biological nature of this process.

  • Influencing Factors: The efficiency of microbial degradation is not constant; it is a dynamic process governed by the soil environment itself.[7]

    • Soil Type & Organic Matter: While this compound is poorly adsorbed to many soil particles, adsorption can increase with higher clay and organic matter content, which could potentially reduce its availability to microbes.[1]

    • Temperature & Moisture: Microbial activity is optimal within specific temperature and moisture ranges. Extreme conditions (cold, dry) will slow degradation rates.

    • pH: Soil pH affects both microbial populations and the chemical stability of the pesticide.

    • Microbial Acclimation: Soils with a history of organophosphate application often exhibit faster degradation rates, as the microbial community adapts and evolves to utilize these compounds more efficiently.[7]

Soil Persistence: A Quantitative Summary

The rate of degradation is typically expressed as a half-life (DT₅₀), the time required for 50% of the initial concentration to dissipate.

Table 2: Environmental Persistence (DT₅₀) of this compound in Soil

ConditionDT₅₀ ValuePersistence ClassificationSource
Typical Aerobic Lab (20°C)3 daysNon-persistent[2]
Typical Aerobic Field1.2 daysNon-persistent[2]
General Range (Aerobic)2-3 daysNon-persistent[1]
General Range (Anaerobic)1-12 daysNon-persistent to slightly persistent[2]
Chehalis Clay Loam (Lab)< 1 dayNon-persistent
Silty/Sandy Clay (Lab)13 daysNon-persistent

Degradation and Dissipation in the Aquatic Environment

In aquatic systems, the story of this compound degradation shifts from a biological narrative to a chemical one. The dominant degradation mechanism in water is abiotic chemical hydrolysis.[1]

The Role of Chemical Hydrolysis

Hydrolysis is the cleavage of chemical bonds by the addition of water. For this compound, this process breaks the phosphate ester linkage, detoxifying the molecule. The rate of this reaction is profoundly dependent on the pH of the water.[1]

  • Causality (The pH Effect): Hydrolysis of organophosphates is catalyzed by both acid and base, but is significantly more rapid under alkaline (basic) conditions. At neutral or acidic pH, the this compound molecule is relatively stable. As the pH increases, the concentration of hydroxide ions (OH⁻) rises. These ions act as nucleophiles, attacking the electrophilic phosphorus atom in the this compound molecule, leading to the cleavage of the P-O-vinyl bond far more quickly. This explains the dramatic decrease in half-life as the pH moves from 6 to 11.[1]

Table 3: Hydrolytic Half-life of this compound at Different pH Values

pHHalf-life (DT₅₀)Rate of DegradationSource
6120 daysVery Slow[1]
735 daysSlow[1]
93 daysModerate[1]
111.4 hoursVery Rapid[1]
  • Isomer-Specific Hydrolysis: The (E)-isomer, which constitutes the majority of the technical product, hydrolyzes faster than the (Z)-isomer. This is a critical detail for accurate environmental modeling, as the more toxic isomer degrades more quickly under hydrolytic conditions.

Aquatic Photolysis and Other Pathways

While hydrolysis is dominant, other abiotic processes contribute to this compound's degradation in water.

  • Photolysis: The breakdown of a molecule by light. This compound can undergo photolysis, but it is a much slower process compared to hydrolysis, especially in alkaline waters.[7] The aqueous photolysis half-life at pH 7 is estimated to be around 27 days, which is comparable to its hydrolysis half-life at the same pH.[2]

  • Sediment Interaction: In a complete aquatic system (water and sediment), the overall dissipation is faster than in water alone. The water-sediment system DT₅₀ is approximately 21 days, with the half-life in the water phase being just 5 days.[2] This indicates that processes within the sediment, likely a combination of microbial degradation and strong adsorption to sediment particles, play a significant role in removing this compound from the water column.

Degradation Pathways and Metabolites

The degradation of this compound results in several breakdown products. Understanding these metabolites is crucial, as they may have their own toxicological and mobility profiles.

The primary degradation pathways involve the cleavage of the phosphate ester bond.

  • In Water (Hydrolysis): The main products are O-demethyl-mevinphos, dimethyl phosphoric acid, acetoacetic acid, and acetone.[3][8] (E)-mevinphos acid has also been identified as a minor hydrolysis product.[8]

  • In Plants (and likely Soil): The major residues identified are the parent alpha (Z) and beta (E) isomers of this compound and dimethyl phosphate. This compound acid is a minor metabolite.[3]

Mevinphos_Degradation cluster_soil Soil Environment cluster_water Aquatic Environment This compound This compound ((E) and (Z) Isomers) Soil_Metabolites Dimethyl Phosphate + this compound Acid + CO2 + H2O This compound->Soil_Metabolites Microbial Degradation (Primary Pathway) Water_Metabolites O-demethyl-mevinphos + Dimethyl Phosphoric Acid + Acetoacetic Acid + Acetone This compound->Water_Metabolites Chemical Hydrolysis (Primary Pathway, pH-dependent)

Caption: Primary degradation pathways of this compound in soil and water.

Standardized Experimental Protocols

To ensure data are reliable and comparable, standardized methodologies are essential. The following protocols are based on internationally recognized guidelines and best practices.

Protocol: Aerobic Soil Degradation Study (Based on OECD 307)

Objective: To determine the rate and pathway of this compound degradation in aerobic soil under controlled laboratory conditions.

Self-Validation Principle: This protocol incorporates sterile controls to definitively isolate the contribution of microbial activity (biotic degradation) from chemical degradation (abiotic). The inclusion of a ¹⁴C-labeled test substance allows for a complete mass balance, ensuring that all degradation products, including unextractable residues and mineralized CO₂, are accounted for.

Methodology:

  • Soil Sourcing and Characterization:

    • Collect fresh, unsieved soil from a location with no prior pesticide history.

    • Characterize the soil for texture (sand/silt/clay content), organic matter, pH, and microbial biomass. This is crucial for understanding the context of the results.

  • Test Substance Preparation:

    • Prepare a stock solution of this compound. For pathway analysis, use a radiolabeled variant (e.g., ¹⁴C-Mevinphos).

  • Experimental Setup:

    • Weigh equivalent amounts of soil (adjusted for moisture content) into incubation flasks.

    • Prepare two sets of flasks: non-sterile (for total degradation) and sterile (e.g., via autoclaving or gamma irradiation, for abiotic degradation).

    • Spike the soil with the this compound solution to achieve the desired test concentration.

    • Maintain flasks in the dark at a constant temperature (e.g., 20°C ± 1°C).

    • Pass humidified, CO₂-free air through the flasks. Trap evolved CO₂ in an alkaline solution (e.g., NaOH or KOH) for subsequent analysis (scintillation counting).

  • Sampling and Analysis:

    • Sacrifice replicate flasks (both sterile and non-sterile) at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30 days).

    • Extract this compound and its metabolites from the soil using an appropriate solvent (e.g., acetonitrile).[9]

    • Quantify the parent compound and major metabolites using a suitable analytical technique, such as Gas Chromatography (GC) with a Flame Photometric Detector (FPD) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

    • Analyze the CO₂ traps for ¹⁴CO₂ to quantify mineralization.

    • Combust a subsample of the extracted soil to determine the amount of unextractable (bound) residue.

  • Data Analysis:

    • Calculate the concentration of this compound at each time point.

    • Plot the concentration versus time and determine the DT₅₀ and DT₉₀ values using appropriate kinetic models (e.g., first-order kinetics).

    • Compare the degradation rates between sterile and non-sterile samples to quantify the rate of biotic degradation.

Soil_Degradation_Workflow cluster_prep Preparation cluster_incubation Incubation (20°C, Dark) cluster_analysis Analysis at Time Intervals A Soil Collection & Characterization B Spiking with ¹⁴C-Mevinphos A->B C Non-Sterile Samples (Biotic + Abiotic) B->C D Sterile Controls (Abiotic Only) B->D E CO₂ Trapping C->E F Solvent Extraction C->F D->E D->F H ¹⁴CO₂ Analysis E->H G LC-MS/GC-FPD Quantification F->G I Bound Residue Analysis F->I J Kinetic Modeling (DT₅₀ Calculation) G->J H->J I->J

Caption: Experimental workflow for an aerobic soil degradation study.

Protocol: Hydrolysis as a Function of pH (Based on OECD 111)

Objective: To determine the rate of abiotic hydrolysis of this compound in sterile aqueous solutions at different pH values.

Self-Validation Principle: The experiment is conducted in sterile, buffered solutions in the absence of light to eliminate any potential biotic or photolytic degradation, thereby isolating chemical hydrolysis as the sole variable. The use of multiple pH buffers provides a clear and defensible correlation between pH and the degradation rate.

Methodology:

  • Buffer Preparation:

    • Prepare sterile aqueous buffer solutions at pH 4, 7, and 9. Ensure the buffers are free of microbial contamination.

  • Test Solution Preparation:

    • Prepare a stock solution of this compound in a minimal amount of water-miscible solvent (e.g., acetonitrile).

    • Add a small aliquot of the stock solution to each buffer solution in sterile, light-proof vessels (e.g., amber glass vials). The final concentration of the organic solvent should be <1%.

  • Incubation:

    • Maintain the test solutions at a constant temperature (e.g., 25°C or 50°C to accelerate the study) in the dark.

  • Sampling and Analysis:

    • At specified time intervals, remove aliquots from each pH solution.

    • Immediately analyze the samples for the concentration of this compound using a validated analytical method (e.g., HPLC-UV or LC-MS).

  • Data Analysis:

    • For each pH, plot the natural logarithm of the this compound concentration versus time.

    • If the plot is linear, the reaction follows pseudo-first-order kinetics. Calculate the rate constant (k) from the slope of the line.

    • Calculate the hydrolysis half-life (DT₅₀) using the formula: DT₅₀ = ln(2) / k.

Conclusion

The environmental fate of this compound is a tale of two distinct environments. In soil, its destiny is swiftly determined by microbial communities, leading to rapid degradation and low persistence. This biotic process is the critical factor mitigating the risk of groundwater contamination. In water, its fate is governed by chemistry, specifically a pH-dependent hydrolysis that is slow in neutral or acidic waters but extremely rapid under alkaline conditions. While this compound is no longer used in many parts of the world, the principles governing its breakdown—the interplay between chemical properties, biotic potential, and environmental factors like pH—provide a timeless and essential framework for evaluating the next generation of agricultural chemicals. The robust, self-validating protocols outlined here are the tools that enable us to build that understanding with confidence and scientific integrity.

References

  • Title: this compound (Ref: ENT 22374) - AERU - University of Hertfordshire Source: University of Hertfordshire Agricultural & Environmental Research Unit (AERU) URL: [Link]

  • Title: this compound - EXTOXNET PIP Source: Extension Toxicology Network (EXTOXNET) URL: [Link]

  • Title: this compound | C7H13O6P | CID 9560 - PubChem Source: National Center for Biotechnology Information, PubChem URL: [Link]

  • Title: Pesticide Fact Sheet: this compound Source: United States Environmental Protection Agency (EPA) URL: [Link]

  • Title: Environmental fate and toxicology of organophosphate pesticides Source: Journal of the Geological Society URL: [Link]

  • Title: this compound - Food and Agriculture Organization of the United Nations Source: Food and Agriculture Organization (FAO) URL: [Link]

  • Title: Environmental Chemistry Methods: this compound; 417603-01 Source: United States Environmental Protection Agency (EPA) URL: [Link]

  • Title: Microbial Degradation of Organophosphorus Pesticides Source: ResearchGate URL: [Link]

  • Title: Organophosphorus pesticides degrading bacteria present in contaminated soils Source: Redalyc URL: [Link]

  • Title: Degradation of monocrotophos by bacteria isolated from soil Source: Academic Journals URL: [Link]

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An In-Depth Technical Guide to the Acetylcholinesterase Inhibition Kinetics by Mevinphos

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Mevinphos, a potent organophosphate (OP) insecticide, exerts its neurotoxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in synaptic signal transmission. Understanding the precise kinetics of this inhibition is paramount for toxicological assessment, the development of effective antidotes, and the design of sensitive biosensors. This guide provides a comprehensive examination of the kinetic mechanisms governing the interaction between this compound and AChE. We delve into the multi-step inhibition pathway, including initial binding, phosphorylation, spontaneous reactivation, and the clinically significant process of aging. Detailed, field-proven experimental protocols for the determination of key kinetic constants—kᵢ, kᵣ, and kₐ—are presented, grounded in the principles of the Ellman assay. This document is intended for researchers, toxicologists, and drug development professionals seeking a deep, practical understanding of OP-AChE kinetics.

Introduction: The Cholinergic Synapse and the Role of this compound

Acetylcholinesterase (AChE) is a serine hydrolase that plays a pivotal role in the central and peripheral nervous systems. Its primary function is to terminate nerve impulses at cholinergic synapses by catalyzing the hydrolysis of the neurotransmitter acetylcholine (ACh).[1] This rapid degradation is essential for preventing the overstimulation of acetylcholine receptors and allowing for precise neural control.

This compound is a synthetic organophosphate that functions as a potent, systemic insecticide and acaricide.[2] Like other OPs, its mechanism of action is the inhibition of AChE.[2] By blocking the enzyme's activity, this compound causes an accumulation of ACh in the synaptic cleft, leading to a state of hypercholinergic stimulation.[3] This results in a cascade of toxic effects, including muscle spasms, respiratory distress, and ultimately, death.[3] The potency of this compound is defined by the kinetics of its interaction with AChE, a process that is more complex than a simple binding event.

The Three-Phase Kinetics of Irreversible Inhibition

The interaction between this compound and AChE is best described as a progressive, multi-step process. While often termed "irreversible," the initial stages involve reversible binding, and the subsequent covalent modification can, under certain conditions, be slowly reversed. The overall process can be dissected into three critical phases: phosphorylation, spontaneous reactivation, and aging.

Phase I: Reversible Binding and Phosphorylation

The inhibition begins with the formation of a reversible Michaelis-type complex between the enzyme (E) and this compound (I). This is followed by the phosphorylation of the catalytic serine residue in the AChE active site, forming a stable, covalently modified but inactive enzyme (EP) and releasing a leaving group.

The reaction can be represented as: E + I ⇌ [E·I] → EP + Leaving Group

The kinetics of this process are described by several constants:

  • Kᴅ (or Kₐ): The dissociation constant for the initial reversible binding complex. It is a measure of the affinity of the inhibitor for the enzyme. A lower Kᴅ indicates higher affinity.

  • kₚ: The first-order rate constant for the phosphorylation step.

  • kᵢ: The overall second-order or bimolecular rate constant of inhibition, which represents the total inhibitory potency of the compound.[4][5] It is defined by the relationship: kᵢ = kₚ / Kᴅ .[5]

This bimolecular rate constant (kᵢ) is the most common metric for comparing the potency of different OP inhibitors.[4][5]

Phase II & III: Spontaneous Reactivation vs. Aging

Once the phosphylated enzyme (EP) is formed, it is subject to two competing, time-dependent reactions:

  • Spontaneous Reactivation: The phosphyl-enzyme conjugate can undergo slow hydrolysis, which cleaves the phosphorus-serine bond and regenerates the active enzyme. This is a first-order process with a rate constant denoted as kᵣ (sometimes referred to as kₛ).[4] For many OPs, this process is extremely slow, making the inhibition effectively irreversible on a practical timescale.

  • Aging: The phosphyl-enzyme conjugate can undergo a dealkylation reaction, where one of the alkyl (or alkoxy) groups attached to the phosphorus atom is cleaved.[6] This process, with a rate constant kₐ , results in a negatively charged phosphyl-enzyme adduct.[6] This "aged" enzyme is conformationally altered and becomes highly resistant to reactivation by standard oxime antidotes.[6]

The interplay between spontaneous reactivation and aging is critical for clinical toxicology. If aging occurs rapidly, the window of opportunity for effective antidote treatment closes.

AChE_Inhibition_Kinetics

Caption: Kinetic pathway of AChE inhibition by this compound.

Experimental Determination of Kinetic Constants

Accurate determination of the kinetic constants kᵢ, kᵣ, and kₐ requires carefully designed experiments. The foundational technique for these assays is the spectrophotometric method developed by Ellman, which measures AChE activity.[1]

The Ellman Assay: Principle of AChE Activity Measurement

The Ellman's assay is a colorimetric method that relies on the following reactions:

  • AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine.

  • Thiocholine reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB²⁻).

  • The rate of TNB²⁻ formation is monitored by measuring the increase in absorbance at 412 nm, which is directly proportional to the AChE activity.[1]

Protocol for Determining the Bimolecular Rate Constant (kᵢ)

This protocol determines the overall rate of inhibition under pseudo-first-order conditions, where the inhibitor concentration is much greater than the enzyme concentration.

A. Reagents and Materials:

  • Purified AChE (e.g., from electric eel or human erythrocytes)

  • This compound stock solution (in a compatible solvent like ethanol or DMSO)

  • Phosphate Buffer (e.g., 0.1 M, pH 7.4)

  • Acetylthiocholine iodide (ATCh) solution

  • DTNB solution

  • 96-well microplate and a temperature-controlled microplate reader

B. Experimental Workflow:

  • Enzyme Preparation: Prepare a working solution of AChE in phosphate buffer to a final concentration that yields a linear change in absorbance over 5-10 minutes.

  • Inhibitor Dilutions: Prepare a series of this compound dilutions in the buffer. It is critical to test a range of concentrations that will produce a measurable decrease in enzyme activity over the incubation period.

  • Inhibition Reaction:

    • In a 96-well plate, add the AChE solution to multiple wells.

    • Add different concentrations of the this compound dilutions to the wells to initiate the inhibition. Start a timer immediately. A control well should receive only the buffer or solvent.

    • Incubate the plate at a constant temperature (e.g., 25°C or 37°C).

  • Activity Measurement:

    • At specific time intervals (e.g., 0, 2, 5, 10, 20 minutes), take an aliquot from each inhibition reaction and add it to a new well containing the Ellman's assay reagents (ATCh and DTNB in buffer).

    • Immediately measure the rate of change in absorbance at 412 nm. This rate represents the residual AChE activity at that time point.

  • Data Analysis:

    • For each this compound concentration, plot the natural logarithm of the percentage of remaining AChE activity (ln[%E]) against the incubation time (t).

    • The slope of this linear plot gives the apparent first-order rate constant, kobs, for that inhibitor concentration (Slope = -kobs).

    • Plot the calculated kobs values against the corresponding this compound concentrations ([I]).

    • The slope of this second plot is the bimolecular inhibition rate constant, kᵢ .

ki_Determination

Caption: Experimental workflow for determining the bimolecular rate constant (kᵢ).

Protocol for Determining Reactivation (kᵣ) and Aging (kₐ) Rates

This protocol measures the two competing post-inhibition reactions. It requires the ability to remove the free inhibitor after the initial inhibition step.

A. Reagents and Materials:

  • Same as for kᵢ determination, plus:

  • An oxime reactivator (e.g., Pralidoxime, 2-PAM)

  • Device for removing free inhibitor (e.g., gel filtration column, dialysis membrane)

B. Experimental Workflow:

  • Inhibition: Inhibit the AChE solution with a high concentration of this compound to achieve >95% inhibition.

  • Inhibitor Removal: Rapidly remove all free this compound from the solution using a pre-equilibrated gel filtration column or rapid dialysis. This establishes time zero (t=0) for the post-inhibition measurements.

  • Post-Inhibition Incubation: Incubate the inhibited enzyme solution at a constant temperature.

  • Measurement of Spontaneous Reactivation (kᵣ):

    • At various time points (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot of the inhibited enzyme solution and measure its activity using the Ellman's assay.

    • The gradual increase in activity over time is due to spontaneous reactivation.

    • Plot ln(1 - Eᵢ/E₀) versus time, where Eᵢ is the activity at time t and E₀ is the initial uninhibited enzyme activity. The slope of this line is -kᵣ .[4]

  • Measurement of Aging (kₐ):

    • At the same time points, take a separate aliquot of the inhibited enzyme.

    • Add a high concentration of an oxime reactivator (e.g., 2-PAM) and incubate for a period sufficient to achieve maximum reactivation of any unaged enzyme.

    • Measure the enzyme activity using the Ellman's assay. This value represents the amount of enzyme that was not aged at that time point.

    • The activity that cannot be recovered by the oxime represents the aged enzyme. The loss of reactivatability over time reflects the rate of aging.

    • Plot the natural logarithm of the percentage of reactivatable enzyme versus time. The slope of this line is -kₐ .[4]

Data Interpretation and Expected Values

While specific kinetic constants for this compound can vary significantly depending on the source of the AChE (e.g., human vs. insect), temperature, and pH, general trends for dimethoxy-substituted organophosphates can be anticipated.[6][7]

  • Inhibition (kᵢ): this compound is a highly potent inhibitor, and its kᵢ value is expected to be high, typically in the range of 10⁵ to 10⁷ M⁻¹min⁻¹.

  • Spontaneous Reactivation (kᵣ): For dimethyl-phosphorylated AChE, the rate of spontaneous reactivation is generally faster than for diethyl-phosphorylated enzymes.[6] However, it is still a slow process, with half-lives often measured in hours.

  • Aging (kₐ): The aging of dimethyl-phosphorylated AChE is also typically faster than its diethyl counterparts.[6] This can be clinically significant, as it leads to a shorter time window for effective oxime therapy.

A summary of representative kinetic constants for different types of OP-AChE interactions is provided below to illustrate the range of expected values.

ParameterOP ClassTypical Value RangeSignificance
kᵢ (M⁻¹min⁻¹)Dimethyl Phosphates10⁵ - 10⁷High inhibitory potency
kᵣ (min⁻¹)Dimethyl Phosphates10⁻³ - 10⁻⁴Slow but measurable spontaneous recovery
kₐ (min⁻¹)Dimethyl Phosphates10⁻² - 10⁻³Relatively rapid loss of reactivatability
kᵣ (min⁻¹)Diethyl Phosphates10⁻⁴ - 10⁻⁵Very slow spontaneous recovery
kₐ (min⁻¹)Diethyl Phosphates10⁻³ - 10⁻⁴Slower aging compared to dimethyl OPs

Note: These are illustrative values. Actual values for this compound must be determined experimentally under defined conditions.

Conclusion: A Framework for Kinetic Analysis

The inhibition of acetylcholinesterase by this compound is a dynamic, multi-step process governed by the rates of phosphorylation, spontaneous reactivation, and aging. A thorough understanding of these kinetic parameters is essential for predicting the toxicological profile of this compound and for the rational design of therapeutic interventions. The experimental protocols outlined in this guide, based on the robust Ellman's assay, provide a self-validating system for researchers to precisely quantify these interactions. By meticulously determining the constants kᵢ, kᵣ, and kₐ, scientists can build accurate models of neurotoxicity, contributing to both fundamental research and the development of improved public health and safety measures.

References

  • Study on Spontaneous Reactivation and Aging of Acetylcholinesterase Inhibited by Paraoxon and Malaoxon in Ten Species. (2023). MDPI. [Link]

  • Assessment of four organophosphorus pesticides as inhibitors of human acetylcholinesterase and butyrylcholinesterase. (2021). Scientific Reports. [Link]

  • Rates of spontaneous reactivation and aging of acetylcholinesterase in human erythrocytes after inhibition by organophosphorus pesticides. (2012). ResearchGate. [Link]

  • This compound | C7H13O6P. (n.d.). PubChem. [Link]

  • Reactivation kinetics of acetylcholinesterase from different species inhibited by highly toxic organophosphates. (2002). Archives of Toxicology. [Link]

  • Comparison of Inhibition Kinetics of Several Organophosphates, including Some Nerve Agent Surrogates, using Human Erythrocyte and Rat and Mouse Brain Acetylcholinesterase. (2014). Toxicological Sciences. [Link]

  • Concentration-dependent kinetics of acetylcholinesterase inhibition by the organophosphate paraoxon. (2009). Toxicology and Applied Pharmacology. [Link]

  • Reactivation and Aging Kinetics of Human Acetylcholinesterase Inhibited by Organophosphonylcholines. (2004). Archives of Toxicology. [Link]

  • Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. (2023). Public Health Toxicology. [Link]

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An In-depth Technical Guide to the Differential Insecticidal Activity of Mevinphos E/Z Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Mevinphos, a potent organophosphate insecticide, exists as a mixture of two geometric isomers, (E) and (Z), due to restricted rotation around a carbon-carbon double bond. It is well-established that these isomers do not possess equal biological activity. This technical guide provides a comprehensive analysis of the differences in insecticidal efficacy between the (E)- and (Z)-isomers of this compound. We will delve into the biochemical basis for this disparity, focusing on the differential inhibition of acetylcholinesterase (AChE), and present detailed methodologies for the analytical separation and quantification of these isomers, a critical step for accurate toxicological assessment and research. This document is intended for researchers, toxicologists, and professionals in the field of pesticide science and drug development, offering field-proven insights and self-validating protocols.

Introduction: this compound and the Significance of Geometric Isomerism

This compound is a broad-spectrum, non-systemic organophosphate insecticide and acaricide valued for its contact, stomach, and respiratory action against a wide array of chewing and sucking insects[1][2]. Its primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of both insects and mammals[1][3][4]. Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, paralysis, and ultimately, death of the insect[5][6].

The this compound molecule, chemically known as 2-methoxycarbonyl-1-methylvinyl dimethyl phosphate, possesses a carbon-carbon double bond, giving rise to geometric isomerism[3]. This results in two distinct spatial arrangements: the (E)-isomer (trans) and the (Z)-isomer (cis). Technical-grade this compound is manufactured as a mixture of these isomers, with the (E)-isomer typically comprising over 60% of the formulation[1][3]. Crucially, this isomeric composition has profound implications for the pesticide's overall efficacy, as the (E)-isomer is known to be the more biologically active of the two[3].

Caption: Chemical structures of the (E) and (Z) isomers of this compound.

Differential Insecticidal Efficacy

The most critical distinction between the this compound isomers lies in their insecticidal potency. The spatial configuration of the (E)-isomer allows for a more favorable interaction with the active site of the target enzyme, acetylcholinesterase, resulting in significantly higher insecticidal activity compared to the (Z)-isomer[3]. While specific LD50 values for individual isomers against a range of insects are not always detailed in publicly available literature, the consensus in toxicological databases and regulatory assessments is that the (E)-isomer is the primary contributor to this compound's efficacy[1][3].

This disparity is not unique to this compound; many pesticides with stereoisomers exhibit differential activity, where one isomer is highly active and the others are virtually inactive[7]. Understanding this is paramount for optimizing formulations and conducting accurate environmental and health risk assessments.

Table 1: Isomeric Composition and Activity of Technical this compound

Property(E)-Isomer (trans)(Z)-Isomer (cis)Reference
Typical Composition > 60%< 25%[1]
Biological Activity More biologically activeLess biologically active[3]
Melting Point 21 °C6.9 °C[2]
Aerobic Half-life (Soil) 1.21 hours3.83 hours[1]
Hydrolysis Half-life (pH 9) 2.8 days7.5 days[1]

Biochemical Causality: Differential Acetylcholinesterase (AChE) Inhibition

The insecticidal action of this compound is a direct result of the phosphorylation of a serine hydroxyl group in the active site of the AChE enzyme. This covalent modification inactivates the enzyme, preventing it from breaking down acetylcholine.

The difference in potency between the (E) and (Z) isomers is a classic example of structure-activity relationships. The three-dimensional geometry of the (E)-isomer presents the phosphate group in an orientation that is sterically and electronically more favorable for binding and reacting with the AChE active site. The (Z)-isomer, with its different spatial arrangement, does not fit as effectively into the active site, leading to a lower rate of phosphorylation and consequently, reduced inhibitory capacity and insecticidal effect.

AChE_Inhibition cluster_pre Normal Synaptic Function cluster_post Organophosphate Inhibition ACh Acetylcholine (Neurotransmitter) Receptor Postsynaptic Receptor ACh->Receptor Binds AChE Acetylcholinesterase (AChE Enzyme) AChE->ACh Hydrolyzes This compound (E)-Mevinphos Receptor->AChE Releases AChE_Inhibited Inhibited AChE (Phosphorylated) This compound->AChE_Inhibited Inhibits ACh_Accum Acetylcholine Accumulation Receptor_Stim Continuous Stimulation ACh_Accum->Receptor_Stim Causes

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by (E)-Mevinphos.

Experimental Protocols: Isomer Separation and Analysis

To accurately assess the toxicity, environmental fate, and efficacy of this compound, it is essential to separate and quantify the E/Z isomers. The differing responses of isomers in analytical instruments like mass spectrometers make analysis of the mixture inaccurate without proper separation[8]. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for this purpose[9][10][11].

Workflow for Isomer Analysis

The general workflow for analyzing this compound isomers involves sample preparation, chromatographic separation, detection, and quantification. This process ensures that each isomer is measured independently, providing accurate data for toxicological and environmental studies[8].

Isomer_Analysis_Workflow Sample Sample Preparation (e.g., QuEChERS) Extract Solvent Extraction Sample->Extract Cleanup Solid Phase Extraction (SPE Cleanup) Extract->Cleanup Separation Chromatographic Separation (HPLC or GC) Cleanup->Separation Detection Detection (MS/MS or DAD) Separation->Detection Quant Quantification (Isomer-Specific Standards) Detection->Quant

Caption: General experimental workflow for this compound isomer analysis.

Protocol: HPLC-DAD Separation of this compound Isomers

This protocol describes a self-validating method for the separation of (E)- and (Z)-Mevinphos using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).

Objective: To achieve baseline separation of (E)- and (Z)-Mevinphos isomers for individual quantification.

Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and DAD.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical standards of (E)-Mevinphos and (Z)-Mevinphos.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Sample extracts dissolved in a suitable solvent.

Methodology:

  • Standard Preparation:

    • Prepare individual stock solutions of (E)- and (Z)-Mevinphos standards (e.g., 1000 µg/mL) in acetonitrile.

    • Create a mixed isomer working standard (e.g., 10 µg/mL) by combining appropriate volumes of the stock solutions.

    • Generate a calibration curve by preparing a series of dilutions from the mixed working standard (e.g., 0.1, 0.5, 1, 5, 10 µg/mL). Causality: This establishes the relationship between peak area and concentration for each isomer independently, which is crucial for accurate quantification[8].

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water. Causality: This ratio typically provides a good balance of polarity to resolve the slightly different polarities of the E/Z isomers on a C18 column.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Causality: Maintaining a constant temperature ensures reproducible retention times and peak shapes.

    • Injection Volume: 10 µL.

    • DAD Wavelength: Monitor at 225 nm for detection.

  • System Validation and Analysis:

    • Inject the mixed isomer working standard to confirm the retention times and separation of the (E) and (Z) peaks. The (Z)-isomer typically elutes slightly earlier than the (E)-isomer on standard C18 phases.

    • Inject the series of calibration standards to generate a calibration curve for each isomer. The linearity (R²) should be ≥ 0.995 for a valid curve.

    • Inject the prepared sample extracts.

    • Identify the isomer peaks in the samples by comparing their retention times with those of the standards.

    • Quantify the concentration of each isomer in the samples by interpolating their peak areas from the respective calibration curves.

  • Trustworthiness Check:

    • Periodically re-inject a mid-level calibration standard during the sample run to check for instrument drift.

    • Spike a blank sample matrix with a known concentration of each isomer and run it through the entire preparation and analysis process to calculate recovery rates. Recoveries between 80-120% validate the method's accuracy for the given matrix.

Conclusion and Future Directions

Future research should focus on developing even more rapid and efficient enantioselective and isomer-specific analytical methods, potentially using techniques like supercritical fluid chromatography (SFC) or chiral capillary electrophoresis (CE)[10]. A deeper understanding of the isomer-specific interactions with non-target organisms will further refine environmental risk assessments and support the development of safer, more effective crop protection solutions.

References

  • University of Hertfordshire. (n.d.). This compound (Ref: ENT 22374). Agriculture and Environment Research Unit (AERU). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). 4.23 this compound (E,R)**. Retrieved from [Link]

  • Lach, G., & Scheringer, M. (2010). Different responses of E:Z-isomers of pesticides in liquid chromatography-electrospray ionization-mass spectrometry. Rapid Communications in Mass Spectrometry, 24(13), 1869-1876. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2000). This compound: Revised Human Health Risk Assessment. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). cis-Mevinphos. PubChem. Retrieved from [Link]

  • Henderson, L. C., et al. (2016). How to separate E and Z isomers? ResearchGate. Retrieved from [Link]

  • Al-Qaim, F. F., & Abdullah, M. P. (2020). Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC. Heliyon, 6(11), e05442. Retrieved from [Link]

  • Pesticide Active Ingredients. (n.d.). Stereoisomers of Pesticide Molecules and Biological Activity. Retrieved from [Link]

  • Del Carmen, A., et al. (2021). Chiral Analysis of Pesticides and Emerging Contaminants by Capillary Electrophoresis—Application to Toxicity Evaluation. Applied Sciences, 11(21), 10306. Retrieved from [Link]

  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • Asimakopoulos, A. G., et al. (2014). Analytical methodologies for the determination of endocrine disrupting compounds in biological and environmental samples. International Journal of Environmental Research and Public Health, 11(11), 11658–11704. Retrieved from [Link]

  • Wang, X., et al. (2022). Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. ResearchGate. Retrieved from [Link]

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An In-depth Technical Guide to Early-Stage Research on Mevinphos Neurotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Mevinphos, a potent organophosphate (OP) insecticide, poses significant neurotoxic risks.[1][2][3] While its primary mechanism of action—acetylcholinesterase (AChE) inhibition—is well-documented, the downstream cellular and molecular sequelae are complex and warrant in-depth investigation for the development of effective therapeutic strategies.[4][5] This guide provides a comprehensive overview of the core mechanistic pathways of this compound neurotoxicity and offers a practical framework for its early-stage in vitro investigation. We delve into the causal relationships behind experimental choices, present detailed, step-by-step protocols for key assays, and provide visual representations of critical pathways and workflows to facilitate a deeper understanding of the research process.

Introduction: The Neurotoxic Threat of this compound

This compound is a highly toxic organophosphate insecticide and acaricide used to control a broad spectrum of chewing and sucking insects on a variety of agricultural crops.[2][3] Its high acute toxicity and potent neurotoxic effects make it a significant concern for human health, particularly in cases of occupational or accidental exposure.[2][5] The neurotoxicity of this compound, like other OPs, stems from its ability to irreversibly inhibit acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][3][4] This inhibition leads to a cascade of events that can result in severe neurological damage and, in extreme cases, fatality.[2][4] Understanding the full spectrum of this compound-induced neurotoxicity, from its primary target to downstream cellular pathologies, is crucial for the development of effective countermeasures and therapeutics.

The Core Mechanism: Acetylcholinesterase Inhibition

The primary molecular target of this compound is acetylcholinesterase (AChE).[1][3][4] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, a process essential for terminating nerve signals.[4] this compound, through its phosphate group, phosphorylates the serine hydroxyl group within the active site of AChE, rendering the enzyme non-functional.[4] This irreversible inhibition leads to the accumulation of ACh in the synapse, resulting in continuous stimulation of cholinergic receptors (both muscarinic and nicotinic).[4] This overstimulation, known as a cholinergic crisis, is the hallmark of acute OP poisoning and manifests in a variety of symptoms, including tremors, convulsions, and respiratory distress.[2][4]

AChE_Inhibition_Pathway cluster_synapse Synaptic Cleft cluster_this compound This compound Action ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibited_AChE Inhibited AChE Effect Nerve Impulse Propagation Postsynaptic_Receptor->Effect This compound This compound This compound->AChE Irreversible Inhibition

Figure 1: Mechanism of Acetylcholinesterase Inhibition by this compound.

Downstream Pathologies: Beyond Cholinergic Crisis

While AChE inhibition is the primary event, the resulting excitotoxicity triggers a cascade of secondary cellular and molecular events that contribute significantly to neuronal damage. Early-stage research must look beyond this initial interaction to understand the full scope of neurotoxicity.

Oxidative Stress

The overstimulation of cholinergic receptors, particularly NMDA receptors, leads to an influx of calcium ions (Ca2+), disrupting mitochondrial function. This mitochondrial dysfunction results in the overproduction of reactive oxygen species (ROS), such as superoxide anions and hydroxyl radicals.[6] This surge in ROS overwhelms the cell's antioxidant defenses, leading to a state of oxidative stress.[6] Oxidative stress, in turn, causes damage to vital cellular components, including lipids (lipid peroxidation), proteins, and DNA, further exacerbating neuronal injury.[6]

Apoptosis

Sustained oxidative stress and mitochondrial damage are potent triggers of apoptosis, or programmed cell death.[6] this compound and other OPs have been shown to induce apoptosis in neuronal cells.[7] This process is mediated by a family of cysteine proteases called caspases. In particular, the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) leads to the systematic dismantling of the cell, including DNA fragmentation and the formation of apoptotic bodies.[8]

Downstream_Neurotoxic_Pathways This compound This compound AChE_Inhibition AChE Inhibition This compound->AChE_Inhibition ACh_Accumulation Acetylcholine Accumulation AChE_Inhibition->ACh_Accumulation Receptor_Overstimulation Cholinergic Receptor Overstimulation ACh_Accumulation->Receptor_Overstimulation Ca_Influx ↑ Intracellular Ca2+ Receptor_Overstimulation->Ca_Influx Mito_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mito_Dysfunction ROS_Production ↑ ROS Production Mito_Dysfunction->ROS_Production Apoptosis Apoptosis Mito_Dysfunction->Apoptosis Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Oxidative_Stress->Apoptosis Caspase_Activation Caspase Activation (e.g., Caspase-3) Apoptosis->Caspase_Activation Neuronal_Death Neuronal Cell Death Caspase_Activation->Neuronal_Death

Figure 2: Downstream Cellular Pathways in this compound Neurotoxicity.

Methodological Framework for In Vitro Assessment

A robust in vitro testing strategy is essential for the initial screening and mechanistic evaluation of potential neurotoxicants like this compound. The human neuroblastoma cell line, SH-SY5Y, is a widely used and relevant model for these studies due to its neuronal characteristics.[4][7]

In Vitro Model: The SH-SY5Y Cell Line

SH-SY5Y cells are a subline of the SK-N-SH human neuroblastoma cell line. They can be differentiated into a more mature neuronal phenotype, expressing markers of dopaminergic neurons, making them a suitable model for neurotoxicity studies.[7]

Experimental Workflow

The following workflow provides a structured approach to investigating this compound neurotoxicity in vitro.

In_Vitro_Workflow cluster_assays Endpoint Assays start Start cell_culture Culture SH-SY5Y Cells start->cell_culture treatment Expose Cells to this compound (Dose-Response & Time-Course) cell_culture->treatment viability Cell Viability (MTT Assay) treatment->viability ache_activity AChE Activity Assay treatment->ache_activity ros_detection ROS Detection (DCFDA Assay) treatment->ros_detection apoptosis Apoptosis Assay (Caspase-3 Activity) treatment->apoptosis data_analysis Data Analysis & Interpretation viability->data_analysis ache_activity->data_analysis ros_detection->data_analysis apoptosis->data_analysis end End data_analysis->end

Figure 3: Experimental Workflow for In Vitro this compound Neurotoxicity.
Detailed Experimental Protocols

The following protocols are foundational for assessing the key neurotoxic endpoints of this compound.

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • SH-SY5Y cells

    • 96-well cell culture plates

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[9]

    • Microplate reader

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound for the desired time period (e.g., 24, 48 hours). Include a vehicle control.

    • After incubation, add 10 µL of MTT solution to each well.[9]

    • Incubate the plate for 4 hours at 37°C in a CO2 incubator.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[9]

    • Read the absorbance at 570-590 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

This colorimetric assay quantifies AChE activity in cell lysates.[10]

  • Materials:

    • Treated and control SH-SY5Y cell lysates

    • 96-well plate

    • Phosphate buffer (pH 8.0)

    • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

    • Acetylthiocholine iodide (ATCI)

    • Microplate reader

  • Procedure:

    • Prepare cell lysates from this compound-treated and control cells.

    • In a 96-well plate, add cell lysate, phosphate buffer, and DTNB to each well.

    • Initiate the reaction by adding ATCI to each well.

    • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes.[10]

    • Calculate the rate of change in absorbance (ΔA/min).

    • Determine AChE activity and express it as a percentage of the control.

This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels.[11]

  • Materials:

    • SH-SY5Y cells cultured on black, clear-bottom 96-well plates

    • This compound stock solution

    • H2DCFDA probe

    • Hank's Balanced Salt Solution (HBSS)

    • Fluorescence microplate reader or fluorescence microscope

  • Procedure:

    • Seed SH-SY5Y cells in a black, clear-bottom 96-well plate and allow them to adhere.

    • Treat cells with this compound for the desired time.

    • Remove the treatment media and wash the cells with warm HBSS.

    • Load the cells with H2DCFDA (typically 5-10 µM in HBSS) and incubate for 30 minutes at 37°C, protected from light.

    • Wash the cells again with HBSS to remove excess probe.

    • Measure the fluorescence intensity (Excitation ~485 nm, Emission ~535 nm).

    • Quantify the results as a fold change relative to the control.

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[8][12]

  • Materials:

    • Treated and control SH-SY5Y cell lysates

    • 96-well plate

    • Assay buffer

    • Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric)[12][13]

    • Microplate reader (spectrophotometer or fluorometer)

  • Procedure:

    • Prepare cell lysates from this compound-treated and control cells.

    • In a 96-well plate, add cell lysate and assay buffer.

    • Add the caspase-3 substrate to each well to start the reaction.[14]

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[14]

    • Measure the absorbance at 405 nm (for pNA) or fluorescence at Ex/Em = 380/440 nm (for AMC).[12][13]

    • Calculate the fold increase in caspase-3 activity compared to the control.

Data Presentation and Interpretation

Quantitative data from the aforementioned assays should be systematically organized for clear interpretation and comparison.

Table 1: Summary of this compound-Induced Neurotoxicity in SH-SY5Y Cells

AssayEndpoint MeasuredExpected Outcome with this compound
MTT Assay Cell Viability (%)Dose- and time-dependent decrease
AChE Activity Assay AChE Activity (% of control)Dose-dependent inhibition
ROS Detection Assay ROS Levels (Fold Change)Dose- and time-dependent increase
Caspase-3 Activity Assay Caspase-3 Activity (Fold Change)Dose- and time-dependent increase

Interpreting these results in concert allows for a comprehensive understanding of the neurotoxic profile of this compound. For instance, a decrease in cell viability should correlate with increased ROS production and caspase-3 activity, providing a mechanistic link between oxidative stress, apoptosis, and cell death.

Conclusion and Future Directions

The early-stage investigation of this compound neurotoxicity requires a multi-faceted approach that extends beyond its primary mechanism of AChE inhibition. By employing a systematic in vitro workflow utilizing the SH-SY5Y cell model, researchers can effectively characterize the roles of oxidative stress and apoptosis in this compound-induced neuronal cell death. The protocols and frameworks presented in this guide offer a solid foundation for these investigations. Future research should aim to explore the involvement of other pathways, such as neuroinflammation, and validate these in vitro findings in more complex models, ultimately contributing to the development of novel therapeutic interventions for organophosphate poisoning.

References

  • Neurotoxic Effects of Pesticides: Implications for Neurodegenerative and Neurobehavioral Disorders. (n.d.). MDPI. Retrieved from [Link]

  • Mechanisms of neurotoxicity of organophosphate pesticides and their re. (2024). NDT. Retrieved from [Link]

  • This compound (Ref: ENT 22374). (2025). AERU - University of Hertfordshire. Retrieved from [Link]

  • This compound. (1996). EXTOXNET PIP. Retrieved from [Link]

  • Widely Used Insecticide in Food Production Triggers Neurological Effects Linked to Parkinson's Disease. (2026). Beyond Pesticides Daily News Blog. Retrieved from [Link]

  • Age-related Differences in Acute Neurotoxicity Produced by this compound, Monocrotophos, Dicrotophos, and Phosphamidon. (n.d.). PubMed. Retrieved from [Link]

  • This compound | C7H13O6P. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Evaluation of the Protective Effect of Organophosphorus Hydrolase on SH-SY5Y Human Neuroblastoma Cells Treated with Parathion. (2024). Journal of Applied Biotechnology Reports. Retrieved from [Link]

  • Reactive oxygen species (ROS) detection in cultured cortical neurones... (n.d.). ResearchGate. Retrieved from [Link]

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  • Measurement of Reactive Oxygen Species in the Culture Media Using Acridan Lumigen PS-3 Assay. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Cellular and molecular responses to ethyl-parathion in undifferentiated SH-SY5Y cells provide neurotoxicity pathway indicators for organophosphorus impacts. (2022). Toxicological Sciences | Oxford Academic. Retrieved from [Link]

  • Quantifying Acetylcholinesterase activity in striatal brain tissue with DTNB assay. (2023). Protocols.io. Retrieved from [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf - NIH. Retrieved from [Link]

  • Technical Manual Acetylcholinesterase (AchE) Activity Assay Kit. (n.d.). Assay Genie. Retrieved from [Link]

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  • Neurotoxicity in Preclinical Models of Occupational Exposure to Organophosphorus Compounds. (n.d.). Frontiers. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]

  • Degradation of Organophosphorus Neurotoxicity in SY5Y Neuroblastoma Cells by Organophosphorus Hydrolase (OPH). (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons. (2018). PubMed. Retrieved from [Link]

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (n.d.). PubMed Central. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Modelling organophosphate intoxication in C. elegans: a framework for new treatments vistas. (n.d.). ePrints Soton - University of Southampton. Retrieved from [Link]

  • In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. (2022). Frontiers. Retrieved from [Link]

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  • Reactive Oxygen Species (ROS) Detection. (2019). BMG LABTECH. Retrieved from [Link]

  • The Effect of Organophosphate Exposure on Neuronal Cell Coenzyme Q10 Status. (n.d.). NIH. Retrieved from [Link]

  • Paraoxon-Induced Protein Expression Changes to SH-SY5Y Cells. (n.d.). PMC - NIH. Retrieved from [Link]

  • Next Generation Risk Assessment of Acute Neurotoxicity from Organophosphate Exposures Using the In Vitro–In Silico Derived Dietary Comparator Ratio. (2025). Environmental Science & Technology - ACS Publications. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Analytical Determination of Mevinphos in Environmental Samples

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Environmental Imperative for Mevinphos Monitoring

This compound is a highly toxic organophosphate insecticide and acaricide known for its systemic and contact action against a broad spectrum of agricultural pests.[1][2] Its chemical structure, 3-[(Dimethoxyphosphinyl)oxy]-2-butenoic acid methyl ester, contributes to its high solubility in water and consequent potential for environmental mobility.[1][2] Although its use has been significantly restricted or canceled in many regions, including the United States, due to concerns over worker safety and acute dietary risks, legacy contamination and continued use in some parts of the world necessitate robust and sensitive analytical methods for its detection in environmental matrices.[3] The primary mode of toxic action for this compound, like other organophosphates, is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1][3] This document provides a comprehensive guide to the analytical methodologies for the detection and quantification of this compound in environmental samples, with a focus on providing researchers and scientists with detailed, field-proven protocols.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is critical for the development and optimization of analytical methods, particularly in the selection of extraction solvents and chromatographic conditions.

PropertyValueReference
Molecular Formula C₇H₁₃O₆P[2]
Molecular Weight 224.1 g/mol [2]
Physical State Pale yellow to orange liquid[2][4]
Solubility in Water Miscible[2][4]
Vapor Pressure 0.003 mmHg at 21°C[2]
Log Kow 0.13[4]

The high water solubility and low octanol-water partition coefficient (Log Kow) indicate that this compound is relatively polar, which influences the choice of extraction solvents and chromatographic stationary phases.

Core Analytical Strategy: From Sample Collection to Final Determination

The reliable analysis of this compound in environmental samples follows a multi-step workflow. Each step is critical for achieving accurate and reproducible results.

This compound Analysis Workflow cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post Post-Analytical Phase Sample Collection Sample Collection Sample Preservation Sample Preservation Sample Collection->Sample Preservation Immediate Extraction Extraction Sample Preservation->Extraction Transport to Lab Cleanup Cleanup Extraction->Cleanup Crude Extract Instrumental Analysis Instrumental Analysis Cleanup->Instrumental Analysis Purified Extract Data Analysis Data Analysis Instrumental Analysis->Data Analysis Raw Data Reporting Reporting Data Analysis->Reporting Quantified Results

Caption: Generalized workflow for this compound analysis in environmental samples.

Sample Collection and Preservation

Proper sample collection and preservation are paramount to maintaining the integrity of the analyte.

  • Water Samples: Collect water samples in amber glass bottles to prevent photodegradation. If immediate analysis is not possible, store at 2-4°C.[5]

  • Soil and Sediment Samples: Collect soil and sediment samples using clean, non-reactive tools and store them in glass jars with Teflon-lined caps. For long-term storage, deep freeze at -12° to -18°C to minimize microbial degradation.[5]

Chromatographic Methods for this compound Determination

Gas chromatography (GC) and liquid chromatography (LC) are the cornerstones of this compound analysis, offering high separation efficiency and sensitivity when coupled with appropriate detectors.[6][7]

Gas Chromatography (GC)-Based Methods

GC is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound.

1. GC with Flame Photometric Detector (FPD)

The FPD is highly selective for phosphorus-containing compounds, making it an excellent choice for this compound analysis in complex environmental matrices.[8]

Protocol: this compound Analysis in Soil by GC-FPD [8]

This protocol is adapted from a method submitted to the U.S. Environmental Protection Agency (EPA).[8]

  • Scope: Applicable for the determination of alpha- and beta-Mevinphos in soils in the range of 0.01 to 5.0 µg/g.[8]

  • Principle: this compound residues are extracted from soil with acetonitrile. The extract is then filtered, dried, and concentrated before analysis by GC-FPD.[8]

Step-by-Step Protocol:

  • Sample Preparation: Homogenize the soil sample by cutting or chopping.[8]

  • Extraction:

    • Weigh 50 g of the representative soil sample into a 500 mL screw-cap Erlenmeyer flask.[8]

    • Add 200 mL of acetonitrile and agitate on a platform shaker at high speed for 15 minutes.[8]

  • Filtration and Drying:

    • Filter the extract through a Büchner funnel containing a Whatman GF/A filter paper and approximately 200 mL of Celite 545.[8]

    • The Büchner funnel should be fitted with a vacuum adapter containing approximately 25 grams of anhydrous sodium sulfate to remove water.[8]

  • Concentration and Reconstitution:

    • Adjust the volume of the filtrate to 500 mL with acetonitrile.[8]

    • Take a 50 mL aliquot and concentrate it to near dryness using a rotary evaporator.[8]

    • Redissolve the residue in 1.0 mL of acetone for GC injection.[8]

  • GC-FPD Analysis:

    • Inject an aliquot of the prepared sample into the GC-FPD system.

    • Quantify the this compound concentration using a linear regression curve generated from external standards.[8]

2. GC with Mass Spectrometry (MS) Detection

GC-MS provides a higher degree of certainty in compound identification through the analysis of mass spectra.[6] The mass spectrum of this compound is characterized by specific fragment ions that can be used for its unambiguous identification and quantification.[9]

Key Mass Spectral Fragments for this compound:

m/zInterpretation
127[C₄H₇O₃P]⁺
192[C₆H₁₂O₅P]⁺
109[C₂H₆O₃P]⁺

Source: ResearchGate[9]

Protocol: Multi-residue Analysis of Pesticides in Soil by GC-MS [10]

This protocol can be adapted for the specific analysis of this compound.

  • Principle: Pesticides are extracted from soil using sonication with a water-acetonitrile mixture, followed by partitioning into dichloromethane. The final determination is performed by GC-MS in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[10]

Step-by-Step Protocol:

  • Extraction:

    • Weigh 10 g of soil into a centrifuge tube.

    • Add 20 mL of a water-acetonitrile mixture (1:1, v/v) and sonicate for 15 minutes.

    • Centrifuge and collect the supernatant.

  • Liquid-Liquid Partitioning:

    • Transfer the supernatant to a separatory funnel.

    • Add 10 mL of dichloromethane and shake vigorously for 2 minutes.

    • Allow the layers to separate and collect the organic (lower) layer.

    • Repeat the partitioning step twice more with fresh dichloromethane.

  • Drying and Concentration:

    • Pass the combined dichloromethane extracts through a column of anhydrous sodium sulfate.

    • Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Inject the concentrated extract into the GC-MS system operating in SIM mode, monitoring the characteristic ions of this compound.

GC Analysis Workflow cluster_detectors Detectors Sample Sample Extraction Extraction Sample->Extraction Solvent Cleanup/Concentration Cleanup/Concentration Extraction->Cleanup/Concentration Crude Extract GC Injection GC Injection Cleanup/Concentration->GC Injection Purified Extract Separation in GC Column Separation in GC Column GC Injection->Separation in GC Column Vaporized Sample Detection Detection Separation in GC Column->Detection Separated Analytes Data Acquisition & Analysis Data Acquisition & Analysis Detection->Data Acquisition & Analysis Signal FPD FPD Detection->FPD MS MS Detection->MS

Caption: Workflow for Gas Chromatography (GC) analysis of this compound.

Liquid Chromatography (LC)-Based Methods

LC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful technique for the analysis of polar and thermally labile pesticides like this compound.[11]

LC-MS/MS for this compound Analysis

LC-MS/MS offers high sensitivity and selectivity, allowing for the detection of this compound at very low concentrations.[11] Multiple reaction monitoring (MRM) is a common acquisition mode used to enhance the signal-to-noise ratio.[12]

Typical LC-MS/MS Parameters for this compound:

ParameterValue
Parent Ion (m/z) 225.2
Daughter Ions (m/z) 193.3, 127.1
Collision Energy (V) 10, 15

Source: ResearchGate[12]

Biosensor-Based Detection Methods: An Emerging Alternative

Biosensors represent a promising alternative to conventional chromatographic methods for the rapid and on-site detection of organophosphate pesticides.[6][7][13] These devices utilize a biological recognition element, such as an enzyme or antibody, coupled with a transducer to generate a measurable signal upon interaction with the target analyte.[14]

Enzyme-Based Biosensors

The most common enzyme-based biosensors for organophosphate detection are based on the inhibition of acetylcholinesterase (AChE).[15]

  • Principle: this compound inhibits the activity of AChE. The degree of inhibition, which can be measured electrochemically or optically, is proportional to the concentration of this compound in the sample.[15][16]

Advantages of Biosensors:

  • Rapid analysis: Results can often be obtained in minutes.

  • Portability: Many biosensors are designed for field use.

  • High sensitivity: Some biosensors can achieve detection limits comparable to or even lower than chromatographic methods.[17]

  • Cost-effectiveness: Biosensors can be a more economical option for large-scale screening.[6]

Limitations of Biosensors:

  • Specificity: Enzyme-based biosensors may respond to a broad range of organophosphates and carbamates, not just this compound.

  • Matrix effects: Environmental samples may contain interfering substances that can affect the performance of the biosensor.

  • Stability: The biological recognition element may have a limited shelf life.

Quality Assurance and Quality Control (QA/QC)

To ensure the reliability of analytical data, a robust QA/QC program is essential. This should include:

  • Method Blanks: Analysis of a sample without the analyte to check for contamination.

  • Spiked Samples: Fortifying a blank sample with a known amount of this compound to assess the accuracy and recovery of the method.

  • Duplicate Samples: Analyzing a second aliquot of a sample to evaluate the precision of the method.[8]

  • Calibration Standards: Regular analysis of calibration standards to ensure the instrument is performing correctly.

Conclusion

The analytical determination of this compound in environmental samples is a critical task for monitoring environmental contamination and ensuring human and ecological health. While gas chromatography with FPD or MS detection remains the gold standard for accurate and reliable quantification, liquid chromatography-tandem mass spectrometry offers enhanced sensitivity for challenging matrices. The emergence of biosensor technologies provides a promising avenue for rapid, on-site screening of this compound and other organophosphate pesticides. The choice of the most appropriate method will depend on the specific requirements of the analysis, including the desired detection limits, sample matrix, and available resources.

References

  • U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: this compound; 417603-01.
  • Yusa, V., et al. (2015). Analytical methods for human biomonitoring of pesticides. A review. Analytica Chimica Acta, 891, 15-31.
  • U.S. Environmental Protection Agency. (1980). Manual Of Analytical Methods For The Analysis Of Pesticide Residues In Human And Environmental Samples.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • University of Hertfordshire. (n.d.). This compound (Ref: ENT 22374). Agriculture & Environment Research Unit (AERU).
  • Li, Y., et al. (2024). Advances in Detection Technologies for Pesticide Residues and Heavy Metals in Rice: A Comprehensive Review of Spectroscopy, Chromatography, and Biosensors. Foods, 13(1), 123. Retrieved from [Link]

  • Thompson, J. F. (Ed.). (1974). Analysis of Pesticide Residues In Human And Environmental Samples. U.S. Environmental Protection Agency.
  • Bhadekar, R., et al. (2011). Developments in Analytical Methods for Detection of Pesticides in Environmental Samples. Advances in Environmental Research, 1(1), 1-10. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2000). This compound: Revised Human Health Risk Assessment.
  • U.S. Environmental Protection Agency. (1988). Pesticide Fact Sheet: this compound.
  • Justino, C. I. L., et al. (2015). Overview on Biosensors for Detection of Organophosphate Pesticides. Sensors, 15(12), 31365–31388. Retrieved from [Link]

  • Ghanem, A. A., et al. (2008). Analysis of Pesticides Residues in Drinking Water and Human Blood in Mansoura City. Journal of Applied Sciences Research, 4(1), 1-8. Retrieved from [Link]

  • Tsiaprazi-Stamou, A., et al. (2022). Use of biosensors for rapid and sensitive detection of pesticides in food samples for food safety chemical risk assessment. Applied Sciences, 12(24), 12891. Retrieved from [Link]

  • Al-Shamary, A. G. (2016). Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC. Journal of Environmental & Analytical Toxicology, 6(6). Retrieved from [Link]

  • Arienzo, M., et al. (2005). Multiresidue analysis of pesticides in soil by gas chromatography with nitrogen-phosphorus detection and gas chromatography mass spectrometry. Journal of AOAC International, 88(5), 1438-1444. Retrieved from [Link]

  • Guan, S., et al. (2011). Determination of 9 organophosphorus pesticides in fruits and vegetables by liquid chromatography-electrospray ionization-tandem mass spectrometry. Chinese Journal of Chromatography, 29(1), 48-52. Retrieved from [Link]

  • Wang, Y., et al. (2021). Recent advances in rapid detection techniques for pesticide residue: A review. Journal of Food Protection, 84(10), 1736-1748. Retrieved from [Link]

  • Mishra, R. K., et al. (2017). Enzyme-based optical biosensors for organophosphate class of pesticide detection. Biosensors and Bioelectronics, 92, 549-560. Retrieved from [Link]

  • Kim, H. J., et al. (2023). Competitive Assay for the Ultrasensitive Detection of Organophosphate Pesticides Based on a Fiber-Optic Particle Plasmon Resonance Biosensor and an Acetylcholinesterase Binding Peptide. ACS Sensors, 8(10), 3846–3854. Retrieved from [Link]

Sources

Application Note: High-Sensitivity Analysis of Mevinphos in Agricultural Produce Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated method for the quantitative analysis of Mevinphos in complex food matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a highly toxic organophosphate insecticide, requires sensitive and selective detection to ensure food safety and regulatory compliance[1]. The protocol detailed herein utilizes the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method, which provides excellent analyte recovery and matrix cleanup[2][3]. Subsequent analysis by GC-MS with Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode allows for high selectivity and low detection limits, meeting the stringent requirements for pesticide residue analysis. This guide provides a complete workflow, from sample preparation to data analysis and method validation, designed for researchers and analytical scientists in food safety and environmental monitoring laboratories.

Introduction: The Analytical Challenge of this compound

This compound is a potent organophosphate insecticide and acaricide, classified as highly toxic to humans and wildlife[1][4]. It acts as an acetylcholinesterase inhibitor, disrupting nerve function[5][6]. Historically, it was used to control a broad spectrum of chewing and sucking insects on a variety of crops, including fruits and vegetables[5]. Due to its high acute toxicity, its use has been banned or severely restricted in many countries, including the United States[7]. However, its potential presence in imported foods and the environment necessitates reliable and sensitive analytical methods for monitoring and risk assessment[4].

This compound exists as a mixture of two geometric isomers, (E)- and (Z)-Mevinphos, with the (E)-isomer being more insecticidally active[1]. It is a colorless to pale yellow liquid and is miscible in water, which influences its environmental fate and the choice of extraction solvents[5][7].

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is an ideal technique for the analysis of this compound. Its volatility makes it amenable to gas chromatography, while the mass spectrometer provides the high selectivity and sensitivity required to detect trace levels in complex sample matrices like fruits and vegetables[8][9]. This application note details a comprehensive GC-MS method optimized for this purpose.

Principle of the GC-MS Method

The analytical workflow is based on a two-stage process: sample preparation followed by instrumental analysis.

  • Sample Preparation (QuEChERS): The QuEChERS method is employed for its efficiency and effectiveness in multi-residue pesticide analysis[10]. The process begins with a single-phase extraction of the homogenized sample with acetonitrile, facilitated by the addition of salts (anhydrous magnesium sulfate and sodium acetate) to induce liquid-liquid partitioning and remove water[3][10]. This is followed by a dispersive solid-phase extraction (d-SPE) cleanup step, where a portion of the extract is treated with a combination of sorbents. Primary Secondary Amine (PSA) is used to remove organic acids, sugars, and fatty acids, while anhydrous magnesium sulfate removes any remaining water.

  • GC-MS Analysis: The cleaned extract is injected into the GC system. This compound is separated from other matrix components on a low-polarity capillary column (e.g., DB-5MS). The separated analyte then enters the mass spectrometer, where it is ionized by Electron Ionization (EI). The resulting characteristic fragment ions are filtered by the mass analyzer and detected. For quantification, Selected Ion Monitoring (SIM) mode is used, where the instrument is set to monitor only specific, high-abundance fragment ions of this compound, significantly enhancing sensitivity and reducing matrix interference[11].

Detailed Experimental Protocol

Materials and Reagents
  • Solvents: Acetonitrile (HPLC or pesticide residue grade), Acetone (pesticide residue grade), n-Hexane (pesticide residue grade).

  • Standards: Certified reference standard of this compound (isomeric mixture).

  • Reagents: Anhydrous magnesium sulfate (MgSO₄), anhydrous sodium acetate (NaOAc), Primary Secondary Amine (PSA) sorbent. Pre-packaged QuEChERS extraction and cleanup tubes are recommended for convenience and consistency.

  • Water: Deionized water, 18 MΩ·cm or higher.

  • Gases: Helium (99.999% purity or higher) for GC carrier gas.

Sample Preparation: QuEChERS Protocol
  • Homogenization: Weigh 10-15 g of a representative, homogenized sample (e.g., blended strawberries, lettuce) into a 50 mL centrifuge tube[10]. For dry samples, rehydrate with an appropriate amount of deionized water.

  • Extraction:

    • Add 15 mL of 1% acetic acid in acetonitrile to the 50 mL tube containing the sample.

    • Add the contents of a QuEChERS extraction salt packet (e.g., containing 6 g of anhydrous MgSO₄ and 1.5 g of anhydrous NaOAc).

    • Cap the tube tightly and shake vigorously for 1 minute. The MgSO₄ absorbs water and drives the this compound into the acetonitrile layer, while the buffer maintains pH.

    • Centrifuge at ≥3000 x g for 5 minutes[10].

  • Cleanup (Dispersive SPE):

    • Transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL d-SPE cleanup tube containing 150 mg anhydrous MgSO₄ and 50 mg PSA.

    • Vortex the tube for 30 seconds to ensure thorough mixing of the extract with the sorbents.

    • Centrifuge at ≥5000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Carefully transfer the cleaned supernatant into a GC vial.

    • The extract is now ready for GC-MS analysis. If needed, an internal standard can be added at this stage. For some applications, the solvent may be evaporated and reconstituted in acetone or hexane[2][12].

Instrumentation and Analytical Conditions

The following parameters are a robust starting point and may be optimized for specific instrumentation.

Parameter Setting Rationale
Gas Chromatograph (GC)
GC SystemAgilent 8890 GC or equivalentProvides reliable and reproducible chromatographic performance.
Injection PortSplit/Splitless Inlet
Inlet Temperature250 °C[13]Ensures rapid volatilization of the analyte without thermal degradation.
Injection ModeSplitless (1 min purge delay)Maximizes the transfer of analyte onto the column for trace-level detection.
Injection Volume1 µL[13]A standard volume for achieving good sensitivity without overloading the system.
Carrier GasHelium at a constant flow of 1.2 mL/minInert gas that provides good separation efficiency. Constant flow ensures stable retention times.
ColumnDB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[13]A versatile, low-polarity column suitable for a wide range of pesticides, including organophosphates.
Oven ProgramInitial 60°C (hold 1 min), ramp at 25°C/min to 150°C, then ramp at 10°C/min to 280°C (hold 5 min)This program provides good separation of this compound from matrix components with a reasonable run time.
Mass Spectrometer (MS)
MS SystemAgilent 5977B MSD or equivalentA sensitive and reliable single quadrupole mass spectrometer.
Ionization ModeElectron Ionization (EI) at 70 eV[13]Standard ionization energy that produces reproducible fragmentation patterns for library matching.
Ion Source Temperature230 °C[13]Optimized to maintain analyte integrity and prevent contamination.
Quadrupole Temperature150 °CEnsures consistent mass filtering.
Transfer Line Temperature280 °C[13]Prevents condensation of the analyte between the GC and MS.
Acquisition ModeSelected Ion Monitoring (SIM)Significantly increases sensitivity and selectivity compared to full scan mode.
SIM Ions for this compound Quantifier Ion: m/z 127Qualifier Ions: m/z 109, m/z 192[6][14]These are characteristic fragments of this compound. The quantifier is used for concentration calculation, while qualifiers confirm identity.

Data Analysis and Method Validation

Analyte Identification and Quantification
  • Identification: this compound is identified by comparing the retention time of the peak in the sample chromatogram to that of a certified reference standard. Confirmation is achieved when the ratio of the qualifier ion(s) to the quantifier ion in the sample is within ±20% of the ratio observed for the standard.

  • Quantification: A calibration curve is constructed by analyzing a series of matrix-matched standards at different concentrations. The concentration of this compound in the sample is determined by plotting the peak area of the quantifier ion against the concentration and applying linear regression. Matrix-matched standards are crucial as they compensate for matrix effects (enhancement or suppression of the analytical signal) that can occur in complex samples[13].

Method Performance and Validation

The method should be validated according to established guidelines (e.g., SANTE or Codex) to ensure its reliability[15]. Key validation parameters are summarized below with typical expected values.

Validation Parameter Performance Metric Typical Result
Linearity Correlation Coefficient (R²) of the calibration curve> 0.995
Limit of Detection (LOD) Signal-to-Noise Ratio (S/N) of 3:10.001 - 0.005 mg/kg (1-5 µg/kg)[16]
Limit of Quantification (LOQ) Signal-to-Noise Ratio (S/N) of 10:1 or lowest validated spike0.005 - 0.01 mg/kg (5-10 µg/kg)[16]
Accuracy (Recovery) Spike recovery at multiple concentration levels (e.g., LOQ, 10x LOQ)70 - 120%[8][15]
Precision (RSD) Repeatability (intra-day) and Reproducibility (inter-day)Relative Standard Deviation (RSD) < 20%[15]

Analytical Workflow Diagram

The diagram below outlines the complete analytical process from sample reception to the final report.

Mevinphos_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_reporting Reporting Sample 1. Sample Receipt & Homogenization Extraction 2. QuEChERS Extraction (Acetonitrile, Salts) Sample->Extraction 15g sample + 15mL ACN Cleanup 3. Dispersive SPE Cleanup (PSA, MgSO4) Extraction->Cleanup Centrifuge & take supernatant Final_Extract 4. Final Extract (GC Vial) Cleanup->Final_Extract Vortex, Centrifuge GCMS 5. GC-MS Analysis (Splitless Injection, SIM Mode) Final_Extract->GCMS DataProc 6. Data Processing (Integration & Calibration) GCMS->DataProc ID_Quant 7. Identification & Quantification (RT, Ion Ratios, Conc.) DataProc->ID_Quant Report 8. Final Report Generation ID_Quant->Report

Caption: GC-MS workflow for this compound analysis.

Conclusion

The method described in this application note provides a reliable, sensitive, and robust workflow for the determination of this compound residues in various food matrices. The combination of an efficient QuEChERS sample preparation protocol and the high selectivity of GC-MS in SIM mode allows for accurate quantification at levels well below typical maximum residue limits (MRLs). The validation data demonstrates that the method meets the stringent performance criteria required for routine pesticide residue monitoring in regulatory and quality control laboratories, contributing to enhanced food safety and consumer protection.

References

  • Mass spectrum and structure of this compound. ResearchGate. [Link]

  • This compound | C7H13O6P | CID 9560. PubChem, National Institutes of Health. [Link]

  • Gas Chromatography-Mass Spectrometry Determination of Organophosphate Pesticide Residues in water of the irrigation canals. International Journal of Current Microbiology and Applied Sciences. [Link]

  • Gas Chromatography Tandem Mass Spectrometry (GC- MS/MS) for High-Throughput Screening of Pesticides in Rice Sample. The University of Manchester. [Link]

  • Analysis of pesticides by using GC-EI-MS and GC-DBDI-MS. CentAUR. [Link]

  • cis-Mevinphos | C7H13O6P | CID 5355863. PubChem, National Institutes of Health. [Link]

  • Analysis of pesticide residues in commercially available chenpi using a modified QuEChERS method and GC–MS/MS determination. PubMed Central, National Institutes of Health. [Link]

  • This compound: Revised Human Health Risk Assessment. U.S. Environmental Protection Agency. [Link]

  • This compound. Wikipedia. [Link]

  • Development and validation of a SPE-GC-MS method for the determination of pesticides in surface water. ResearchGate. [Link]

  • Sample Preparation Methods for Pesticide Analysis in Food Commodities, Biological and Environment Matrices. ResearchGate. [Link]

  • Method of Test for Pesticide Residues in Foods - Multiresidue Analysis (5). Taiwan Food and Drug Administration. [Link]

  • Development and validation of a GC × GC-ToFMS method for the quantification of pesticides in environmental waters. PubMed Central, National Institutes of Health. [Link]

  • This compound (Ref: ENT 22374). AERU, University of Hertfordshire. [Link]

  • Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS. Agilent. [Link]

  • PHOSDRIN (this compound). Occupational Safety and Health Administration. [Link]

  • Development and Validation of a Method for the Analysis of Multiple Pesticides in Fishery Products Using Gas Chromatography with Micro-Electron Capture Detection and Gas Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

Sources

High-Performance Liquid Chromatography (HPLC) Methods for the Determination of Mevinphos: A Comprehensive Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Context

Mevinphos is a potent organophosphate insecticide and acaricide, recognized for its broad-spectrum efficacy against chewing and sucking insects, as well as spider mites.[1] As a non-selective acetylcholinesterase inhibitor, its high toxicity has led to significant regulatory scrutiny and restrictions.[2][3] In the United States, all registrations for this compound were canceled by the EPA as of 1995, and it is not approved for use in the European Union.[1] Despite these restrictions, its historical use and potential for unauthorized application necessitate robust and reliable analytical methods for its detection in environmental, agricultural, and biological matrices.

This compound exists as a mixture of two geometric isomers: the (E)-isomer (cis, also known as alpha) and the (Z)-isomer (trans, also known as beta).[3] The (E)-isomer is known to be significantly more insecticidally active.[3] Therefore, analytical methods must not only detect the presence of this compound but should ideally be capable of resolving these two isomers.

This guide provides a comprehensive overview and detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC). We will delve into the rationale behind method development choices, from sample preparation to final detection, equipping researchers and laboratory professionals with the knowledge to implement and validate a reliable analytical workflow.

Physicochemical Properties: The Foundation of Method Development

Understanding the chemical nature of this compound is critical for developing a successful HPLC method. Its properties dictate everything from solvent selection to mobile phase pH. The hydrolytic instability of this compound, in particular, is a crucial factor; it degrades rapidly in alkaline conditions, making pH control essential for accurate quantification.[4]

PropertyValueSignificance for HPLC Method Development
Molecular Formula C₇H₁₃O₆PDefines the molecular weight and elemental composition.
Molar Mass 224.15 g/mol Essential for preparing standard solutions and for mass spectrometry.[1]
Isomerism Exists as (E)- and (Z)-isomers.[3]Chromatographic conditions should be optimized to separate these isomers if required.
Appearance Colorless to pale yellow/orange liquid.[5]Physical characteristic for handling pure standards.
Solubility Miscible in water, acetone, acetonitrile, methanol, and benzene. Insoluble in hexane.[4][5]Guides the choice of extraction solvents (acetonitrile is ideal) and mobile phase components.
LogP (Kow) 0.13 - 1.2Indicates low to moderate lipophilicity, suitable for reversed-phase HPLC.[4]
Hydrolytic Stability Half-life at 25°C: 120 days (pH 6), 35 days (pH 7), 3 days (pH 9), 1.4 hours (pH 11).[4]Critical: The mobile phase and sample extracts must be maintained at a neutral or slightly acidic pH (e.g., pH < 7) to prevent degradation during analysis.

Principle of Reversed-Phase HPLC for this compound Analysis

The analysis of this compound is ideally suited to reversed-phase high-performance liquid chromatography (RP-HPLC). In this mode, the stationary phase (the column) is non-polar (e.g., C18-silica), while the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).

This compound, being a moderately polar molecule, is retained on the C18 column through hydrophobic interactions. The elution strength of the mobile phase is modulated by varying the ratio of the organic solvent (e.g., acetonitrile) to water. Increasing the organic solvent content decreases the mobile phase polarity, causing the analyte to elute more quickly from the column. Detection is typically achieved using a Diode-Array Detector (DAD) or, for higher sensitivity and specificity, a Mass Spectrometer (MS).

Sample Preparation: Extracting this compound from Complex Matrices

The goal of sample preparation is to efficiently extract this compound from the sample matrix while minimizing co-extractive interferences that can compromise the analytical column and detector. The choice of method depends heavily on the matrix type.

G cluster_0 Sample Input cluster_1 Extraction & Cleanup cluster_2 Final Sample S1 Fruits & Vegetables P1 Homogenization & QuEChERS Extraction (Acetonitrile, Salts) S1->P1 S2 Water P3 Liquid-Liquid Extraction (e.g., with DCM) or Solid-Phase Extraction (SPE) S2->P3 S3 Biological Fluids (Serum, Urine) P4 Protein Precipitation (with Acetonitrile) S3->P4 P2 Dispersive SPE Cleanup (PSA, C18, MgSO4) P1->P2 F1 Solvent Exchange & Concentration P2->F1 P3->F1 P4->F1 F2 Reconstitution in Mobile Phase F1->F2 F3 Filtration (0.22 µm) F2->F3 End Inject into HPLC F3->End G HPLC HPLC System Pump Autosampler Column Oven Column C18 Column (Stationary Phase) HPLC:d->Column Detector DAD Detector (λ = 225 nm) Column->Detector Data Data System|{Chromatogram Quantification} Detector->Data

Caption: HPLC instrument configuration for this compound analysis.

Advanced Detection: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

For applications requiring lower detection limits and higher selectivity, such as residue analysis in complex food or environmental samples, coupling HPLC with tandem mass spectrometry (MS/MS) is the preferred method.

  • Principle: After chromatographic separation, the this compound molecules are ionized (typically using Electrospray Ionization in positive mode, ESI+). The precursor ion corresponding to this compound is selected in the first quadrupole, fragmented, and specific product ions are monitored in the second quadrupole.

  • Advantages: This technique offers exceptional selectivity by monitoring a specific precursor-to-product ion transition, effectively eliminating matrix interferences and providing unambiguous identification. It is also significantly more sensitive than UV detection.

Method Validation: Ensuring Trustworthy and Reliable Data

A developed method is only useful if it is validated to be accurate, precise, and reliable for its intended purpose. Validation should be performed according to established guidelines (e.g., SANTE for pesticide residues).

Validation ParameterAcceptance CriteriaPurpose
Specificity/Selectivity No interfering peaks at the retention time of this compound in blank matrix samples.To ensure that the signal being measured is only from the analyte of interest.
Linearity & Range Correlation coefficient (r²) > 0.99 for a calibration curve of at least 5 standards.To demonstrate a proportional response of the detector to the analyte concentration.
Accuracy (Recovery) 70-120% recovery in spiked blank matrix samples at multiple concentrations. [6]To measure the agreement between the experimental result and the true value.
Precision (RSD) Relative Standard Deviation (RSD) ≤ 20% for replicate measurements. [6]To assess the degree of scatter between a series of measurements. Measured as repeatability (intra-day) and intermediate precision (inter-day).
Limit of Quantification (LOQ) The lowest concentration level that meets the accuracy and precision criteria.The minimum amount of this compound that can be reliably quantified in a sample.
Matrix Effects Comparison of the calibration curve slope in solvent versus matrix-matched standards.To evaluate the suppression or enhancement of the analyte signal caused by co-eluting matrix components. [6]

Conclusion

The successful analysis of this compound by HPLC hinges on a systematic approach that respects its chemical properties, particularly its instability in alkaline conditions. By pairing robust sample preparation techniques like QuEChERS with a well-optimized reversed-phase HPLC method using a C18 column and a slightly acidic mobile phase, researchers can achieve reliable and accurate quantification. While UV/DAD detection is suitable for many applications, HPLC-MS/MS provides the superior sensitivity and selectivity required for trace-level residue analysis. Rigorous method validation is the final, essential step to ensure that the data generated is scientifically sound and defensible.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9560, this compound. Retrieved from [Link].

  • U.S. Environmental Protection Agency (2000). This compound: Revised Human Health Risk Assessment. Retrieved from [Link].

  • Singh, B., et al. (2018). A Modified QuEChERS Method for Simultaneous Detection of Monocrotophos, Deltamethrin, Phosphamidon and Dichlorovos Insecticides in Cabbage and Cauliflower Samples. International Journal of Current Microbiology and Applied Sciences, 7(11), 2633-2641. Available at [Link].

  • Agriculture & Environment Research Unit (AERU), University of Hertfordshire. This compound (Ref: ENT 22374). PPDB: Pesticide Properties DataBase. Retrieved from [Link].

  • Ramos-Pérez, F., et al. (2021). Analytical methods for human biomonitoring of pesticides. A review. Analytica Chimica Acta, 1184, 338941. Available at [Link].

  • U.S. Environmental Protection Agency. Environmental Chemistry Methods: this compound; 417603-01. Retrieved from [Link].

  • Lacassie, E., et al. (2001). Determination of Organophosphorus Pesticides in Biological Samples of Acute Poisoning by HPLC with Diode-Array Detector. ResearchGate. Available at [Link].

  • Li, Y., et al. (2019). Analysis of pesticide residues in commercially available chenpi using a modified QuEChERS method and GC-MS/MS determination. Medicine, 98(22), e15839. Available at [Link].

  • U.S. Environmental Protection Agency (1988). Pesticide Fact Sheet: this compound. Retrieved from [Link].

  • U.S. Environmental Protection Agency (1980). Manual Of Analytical Methods For The Analysis Of Pesticide Residues In Human And Environmental Samples. Retrieved from [Link].

  • Gurusamy, K., & Thangadurai, S. (2019). Separation and Detection of Monocrotophos by Chromatography Methods in Forensic Samples. Journal of Forensic Science & Criminology, 7(3), 305. Available at [Link].

  • Wikipedia contributors. (2023, December 2). This compound. In Wikipedia, The Free Encyclopedia. Retrieved from [Link].

  • Dong, M. W. (2015). A Five-Pronged Strategy for Improving the Quality of HPLC Methods. LCGC North America, 33(10), 764-775. Available at [Link].

  • Łozowicka, B., et al. (2016). QuEChERS-Based Methods for the Determination of Pesticide Residues in a Dill Using Gas Chromatography with Electron Capture and Nitrogen Phosphorus Detection. ResearchGate. Available at [Link].

  • Inácio, D., et al. (2024). Validation of an HPLC-MS/MS method for the quantification of pesticide residues in Rice and assessment of the washing effect. Repository of the University of Navarra. Available at [Link].

  • Hogenboom, A. C., et al. (2000). Different responses of E:Z-isomers of pesticides in liquid chromatography-electrospray ionization-mass spectrometry. Analytica Chimica Acta, 417(1), 49-59. Available at [Link].

  • AOAC International. (2002). AOAC Official Methods of Analysis. Regulations.gov. Available at [Link].

  • Mandava, V. R., et al. (2021). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. Pharmaceutics, 13(10), 1545. Available at [Link].

Sources

Protocol for Assessing the Ecotoxicological Effects of Mevinphos on Non-Target Organisms

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Mevinphos is a highly toxic, broad-spectrum organophosphate insecticide and acaricide.[1][2] Its primary mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of both insects and vertebrates.[1][3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, which can result in a range of adverse effects from sublethal behavioral changes to mortality.[3][4] Although its use has been discontinued in many countries, including the United States, due to its high toxicity, understanding its impact on non-target organisms remains crucial for environmental risk assessment and for informing the regulation of other organophosphate pesticides.[5]

This document provides a comprehensive set of protocols for studying the lethal and sublethal effects of this compound on a variety of non-target terrestrial and aquatic organisms. It is intended for researchers, ecotoxicologists, and regulatory professionals. The protocols are grounded in internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) to ensure data quality and comparability.

Physicochemical Properties and Environmental Fate of this compound

A thorough understanding of this compound's properties is essential for designing relevant ecotoxicological studies.

PropertyValueReference
Chemical FormulaC₇H₁₃O₆P[1]
Molecular Weight224.1 g/mol [1]
Physical StatePale yellow to orange liquid[1]
Water SolubilityMiscible[1]
Vapor Pressure17 mPa at 20°C[6]
Log P (Octanol-Water Partition Coefficient)0.127[6]
Soil Half-life (aerobic)Approximately 1-4 days[6]
Aquatic Hydrolysis Half-life (pH 7)17-35 days[1][6]

This compound is highly soluble in water and has a short half-life in soil, suggesting it is not persistent but can be mobile in the environment.[6] Its high water solubility indicates a potential for contaminating aquatic ecosystems through runoff and leaching.

Mechanism of Action: Cholinesterase Inhibition

The primary toxicological endpoint for this compound is the inhibition of acetylcholinesterase (AChE). This leads to a well-characterized cholinergic toxidrome.

Mevinphos_MoA cluster_synapse Cholinergic Synapse This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits ACh Acetylcholine (ACh) Synapse Synaptic Cleft ACh->Synapse Released Synapse->AChE Hydrolysis by Receptor Postsynaptic Receptor Synapse->Receptor Binds to Effect Continuous Nerve Stimulation (Cholinergic Toxidrome) Receptor->Effect Leads to

Caption: this compound inhibits acetylcholinesterase, leading to an accumulation of acetylcholine and continuous nerve stimulation.

Acute Toxicity of this compound to Non-Target Organisms

This compound is classified as highly toxic to a broad range of non-target organisms.[2] The following table summarizes available acute toxicity data.

Organism GroupSpeciesEndpointValueReference
Birds Anas platyrhynchos (Mallard)Oral LD₅₀4.6 mg/kg bw[7]
Phasianus colchicus (Ring-necked Pheasant)Oral LD₅₀1.37 mg/kg bw[7]
Tympanuchus phasianellus (Sharp-tailed Grouse)Oral LD₅₀1.34 mg/kg bw[8]
Colinus virginianus (Bobwhite Quail)Dietary LC₅₀236 ppm[8]
Fish Oncorhynchus mykiss (Rainbow Trout)96-hr LC₅₀11.9 µg/L[8]
Lepomis macrochirus (Bluegill Sunfish)96-hr LC₅₀22.5 - 87.0 µg/L[8]
Aquatic Invertebrates Daphnia pulex48-hr EC₅₀0.18 µg/L[9]
Bees Apis mellifera (Honeybee)Contact LD₅₀0.070 µ g/bee [8]
Apis mellifera (Honeybee)Oral LD₅₀0.027 µ g/bee [8]
Mammals Rat (oral)LD₅₀2.2 - 3.7 mg/kg bw[2][5]

Experimental Protocols for Assessing this compound Effects

The following protocols are designed to assess the lethal and sublethal effects of this compound on key non-target organism groups. These protocols should be adapted based on the specific research question and the test organism.

Protocol 1: Acute and Chronic Toxicity to Aquatic Organisms

This protocol is based on OECD Guidelines for the Testing of Chemicals, Section 2: Effects on Biotic Systems.

1.1. Test Organisms:

  • Fish: Rainbow trout (Oncorhynchus mykiss) - OECD 203 (Acute) and OECD 210 (Early-life Stage).

  • Aquatic Invertebrates: Daphnia magna - OECD 202 (Acute Immobilisation) and OECD 211 (Reproduction).

1.2. Experimental Design:

  • Acute Tests (Fish and Daphnia): A static or semi-static test design with a minimum of 5 this compound concentrations and a control group. Exposure duration is 96 hours for fish and 48 hours for Daphnia.

  • Chronic Tests: A semi-static or flow-through design is recommended. For fish early-life stage tests, exposure should cover egg, larval, and juvenile stages. For Daphnia reproduction tests, exposure should last for 21 days.

1.3. Endpoints to Measure:

  • Acute: Mortality (LC₅₀) for fish; Immobilisation (EC₅₀) for Daphnia.

  • Chronic:

    • Fish: Hatching success, larval survival, growth (length and weight), and developmental abnormalities.

    • Daphnia: Survival, reproduction (number of offspring per adult), and time to first brood.

  • Sublethal:

    • Cholinesterase Activity: Measured in fish brain and muscle tissue.

    • Behavioral Responses: Alterations in swimming behavior, feeding, and predator avoidance.

    • Oxidative Stress Biomarkers: Measurement of enzymes like catalase (CAT), superoxide dismutase (SOD), and glutathione-S-transferase (GST) in fish tissues.

1.4. Step-by-Step Protocol (Adapted from OECD 203 - Fish Acute Toxicity Test):

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (if necessary, though this compound is water-miscible). Create a geometric series of test concentrations and a control (and a solvent control if a solvent is used).

  • Acclimation of Test Organisms: Acclimate fish to test conditions (temperature, water quality) for at least 12 days.

  • Test Initiation: Randomly distribute fish into test chambers (at least 7 fish per concentration).

  • Exposure: Maintain a constant temperature and photoperiod (e.g., 16h light: 8h dark). Monitor water quality parameters (pH, dissolved oxygen, temperature) daily.

  • Observations: Record mortality and any sublethal effects (e.g., loss of equilibrium, respiratory distress) at 24, 48, 72, and 96 hours.

  • Data Analysis: Calculate the LC₅₀ value with 95% confidence limits using appropriate statistical methods (e.g., probit analysis).

Aquatic_Toxicity_Workflow start Start: Select Test Organism (Fish or Daphnia) prep Prepare Test Solutions (this compound Concentrations & Control) start->prep acclimate Acclimate Organisms to Test Conditions prep->acclimate expose Exposure Period (Acute: 48-96h; Chronic: 21d+) acclimate->expose observe Daily Observations (Mortality, Behavior, Reproduction) expose->observe sublethal Sublethal Endpoint Analysis (ChE, Oxidative Stress) expose->sublethal analyze Data Analysis (LC50/EC50, NOEC, LOEC) observe->analyze sublethal->analyze end End: Report Results analyze->end

Caption: Workflow for assessing the aquatic toxicity of this compound.

Protocol 2: Toxicity to Terrestrial Organisms

This protocol is based on OECD Guidelines for the Testing of Chemicals, Section 2: Effects on Biotic Systems.

2.1. Test Organisms:

  • Birds: Bobwhite quail (Colinus virginianus) or Japanese quail (Coturnix japonica) - OECD 205 (Acute Oral), OECD 206 (Dietary), and OECD 223 (Reproduction).

  • Bees: Honeybee (Apis mellifera) - OECD 213 (Acute Contact) and OECD 214 (Acute Oral).

  • Soil Organisms: Earthworm (Eisenia fetida) - OECD 207 (Acute) and OECD 222 (Reproduction).

2.2. Experimental Design:

  • Birds:

    • Acute Oral: Single dose administration via gavage.

    • Dietary: 5-day exposure to treated feed followed by a 3-day observation period.

    • Reproduction: Long-term exposure (e.g., 20 weeks) to treated feed.

  • Bees:

    • Acute Contact: Application of this compound to the dorsal thorax.

    • Acute Oral: Feeding with a this compound-sucrose solution.

  • Earthworms:

    • Acute: 14-day exposure in artificial soil.

    • Reproduction: 28-day exposure followed by a 28-day period to assess cocoon production and hatching success.

2.3. Endpoints to Measure:

  • Birds:

    • Acute: Mortality (LD₅₀), clinical signs of toxicity.

    • Dietary: Mortality (LC₅₀), food consumption.

    • Reproduction: Egg production, fertility, hatchability, chick survival, eggshell thickness.

    • Sublethal: Cholinesterase activity in plasma and brain.

  • Bees: Mortality (LD₅₀).

  • Earthworms:

    • Acute: Mortality (LC₅₀), changes in body weight.

    • Reproduction: Cocoon production, number of hatchlings.

2.4. Step-by-Step Protocol (Adapted from OECD 207 - Earthworm Acute Toxicity Test):

  • Preparation of Artificial Soil: Prepare artificial soil according to OECD 207 guidelines.

  • Application of this compound: Thoroughly mix this compound into the soil to achieve the desired test concentrations.

  • Acclimation of Earthworms: Acclimate adult earthworms with a well-developed clitellum for 24 hours.

  • Test Initiation: Introduce 10 earthworms into each test container.

  • Exposure: Maintain the test containers at a constant temperature (e.g., 20°C) with continuous light for 14 days.

  • Observations: Assess mortality and record any behavioral changes at 7 and 14 days.

  • Data Analysis: Calculate the LC₅₀ with 95% confidence limits.

Protocol 3: Measurement of Cholinesterase Activity

This protocol is a key component for assessing exposure to this compound and is applicable to various tissues from different organisms (e.g., fish brain, bird plasma).

3.1. Principle: This colorimetric method is based on the Ellman assay. Acetylthiocholine is hydrolyzed by AChE to thiocholine, which reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid, which is measured spectrophotometrically at 412 nm.

3.2. Reagents and Materials:

  • Phosphate buffer (pH 8.0)

  • DTNB solution

  • Acetylthiocholine iodide (ATCI) solution

  • Tissue homogenizer

  • Microplate reader or spectrophotometer

3.3. Step-by-Step Protocol:

  • Sample Preparation:

    • Plasma: Collect blood in heparinized tubes, centrifuge, and store the plasma at -80°C.

    • Brain/Muscle Tissue: Dissect tissue, weigh, and homogenize in cold phosphate buffer. Centrifuge the homogenate and use the supernatant for the assay.

  • Assay Procedure (in a 96-well plate):

    • Add 25 µL of the sample (plasma or tissue supernatant) to each well.

    • Add 200 µL of DTNB solution to each well.

    • Incubate for 5 minutes at room temperature.

    • Add 25 µL of ATCI solution to initiate the reaction.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes).

  • Data Analysis: Calculate the rate of change in absorbance (ΔA/min). Cholinesterase activity is expressed as µmol of substrate hydrolyzed per minute per gram of tissue or per milliliter of plasma. Compare the activity in exposed organisms to that of a control group. A significant reduction in activity indicates exposure to a cholinesterase inhibitor.

Protocol 4: this compound Residue Analysis

This protocol provides a general framework for the analysis of this compound residues in environmental and biological samples. Specific parameters may need to be optimized based on the matrix and available instrumentation.

4.1. Principle: this compound residues are extracted from the sample matrix, cleaned up to remove interfering substances, and then quantified using gas chromatography (GC) or liquid chromatography (LC) coupled with a suitable detector.

4.2. Sample Matrices:

  • Water: Collect in amber glass bottles and store at 4°C.

  • Soil/Sediment: Collect in glass jars and freeze until analysis.

  • Biological Tissues: Homogenize and freeze until analysis.

4.3. Step-by-Step Protocol (General):

  • Extraction:

    • Water: Solid-phase extraction (SPE) using a C18 cartridge.

    • Soil/Sediment: Extraction with an organic solvent like acetonitrile.[10]

    • Tissues: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often suitable for pesticide residue analysis in fatty matrices.

  • Cleanup: The extracted sample may require a cleanup step (e.g., using SPE or dispersive SPE) to remove co-extracted interfering compounds.

  • Analysis:

    • Instrumentation: GC coupled with a flame photometric detector (FPD) or a mass spectrometer (MS).[10] LC-MS/MS can also be used, especially for water samples.

    • Quantification: Use an external standard calibration curve prepared from certified this compound standards.

  • Method Validation: The analytical method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to SANTE or other relevant guidelines.[11]

Data Interpretation and Risk Assessment

The results from these protocols can be used to:

  • Determine the acute and chronic toxicity of this compound to various non-target organisms.

  • Establish No Observed Effect Concentrations (NOECs) and Lowest Observed Effect Concentrations (LOECs) for sublethal endpoints.

  • Assess the risk of this compound to non-target organisms in the environment by comparing the measured or predicted environmental concentrations (PECs) with the determined toxicity endpoints (e.g., PEC/PNEC ratio, where PNEC is the Predicted No-Effect Concentration).

Conclusion

The protocols outlined in this document provide a robust framework for investigating the ecotoxicological effects of this compound on non-target organisms. By adhering to standardized methodologies and incorporating a range of lethal and sublethal endpoints, researchers can generate high-quality data that is essential for a comprehensive understanding of the environmental risks posed by this and other organophosphate pesticides. The integration of chemical analysis with toxicological assessment is crucial for a complete and accurate evaluation.

References

  • Agriculture and Environment Research Unit (AERU), University of Hertfordshire. This compound (Ref: ENT 22374). [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9560, this compound. [Link]

  • U.S. Environmental Protection Agency. (2000). This compound: Revised Human Health Risk Assessment. [Link]

  • U.S. Environmental Protection Agency. Environmental Chemistry Methods: this compound; 417603-01. [Link]

  • U.S. Environmental Protection Agency. (1988). Pesticide Fact Sheet: this compound. [Link]

  • Extension Toxicology Network (EXTOXNET). (1996). Pesticide Information Profile: this compound. [Link]

  • Yusa, V., et al. (2015). Analytical methods for human biomonitoring of pesticides. A review. Analytica Chimica Acta, 891, 15-31. [Link]

  • Capobiango, C. & Cardeal, Z. L. (2005). A solid-phase microextraction method for the chromatographic determination of organophosphorus pesticides in fish, water, potatoes, guava and coffee. Journal of the Brazilian Chemical Society, 16(5), 908-914. [Link]

  • Vuković, G., et al. (2023). Method Validation for the Determination of Glyphosate and Aminomethylphosphonic Acid in Water by LC-MS/MS. Journal of Agronomy, Technology and Engineering Management, 6(2), 902-909. [Link]

  • U.S. National Library of Medicine. (1997). Toxicological Profile for Chlorfenvinphos. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Dichlorvos. [Link]

  • Faria, A. C. S., et al. (2022). Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from Suspected Cases of Animal Poisoning. Toxics, 10(5), 258. [Link]

  • World Organisation for Animal Health (WOAH). Guidelines for the validation of analytical methods used in residue studies in animal tissues. [Link]

  • Beyond Pesticides. (2007). ChemicalWatch Factsheet: this compound. [Link]

  • Food and Agriculture Organization of the United Nations (FAO). (2002). 4.23 this compound (E,R)**. [Link]

  • Eng, M. L., et al. (2024). Sublethal effects of early-life exposure to common and emerging contaminants in birds. Environmental Pollution, 354, 124201. [Link]

  • Al-Ameri, M. A., et al. (2024). A Sensitive Electrochemical Cholinesterase-Inhibiting Biosensor for Organophosphorus Pesticides Based on Ti3C2TX MXene Quantum Dots. Chemosensors, 12(3), 53. [Link]

Sources

Application Note: A Validated In Vitro Protocol for Measuring Mevinphos-Induced Acetylcholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide and a detailed, self-validating protocol for the in vitro measurement of acetylcholinesterase (AChE) inhibition by the organophosphate Mevinphos. We delve into the biochemical principles underpinning the assay, explain the critical rationale behind experimental design choices, and offer a step-by-step methodology based on the widely accepted Ellman's method. This application note is designed to equip researchers with the necessary tools to generate robust, reproducible, and accurate data on the inhibitory potency of this compound and other related compounds.

Introduction: The Neurotoxicology of this compound

This compound is a potent organophosphate insecticide and acaricide known for its high toxicity.[1] Its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2][3][4] AChE is responsible for terminating nerve impulses at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine.[2][5][6] Inhibition of AChE by agents like this compound leads to an accumulation of acetylcholine in the synaptic cleft, causing overstimulation of nerve and muscle fibers, which can result in muscle spasms, paralysis, and ultimately, death.[2]

The study of AChE inhibition is crucial for toxicological assessment, environmental monitoring, and the development of potential antidotes.[7][8] In vitro assays provide a controlled, high-throughput, and ethical means to quantify the inhibitory potential of specific compounds. This guide details a robust colorimetric assay for this purpose.

Assay Principle: The Ellman Method

The most common and reliable method for measuring AChE activity in vitro is the spectrophotometric assay developed by Ellman and colleagues.[5][6][8][9] This assay's logic is based on a three-step enzymatic and chemical reaction sequence that produces a quantifiable colored product.

  • Enzymatic Hydrolysis : Acetylcholinesterase (AChE) catalyzes the hydrolysis of the substrate analog, acetylthiocholine (ATCI), into thiocholine and acetic acid.[6]

  • Chromogenic Reaction : The produced thiocholine, a thiol compound, readily reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's Reagent).[6][10]

  • Detection : This reaction yields the yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which has a strong absorbance at 412 nm.[6][10][11]

The rate of TNB formation is directly proportional to the activity of AChE. When an inhibitor such as this compound is present, it binds to AChE, reducing its catalytic activity and thereby decreasing the rate of yellow color development.[6] By measuring this change in rate, we can precisely quantify the inhibitory potency of the test compound.

Ellman_Assay cluster_reaction Biochemical Pathway ATCI Acetylthiocholine (ATCI) (Substrate) Thiocholine Thiocholine ATCI->Thiocholine Hydrolysis TNB 5-Thio-2-Nitrobenzoate (TNB) (Yellow Product, λ=412 nm) Thiocholine->TNB DTNB DTNB (Ellman's Reagent) DTNB->Thiocholine Reacts with AChE AChE AChE->ATCI Catalyzes This compound This compound (Inhibitor) This compound->AChE Inhibits

Caption: Principle of the Ellman assay for AChE inhibition.

Materials, Reagents, and Equipment

Equipment
  • Spectrophotometric 96-well plate reader capable of kinetic measurements at 412 nm.[5][10][12]

  • Clear, flat-bottom 96-well microplates.[5][10]

  • Calibrated single and multichannel micropipettes.[12]

  • Incubator or water bath (if temperature control at 37°C is desired).[10]

  • Vortex mixer.

  • Standard laboratory glassware and consumables.

Reagents and Chemicals
  • Enzyme: Acetylcholinesterase (AChE) from electric eel (e.g., Sigma-Aldrich, C3389).[12][13]

  • Test Inhibitor: this compound.

  • Positive Control: A known AChE inhibitor such as Donepezil or Physostigmine.[12][13]

  • Substrate: Acetylthiocholine iodide (ATCI).[10][13]

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[10][13]

  • Buffer: 0.1 M Phosphate Buffer, pH 8.0.[10][13]

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving inhibitors.[12]

  • Water: Ultrapure, deionized water.[12]

Detailed Experimental Protocols

Preparation of Reagents and Stock Solutions

Proper reagent preparation is critical for assay success. Prepare fresh working solutions on the day of the experiment.

ReagentStock ConcentrationPreparation InstructionsStorage
Assay Buffer 0.1 M, pH 8.0Prepare using standard laboratory procedures.4°C
AChE Enzyme 10 U/mLDissolve lyophilized powder in Assay Buffer. Aliquot and store.-20°C (Stock)
DTNB 10 mMDissolve in Assay Buffer. Protect from light.4°C, dark
ATCI 100 mMDissolve in ultrapure water. Prepare fresh.On ice
This compound 10 mMDissolve in 100% DMSO.-20°C
Positive Control 1 mMDissolve in 100% DMSO.-20°C
  • Working AChE Solution (0.1 U/mL): Dilute the 10 U/mL stock solution 1:100 in Assay Buffer.

  • Working this compound/Control Solutions: Prepare a serial dilution series from the stock solution using Assay Buffer. Ensure the final DMSO concentration in the assay well does not exceed 1%, as higher concentrations can inhibit enzyme activity.[12]

Assay Procedure (96-Well Plate Format)

This protocol is designed for a total reaction volume of 200 µL per well.

  • Plate Setup: Design the plate map to include all necessary controls in triplicate:

    • Blank Wells: No enzyme, for background correction.

    • Negative Control Wells (100% Activity): Contains enzyme and solvent (DMSO), but no inhibitor.

    • Positive Control Wells: Contains enzyme and a known inhibitor (e.g., Donepezil).

    • Test Wells: Contains enzyme and varying concentrations of this compound.

  • Pre-incubation Step:

    • Add 130 µL of Assay Buffer to each well.

    • Add 20 µL of the appropriate this compound dilution, positive control, or solvent (for the negative control) to the designated wells.

    • Add 30 µL of Assay Buffer to the "Blank" wells. To all other wells, add 30 µL of the working AChE solution (0.1 U/mL).

    • Mix gently by tapping the plate.

    • Incubate the plate for 15 minutes at room temperature (or 37°C).[9][10] This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for accurate measurement of inhibitory potency.

  • Initiation of Reaction and Measurement:

    • Add 20 µL of a pre-mixed Substrate/Chromogen solution (containing 15 mM ATCI and 10 mM DTNB in Assay Buffer) to all wells simultaneously using a multichannel pipette.

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at 412 nm every 30 seconds for 5-10 minutes.[9][10][14]

Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis Reagents Prepare Reagents: - Buffer - Enzyme (AChE) - Inhibitors (this compound) - ATCI/DTNB Step1 1. Add Buffer & Inhibitor/Solvent Reagents->Step1 Step2 2. Add AChE Enzyme (except to blanks) Step1->Step2 Step3 3. Pre-incubate (15 min, RT) Step2->Step3 Step4 4. Initiate Reaction (Add ATCI/DTNB) Step3->Step4 Step5 5. Kinetic Reading (412 nm, 5-10 min) Step4->Step5 Analysis1 Calculate Reaction Rate (ΔAbs/min) Step5->Analysis1 Analysis2 Calculate % Inhibition Analysis1->Analysis2 Analysis3 Plot Dose-Response Curve Analysis2->Analysis3 Analysis4 Determine IC50 Value Analysis3->Analysis4

Caption: Experimental workflow for IC50 determination.

Data Analysis and Interpretation

Calculation of Reaction Velocity and Percent Inhibition
  • Determine Reaction Velocity (V): For each well, plot absorbance vs. time. The slope of the initial, linear portion of this curve represents the reaction rate (V), typically expressed as ΔAbs/min.[10][14]

  • Correct for Background: Subtract the velocity of the blank wells from all other wells.

  • Calculate Percent Inhibition: Use the following formula for each this compound concentration:[10]

    % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

    • V_control is the reaction rate of the negative control (no inhibitor).

    • V_inhibitor is the reaction rate in the presence of this compound.

Determination of the IC50 Value

The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce enzyme activity by 50%.[13][14]

  • Plot Data: Create a semi-log plot with the % Inhibition on the Y-axis and the logarithm of the this compound concentration on the X-axis.

  • Non-linear Regression: Fit the data to a sigmoidal dose-response (variable slope) curve using appropriate software (e.g., GraphPad Prism, Origin).[10][13][15]

  • Determine IC50: The software will calculate the IC50 value directly from the fitted curve.

Representative Data Table
This compound [nM]Log [this compound]Avg. ΔAbs/min% Inhibition
0 (Control)-0.1500%
100.13510%
1010.10828%
501.70.07649%
10020.05265%
5002.70.02186%
100030.00696%

Trustworthiness: A Self-Validating System

The integrity of your results depends on a rigorously controlled experiment.

  • Negative Control (0% Inhibition): This well establishes the baseline for maximum enzyme activity. Any significant deviation suggests issues with reagents or enzyme stability.

  • Positive Control (Known IC50): Including a standard inhibitor like Donepezil is crucial. The IC50 value you calculate for this control should align with established literature values, thereby validating that your assay system is performing correctly.

  • Blank Control (Background): This corrects for any non-enzymatic hydrolysis of ATCI or color contribution from other reagents, ensuring that the measured signal is solely from AChE activity.[9]

  • Linearity: Ensure that the reaction rate for the negative control is linear for the duration of the measurement. If the curve plateaus too early, it may indicate substrate depletion or enzyme instability, requiring optimization of enzyme or substrate concentrations.[12]

  • Solvent Effects: Always test the highest concentration of solvent (e.g., DMSO) used in your dilutions to ensure it does not independently affect enzyme activity.

By incorporating these controls, the protocol becomes a self-validating system, providing confidence in the accuracy and reliability of the generated IC50 values for this compound.

References

  • Boster Biological Technology. (n.d.). Acetylcholinesterase (AChE) Assay Kit Catalog Nos. AR4001. Retrieved from [Link]

  • Padilla, S., et al. (2017). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. In High-Throughput Screening Assays in Toxicology. PubMed Central. Retrieved from [Link]

  • Gopalan, A., et al. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science, 5(2), 062-066. Retrieved from [Link]

  • University of Hertfordshire. (2025). This compound (Ref: ENT 22374). AERU. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values for acetylcholinesterase (AChE) inhibition and DPPH... | Download Table. Retrieved from [Link]

  • Singh, A. K. (1986). Kinetic analysis of acetylcholinesterase inhibition by combinations of acephate and methamidophos. Toxicology, 42(2-3), 143-156. Retrieved from [Link]

  • Worek, F., et al. (2011). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. Journal of Applied Toxicology, 31(7), 618-625. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). cis-Mevinphos. PubChem. Retrieved from [Link]

  • Patel, A. B. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 3(3), 14. Retrieved from [Link]

  • Assay Genie. (n.d.). Technical Manual Acetylcholinesterase (AchE) Activity Assay Kit. Retrieved from [Link]

  • Asen, N. D., & Aluko, R. E. (2022). In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Frontiers in Nutrition, 9, 1007425. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) KINETICS OF THE ACETYLCHOLINESTERASE (AchE) INHIBITION. Retrieved from [Link]

  • Worek, F., et al. (2004). Kinetic analysis of interactions between human acetylcholinesterase, structurally different organophosphorus compounds and oximes. Biochemical Pharmacology, 68(11), 2237-2248. Retrieved from [Link]

  • Siracusa, L., et al. (2021). Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characterisation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 473-485. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1988). Pesticide Fact Sheet: this compound. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Statistical model for IC50 determination of acetylcholinesterase enzyme for Alzheimer's disease. Retrieved from [Link]

  • National Research Council (US) Committee on Toxicology. (1997). ANTICHOLINESTERASES. In Toxicity of Military Smokes and Obscurants: Volume 1. National Academies Press (US). Retrieved from [Link]

  • Jokanović, M. (2023). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. Biomedicines, 11(10), 2823. Retrieved from [Link]

  • ResearchGate. (2004). Kinetic analysis of interactions between human acetylcholinesterase, structurally different organophosphorus compounds and oximes. Retrieved from [Link]

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Application Notes & Protocols: Mevinphos as a Tool in Neurotoxicology Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Mevinphos in Modern Neurotoxicology

This compound (CAS 7786-34-7) is a potent organophosphate (OP) compound and a powerful tool for modeling acute cholinergic neurotoxicity in a research setting.[1][2] Historically used as a broad-spectrum insecticide and acaricide, its registration and use have been banned or severely restricted in many parts of the world, including the United States, due to its high toxicity.[2] Despite this, its well-characterized mechanism of action makes it an invaluable agent for studying the pathophysiology of organophosphate poisoning, elucidating neurodegenerative pathways, and for the preclinical screening of novel neuroprotective agents and antidotes.[1][3]

This compound acts as a rapid and potent, though reversible, inhibitor of acetylcholinesterase (AChE), the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in synaptic clefts.[3][4][5] Its application in research is primarily to induce a state of cholinergic crisis, characterized by the hyper-stimulation of muscarinic and nicotinic ACh receptors, providing a robust model for investigating the downstream cellular and systemic effects of acute neurotoxicity.[6][7]

This guide provides a comprehensive overview of the scientific rationale, safety protocols, and detailed experimental workflows for the application of this compound in both in vitro and in vivo neurotoxicology studies.

Core Mechanism of Action: Inducing Cholinergic Crisis

The primary neurotoxic effect of this compound stems from its irreversible phosphorylation of the serine hydroxyl group at the active site of AChE. This covalent modification inactivates the enzyme, leading to a rapid accumulation of ACh in the synapse. The excess ACh continuously stimulates postsynaptic muscarinic and presynaptic/postsynaptic nicotinic receptors, leading to a state of excitotoxicity known as a cholinergic crisis.[6][8]

The downstream effects are widespread and can be categorized by the receptors being overstimulated:

  • Muscarinic Effects: Manifest as the "SLUDGE" or "DUMBBELLS" syndromes (Salivation, Lacrimation, Urination, Defecation, GI distress, Emesis / Diarrhea, Urination, Miosis, Bradycardia, Bronchospasm, Emesis, Lacrimation, Lethargy, Salivation).[7][9] These symptoms result from the overstimulation of the parasympathetic nervous system.[9]

  • Nicotinic Effects: Lead to initial muscle fasciculations (twitching) followed by profound weakness and flaccid paralysis, including paralysis of the respiratory muscles, which is often the primary cause of mortality in acute poisonings.[6][10]

Beyond acute cholinergic toxicity, research suggests that organophosphate exposure is linked to long-term neurological sequelae, including neuroinflammation, cytotoxicity, and aberrant neuronal cytoarchitecture, making it a relevant model for studying neurodegenerative processes.[11][12]

Mevinphos_Mechanism cluster_synapse Cholinergic Synapse cluster_cleft Synaptic Cleft cluster_effects Downstream Neurotoxic Effects This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibition ACh Acetylcholine (ACh) ACh->AChE Hydrolysis (Normal) Receptors Muscarinic & Nicotinic Receptors Crisis Cholinergic Crisis (SLUDGE/DUMBBELLS, Paralysis) Receptors->Crisis ACh_accum ACh Accumulation ACh_accum->Receptors Overstimulation Neuroinflammation Neuroinflammation Crisis->Neuroinflammation Cytotoxicity Cytotoxicity Crisis->Cytotoxicity

Figure 1: Mechanism of this compound-induced neurotoxicity.

Critical Safety and Handling Protocols

WARNING: this compound is classified as extremely hazardous (WHO Class IA) and is fatal if swallowed or in contact with skin.[4][13] All handling must be performed by trained personnel in a designated and properly equipped facility.

  • Personal Protective Equipment (PPE): A certified chemical fume hood is mandatory. Wear nitrile or butyl rubber gloves, a chemical-resistant lab coat, and splash-proof safety goggles/face shield at all times.[13][14]

  • Stock Solution Preparation: Prepare stock solutions in a non-volatile solvent like DMSO or absolute ethanol. This compound is a combustible liquid; keep away from heat and ignition sources.[13][15]

  • Spill & Decontamination: In case of a spill, absorb with an inert material (e.g., sand, diatomite).[13] Decontaminate surfaces with a solution of sodium hydroxide or another suitable deactivating agent.

  • Waste Disposal: All this compound-contaminated materials (pipette tips, tubes, media, animal bedding) must be treated as hazardous waste and disposed of according to institutional and governmental regulations.

  • Emergency Procedures: Ensure immediate access to an emergency shower, eyewash station, and a spill kit. An emergency response plan, including contact information for poison control, must be clearly posted.[14]

Application in In Vitro Neurotoxicology Models

In vitro models are essential for high-throughput screening and mechanistic studies, allowing for precise control over dose and exposure duration.

Rationale for Model Selection

Neuronal cell lines (e.g., SH-SY5Y, PC12) are commonly used due to their ease of culture and ability to differentiate into neuron-like cells. They provide a reproducible system to study fundamental cellular responses to this compound, such as cytotoxicity, apoptosis, and neurite outgrowth inhibition.[11]

Protocol 1: Assessing this compound-Induced Cytotoxicity in SH-SY5Y Cells

This protocol details a standard workflow to determine the dose-dependent cytotoxicity of this compound on a human neuroblastoma cell line.

A. Materials & Reagents:

  • SH-SY5Y cells

  • DMEM/F12 medium with 10% FBS, 1% Penicillin-Streptomycin

  • This compound (analytical grade)

  • DMSO (cell culture grade)

  • Cell viability assay kit (e.g., MTT, PrestoBlue™, or LDH release assay)

  • 96-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

B. Experimental Workflow:

InVitro_Workflow step1 1. Cell Seeding (e.g., 1x10^4 cells/well in 96-well plate) step2 2. Incubation (24h, 37°C, 5% CO2) Allow cells to attach step1->step2 step4 4. Exposure (Replace media with This compound dilutions. Include vehicle control) step2->step4 step3 3. This compound Preparation (Serial dilutions in serum-free media from DMSO stock) step3->step4 step5 5. Incubation (e.g., 24h, 37°C, 5% CO2) step4->step5 step6 6. Endpoint Assay (e.g., Add MTT reagent) step5->step6 step7 7. Data Acquisition (Read absorbance at 570 nm) step6->step7 step8 8. Analysis (Calculate % viability, Determine IC50) step7->step8

Figure 2: Workflow for in vitro this compound cytotoxicity assay.

C. Step-by-Step Methodology:

  • Cell Culture: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium.

  • Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Perform serial dilutions in serum-free medium to achieve final desired concentrations (e.g., ranging from 1 µM to 10 mM). Include a vehicle control (DMSO diluted to the highest concentration used, typically <0.1%).

    • Causality Insight: Serum-free medium is used during the exposure period to prevent this compound from binding to serum proteins, which would reduce its bioavailable concentration and affect experimental accuracy.

  • Exposure: Carefully aspirate the growth medium from the wells and replace it with 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubation: Incubate the cells for the desired exposure period (e.g., 24 hours).

  • Viability Assessment (MTT Assay Example):

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C until formazan crystals form.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.

Application in In Vivo Neurotoxicology Models

In vivo studies are critical for understanding the systemic effects of this compound, including its impact on behavior, and for evaluating the efficacy of potential therapeutics in a whole-organism context.

Rationale for Model Selection

The zebrafish (Danio rerio) has emerged as a powerful high-throughput vertebrate model for toxicology screening.[16] Its genetic similarity to humans (~80%), rapid external development, and transparent embryos make it ideal for observing developmental neurotoxicity and behavioral changes.[16] Rodent models (rats, mice) are used for more complex neurobehavioral assessments and to study age-related differences in susceptibility.[12][17] Studies show that young rats can be up to 4-fold more sensitive to the neurotoxic effects of this compound than adults.[17]

Protocol 2: Assessing Acute Neurobehavioral Effects of this compound in Zebrafish Larvae

This protocol outlines a method to assess locomotor activity in zebrafish larvae following acute this compound exposure.

A. Materials & Reagents:

  • Wild-type zebrafish larvae (5-7 days post-fertilization, dpf)

  • This compound (analytical grade)

  • Embryo medium (E3)

  • Multi-well plates (e.g., 48- or 96-well)

  • Automated behavioral tracking system

B. Step-by-Step Methodology:

  • Acclimation: Place individual zebrafish larvae into the wells of a 96-well plate containing 200 µL of E3 medium. Allow them to acclimate for at least 30 minutes in the behavioral analysis chamber.

  • Baseline Activity: Record baseline locomotor activity (e.g., total distance moved, velocity) for a period of 10-15 minutes.

  • Exposure: Prepare this compound solutions in E3 medium at various concentrations. Carefully replace the medium in each well with the appropriate this compound solution or a vehicle control.

  • Post-Exposure Analysis: Immediately after adding the compound, begin recording locomotor activity for a defined period (e.g., 60 minutes).

  • Data Analysis: Quantify behavioral parameters using the tracking software. Compare the activity levels of this compound-exposed groups to the control group. A typical result is an initial hyperactivity followed by hypoactivity as cholinergic crisis progresses.

Quantitative Data Summary

The following table summarizes key toxicological data for this compound, providing a reference for dose selection in experimental design.

ParameterSpeciesRouteValueReference
LD₅₀ RatOral3 mg/kg[2]
LD₅₀ RatDermal4 mg/kg[13]
LC₅₀ RatInhalation14 ppm (1 hr)[2]
NOAEL (Chronic) RatOral0.025 mg/kg/day[1][3]

LD₅₀: Median lethal dose. LC₅₀: Median lethal concentration. NOAEL: No-Observed-Adverse-Effect Level.

Conclusion and Future Directions

This compound remains a benchmark compound for inducing acute cholinergic neurotoxicity in research. The protocols outlined here provide a validated framework for its application in both in vitro and in vivo systems. By precisely modeling the molecular and behavioral consequences of AChE inhibition, researchers can continue to explore the complex mechanisms of organophosphate toxicity and accelerate the development of effective countermeasures. Future studies may focus on using this compound to investigate the link between acute organophosphate exposure and the long-term risk of neurodegenerative diseases like Parkinson's.[18]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9560, this compound. Retrieved from [Link]

  • University of Hertfordshire. This compound (Ref: ENT 22374). In: The Pesticide Properties DataBase (PPDB) [online]. Retrieved from [Link]

  • U.S. Environmental Protection Agency (1999). This compound: Revised Human Health Risk Assessment. Retrieved from [Link]

  • Chemos GmbH & Co. KG (2019). Safety Data Sheet: this compound (ISO). Retrieved from [Link]

  • Agilent Technologies, Inc. (2019). Safety Data Sheet: this compound (Phosdrin). Retrieved from [Link]

  • Wikipedia. This compound. Retrieved from [Link]

  • Soloneski, S., et al. (2024). Mechanisms of Neurotoxicity of Organophosphate Pesticides and Their Relation to Neurological Disorders. Environmental Science and Pollution Research. Retrieved from [Link]

  • Moser, V. C., et al. (2012). Age-related Differences in Acute Neurotoxicity Produced by this compound, Monocrotophos, Dicrotophos, and Phosphamidon. Toxicology and Applied Pharmacology. Retrieved from [Link]

  • Beyond Pesticides (2026). Widely Used Insecticide in Food Production Triggers Neurological Effects Linked to Parkinson's Disease. Beyond Pesticides Daily News Blog. Retrieved from [Link]

  • O'Connor, E., & Tadi, P. (2023). Cholinergic Crisis. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Retrieved from [Link]

  • Chemos GmbH & Co. KG (2019). Safety Data Sheet: this compound (ISO). Retrieved from [Link] (Note: This is a duplicate of reference 4, providing additional context on handling).

  • Wikipedia. Cholinergic crisis. Retrieved from [Link]

  • Jett, D. A., et al. (2019). Neurotoxicity in Preclinical Models of Occupational Exposure to Organophosphorus Compounds. Frontiers in Neuroscience. Retrieved from [Link]

  • van der Poel, C., et al. (2022). Organophosphate Insecticide Toxicity in Neural Development, Cognition, Behaviour and Degeneration: Insights from Zebrafish. Journal of Developmental Biology. Retrieved from [Link]

  • Mama Health (n.d.). Cholinergic Crisis Symptoms: Signs, Treatment & Antidote. Retrieved from [Link]

  • Med School for Visual Learners (2023). Cholinergic crisis, organophosphate poisoning (mechanism of disease). YouTube. Retrieved from [Link]

  • ResearchGate (2022). (PDF) Organophosphate Insecticide Toxicity in Neural Development, Cognition, Behaviour and Degeneration: Insights from Zebrafish. Retrieved from [Link]

  • MGteam (2023). 7 Signs of a Cholinergic Crisis With Myasthenia Gravis. Retrieved from [Link]

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Topic: Development of Biosensors for Mevinphos Detection

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Senior Application Scientist

Abstract

Mevinphos is a highly toxic organophosphate (OP) insecticide known for its potent inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2][3] Its presence in environmental and food samples poses significant health risks, necessitating the development of rapid, sensitive, and field-deployable detection methods.[4] This document provides a comprehensive guide for researchers and drug development professionals on the principles and protocols for creating advanced biosensors for this compound detection. We will delve into the core mechanisms of enzyme-based, immunological, and nucleic acid-based sensing platforms. A detailed, field-proven protocol for the fabrication and operation of an amperometric acetylcholinesterase (AChE) biosensor, enhanced with a nanomaterial-modified electrode, is presented. This guide emphasizes the scientific rationale behind procedural steps, ensuring both technical accuracy and practical applicability.

Introduction: The this compound Challenge

This compound, a synthetic organophosphate, acts as a powerful acetylcholinesterase inhibitor.[2][5] By irreversibly binding to the AChE enzyme, it disrupts nerve impulse transmission, leading to severe neurotoxicity in insects and non-target organisms, including humans.[1] The compound exists as a mixture of (E) and (Z) isomers, with the (E)-isomer exhibiting higher biological activity.[1] Due to its high toxicity and potential for environmental contamination, regulatory bodies have severely restricted or banned its use in many countries.[5][6]

Conventional methods for pesticide detection, such as chromatography, are accurate but often expensive, time-consuming, and require laboratory-based instrumentation, making them unsuitable for on-site screening.[7][8] Biosensors offer a compelling alternative, providing rapid, highly sensitive, and portable analytical tools for monitoring this compound residues.[4][9]

Analyte Profile: this compound
PropertyValueSource
Chemical Formula C₇H₁₃O₆P[2][10]
Molar Mass 224.149 g·mol⁻¹[5][10]
Appearance Colorless to pale yellow liquid[1][2]
Solubility in Water Miscible[2][5]
Mechanism of Action Acetylcholinesterase (AChE) Inhibitor[2][3]
CAS Number 7786-34-7[10]

Principles of this compound Biosensing

Biosensors for this compound primarily leverage its specific biochemical interaction with a biological recognition element, which is coupled to a transducer to generate a measurable signal. The most established approach is based on the inhibition of AChE.

The Core of Detection: Acetylcholinesterase (AChE) Inhibition

This is the most widely adopted strategy for organophosphate detection due to its direct correlation with the toxicological mechanism of action.

The Causality: The sensor's operation is based on measuring the activity of the AChE enzyme before and after exposure to a sample.

  • Baseline Activity: AChE catalyzes the hydrolysis of a substrate, such as acetylthiocholine (ATCh), into thiocholine (TCh). TCh is an electroactive product that can be oxidized at an electrode surface, generating a measurable amperometric or potentiometric signal.[7]

  • Inhibition: this compound, like other OPs, phosphorylates the serine residue in the active site of AChE, forming a stable, inactive complex. This inhibition prevents the enzyme from hydrolyzing its substrate.

  • Signal Reduction: In the presence of this compound, the rate of TCh production decreases, leading to a proportional reduction in the electrochemical signal. The degree of inhibition is directly correlated with the concentration of this compound in the sample.

The fundamental signaling pathway is illustrated below.

AChE_Inhibition cluster_0 Normal Enzymatic Activity cluster_1 Activity with this compound AChE Acetylcholinesterase (AChE) TCh Thiocholine (TCh) + Acetic Acid AChE->TCh Hydrolysis This compound This compound AChE_Inhibited Inactive AChE-Mevinphos Complex ATCh Acetylthiocholine (ATCh) (Substrate) ATCh->AChE Signal Electrochemical Signal (Baseline) TCh->Signal Oxidation at Electrode This compound->AChE_Inhibited No_Reaction Hydrolysis Blocked AChE_Inhibited->No_Reaction Reduced_Signal Reduced Signal No_Reaction->Reduced_Signal

Mechanism of AChE inhibition by this compound.
Alternative Recognition Elements

While enzyme inhibition is prevalent, other biorecognition elements offer different advantages, such as improved specificity or stability.[8]

  • Immunosensors: These utilize the highly specific binding between an antibody and an antigen (this compound or a derivative).[11] Due to the small size of this compound, a competitive assay format is typically employed.[8] In this setup, this compound in the sample competes with a known amount of labeled this compound for a limited number of antibody binding sites. A higher concentration of this compound in the sample results in a lower signal from the labeled molecules. The primary advantage is high specificity, but antibody production can be costly and their stability may be limited.[8]

  • Aptasensors: Aptamers are single-stranded DNA or RNA sequences that can be engineered through in vitro selection to bind to specific targets, including small molecules like pesticides.[12][13] Upon binding to this compound, the aptamer undergoes a conformational change, which can be translated into an optical or electrochemical signal.[14][15] Aptasensors offer the advantages of high stability, cost-effective chemical synthesis, and ease of modification, making them a promising area of research.[4][16]

Detailed Protocol: Fabrication of an Amperometric AChE Biosensor

This protocol details the construction of a highly sensitive this compound biosensor using a screen-printed carbon electrode (SPCE) modified with a gold nanoparticle-graphene nanocomposite.

Scientific Rationale: The use of SPCEs provides a low-cost, disposable, and miniaturized platform suitable for point-of-care applications.[8] Nanomaterials like gold nanoparticles (AuNPs) and graphene are incorporated to enhance the sensor's performance.[17][18] Graphene offers a large surface area and excellent conductivity, while AuNPs facilitate electron transfer and provide a stable matrix for enzyme immobilization, preserving its bioactivity.[7][19][20]

Materials and Reagents
  • Screen-Printed Carbon Electrodes (SPCEs)

  • Graphene oxide (GO) solution

  • Chloroauric acid (HAuCl₄)

  • Acetylcholinesterase (AChE) from Electrophorus electricus

  • Acetylthiocholine chloride (ATCh)

  • This compound standard

  • Phosphate buffered saline (PBS), pH 7.4

  • Chitosan solution (low molecular weight)

  • Glutaraldehyde solution (2.5%)

  • Ultrapure water

Electrode Preparation and Nanocomposite Modification
  • Pre-treatment of SPCE: Clean the working electrode surface by rinsing with ethanol and then ultrapure water. Allow it to dry completely.

  • Electrochemical Reduction of GO: Pipette 5 µL of GO solution onto the carbon working electrode surface. Allow it to dry at room temperature. Perform electrochemical reduction in PBS (pH 7.4) by applying a constant potential (e.g., -1.2 V for 200 s) to form reduced graphene oxide (rGO). This step increases the conductivity of the film.

  • Electrodeposition of AuNPs: Immerse the rGO-modified electrode in a 1 mM HAuCl₄ solution. Deposit AuNPs onto the rGO surface by applying a constant potential (e.g., -0.2 V for 60 s). This creates a nanostructured surface (AuNP-rGO/SPCE) with high conductivity and surface area.

  • Characterization (Optional but Recommended): Characterize the modified electrode surface using Cyclic Voltammetry (CV) in a solution of [Fe(CN)₆]³⁻/⁴⁻. A successful modification will show a significant increase in the peak current and a decrease in peak-to-peak separation compared to the bare SPCE, indicating enhanced electron transfer kinetics.

AChE Immobilization
  • Enzyme Ink Preparation: Prepare a 1 mg/mL AChE solution in PBS. Mix this solution with a chitosan solution (which acts as a biocompatible adhesive) in a 1:1 ratio.

  • Immobilization: Drop-cast 4 µL of the AChE-chitosan mixture onto the AuNP-rGO/SPCE surface. Let it dry at 4°C for at least 1 hour.

  • Cross-linking: Expose the electrode to glutaraldehyde vapor for 20 minutes in a sealed container. This step cross-links the enzyme and chitosan, preventing leaching and enhancing the stability of the enzyme layer.

  • Final Rinse: Gently rinse the electrode with PBS to remove any unbound enzyme and store it at 4°C when not in use.

Experimental Workflow Diagram

The entire fabrication and measurement process is outlined in the workflow below.

Workflow cluster_prep Sensor Fabrication cluster_measure This compound Detection A Bare SPCE B Drop-cast Graphene Oxide A->B C Electrochemical Reduction (rGO/SPCE) B->C D Electrodeposit AuNPs (AuNP-rGO/SPCE) C->D E Immobilize AChE-Chitosan & Cross-link with Glutaraldehyde D->E F Final Biosensor AChE/AuNP-rGO/SPCE E->F G Stabilize Sensor in PBS H Add ATCh Substrate G->H I Measure Baseline Current (I₀) (Amperometry at +0.4V) H->I J Incubate with this compound Sample (5-10 min) I->J K Rinse with PBS J->K L Measure Final Current (I₁) (Same conditions as I₀) K->L M Calculate % Inhibition L->M

Fabrication and measurement workflow.
Electrochemical Measurement Protocol (Amperometry)
  • System Setup: Connect the fabricated biosensor to a potentiostat. Use a three-electrode setup where the modified carbon is the working electrode, platinum is the auxiliary, and Ag/AgCl is the reference.

  • Baseline Measurement (I₀): Place the sensor in an electrochemical cell containing 5 mL of PBS (pH 7.4). Apply a constant potential (e.g., +0.4 V, where TCh oxidation occurs). Allow the background current to stabilize. Inject the ATCh substrate (to a final concentration of 1 mM) and record the steady-state current (I₀).

  • Inhibition Step: Remove the sensor, rinse it with PBS, and immerse it in the sample solution containing this compound for a fixed incubation time (e.g., 10 minutes). This allows the this compound to inhibit the immobilized AChE.

  • Post-Incubation Measurement (I₁): After incubation, rinse the sensor thoroughly with PBS to remove any unbound this compound. Place it back into a fresh PBS solution in the electrochemical cell. Add the same concentration of ATCh substrate and record the new steady-state current (I₁).

Data Analysis

The concentration of this compound is determined by calculating the percentage of enzyme inhibition using the following formula:

Inhibition (%) = [ (I₀ - I₁) / I₀ ] × 100

Where:

  • I₀ is the steady-state current before incubation with this compound.

  • I₁ is the steady-state current after incubation with this compound.

A calibration curve can be constructed by plotting the inhibition percentage against the logarithm of this compound concentration.

Performance Characteristics of this compound Biosensors

The performance of a biosensor is defined by several key parameters. Below is a table summarizing typical performance metrics for various organophosphate biosensors, which are comparable to what can be expected for this compound detection.

Biosensor Type & TransducerRecognition ElementTypical Limit of Detection (LOD)Linear RangeReference
Amperometric (Nanocomposite SPE)Acetylcholinesterase (AChE)0.1 - 10 ng/mL1 - 100 ng/mL[7]
Potentiometric (Graphene-modified)Acetylcholinesterase (AChE)5.3 x 10⁻¹⁴ M (for Chlorpyrifos)10⁻¹³ - 10⁻¹⁰ M[7]
Fluorescence (Carbon Dots/GO)Acetylcholinesterase (AChE)0.14 ppb (for Chlorpyrifos)0.1 - 100 ppb[21]
Fiber-Optic PPRAChE Binding Peptide0.66 ppt (2.3 pM) (for Parathion)6 orders of magnitude[22]
Electrochemical ImmunosensorMonoclonal Antibody~1 ng/mL1 - 50 ng/mL[7][8]

Sample Preparation Considerations

For real-world applications, sample preparation is a critical step to remove matrix interferences that could affect the biosensor's performance.[23]

  • Water Samples: Water from rivers or taps can often be analyzed after simple filtration.[21]

  • Food Samples (Fruits/Vegetables): A common method is QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[24] This involves homogenizing the sample followed by an extraction and cleanup step to isolate the pesticide residues.[23][25] The final extract is then evaporated and reconstituted in a buffer compatible with the biosensor measurement.

Conclusion and Future Perspectives

The development of biosensors for this compound detection is a dynamic field that offers powerful alternatives to traditional analytical methods. Enzyme-based biosensors, particularly those leveraging AChE inhibition and enhanced with nanomaterials, provide a robust and highly sensitive platform for rapid screening. The protocols and principles outlined in this guide serve as a foundational framework for researchers to develop and optimize their own sensing systems.

Future advancements will likely focus on further miniaturization, integration with smartphone-based readers for true point-of-care analysis, and the development of multiplexed sensor arrays capable of detecting multiple classes of pesticides simultaneously.[4][7] The continued exploration of novel recognition elements like aptamers and advanced nanomaterials will undoubtedly push the boundaries of sensitivity and selectivity in pesticide monitoring.

References

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  • MDPI. (n.d.). Research Advances in Nanosensor for Pesticide Detection in Agricultural Products. MDPI. [Link]

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  • Frontiers in Chemistry. (2022). Highly Sensitive Fluorescent Biosensor Based on Acetylcholinesterase and Carbon Dots–Graphene Oxide Quenching Test for Analytical and Commercial Organophosphate Pesticide Detection. Frontiers. [Link]

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  • PubMed Central. (2019). Trends and Perspectives in Immunosensors for Determination of Currently-Used Pesticides: The Case of Glyphosate, Organophosphates, and Neonicotinoids. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). (PDF) Aptasensors for Small Molecule Detection. ResearchGate. [Link]

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Application Notes and Protocols for Mevinphos Residue Analysis Sample Preparation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the critical sample preparation techniques required for the accurate and reliable analysis of Mevinphos residues in various matrices, including food, water, and soil. As a highly toxic organophosphate insecticide, monitoring this compound levels is paramount for ensuring food safety and environmental quality.[1] This guide delves into the causality behind methodological choices, offering detailed, field-proven protocols for QuEChERS, Solid-Phase Extraction (SPE), and solvent extraction methods. It is designed to equip researchers, analytical scientists, and quality control professionals with the expertise to navigate the complexities of this compound analysis, from initial sample handling to final extract preparation for chromatographic analysis.

Introduction: The Analytical Challenge of this compound

This compound is a potent, broad-spectrum organophosphate insecticide and acaricide with both contact and systemic activity.[2] It exists as a mixture of two geometric isomers, (E)-Mevinphos and (Z)-Mevinphos, both of which are toxicologically significant and must be considered during analysis.[3] The primary mode of action is the inhibition of acetylcholinesterase, a critical enzyme in the nervous system, making it highly toxic to insects and non-target organisms, including humans.[1]

The analytical determination of this compound residues is challenging for several key reasons:

  • Chemical Instability: this compound is susceptible to hydrolysis, especially under alkaline conditions. Its stability is pH-dependent, with half-lives ranging from 1.4 hours at pH 11 to 120 days at pH 6.[4][5] This necessitates careful control of pH during extraction and storage to prevent analyte degradation.

  • Matrix Complexity: Residue analysis is often performed on complex matrices like fruits, vegetables, and soil, which contain a multitude of interfering compounds (e.g., pigments, lipids, sugars, organic acids).[6] These interferences can suppress or enhance the analytical signal (matrix effects) and contaminate instrumentation.

  • Low Concentration Levels: Regulatory bodies set maximum residue limits (MRLs) at very low levels, requiring highly sensitive and efficient extraction and concentration methods.[7]

This guide provides robust sample preparation protocols designed to overcome these challenges, ensuring high-quality data for risk assessment and regulatory compliance.

Critical Pre-Analytical Considerations: Ensuring Sample Integrity

The validity of any residue analysis begins long before the extraction process. Neglecting these initial steps can irreversibly compromise the sample and invalidate the results.

  • Sample Collection and Handling: Samples should be collected in clean, inert containers. To minimize degradation, samples should be immediately transported to the laboratory under cooled conditions.

  • Storage: If immediate analysis is not possible, samples must be frozen, typically at -20°C or lower. For food commodities, cryogenic processing, where the sample is frozen with liquid nitrogen before homogenization, can be highly effective at preserving analyte integrity and creating a uniform sample.[8]

  • Homogenization: A representative subsample is crucial. Solid samples (fruits, vegetables, soil) should be thoroughly homogenized by chopping, blending, or grinding to ensure a uniform distribution of the residue.[9]

The QuEChERS Approach for Food Matrices (Fruits & Vegetables)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is the gold standard for pesticide residue analysis in a wide variety of food matrices due to its speed, simplicity, and minimal solvent usage.[10] The core principle involves an initial extraction with acetonitrile, followed by a liquid-liquid partitioning induced by the addition of salts. A subsequent cleanup step using dispersive solid-phase extraction (d-SPE) removes a significant portion of matrix interferences.[10]

Causality of QuEChERS Components:
  • Acetonitrile: This solvent is selected for its ability to efficiently extract a broad range of pesticides, including the polar this compound. Crucially, it is miscible with water but can be easily separated by adding salts ("salting out"), which simplifies the extraction process.[6]

  • Salts (e.g., MgSO₄, NaCl, Citrate Buffers): Anhydrous magnesium sulfate (MgSO₄) is used to absorb excess water from the sample, promoting the partitioning of pesticides into the acetonitrile layer. Sodium chloride (NaCl) or sodium citrate buffers help control the pH to protect base-sensitive pesticides and ensure consistent partitioning.[10]

  • Dispersive SPE (d-SPE) Sorbents:

    • Primary Secondary Amine (PSA): The most common sorbent, PSA effectively removes organic acids, sugars, and some fatty acids that are prevalent in fruits and vegetables.

    • Graphitized Carbon Black (GCB): Used for samples high in pigments like chlorophyll (e.g., spinach, lettuce), as it strongly retains planar molecules. Caution is advised as GCB can also retain some planar pesticides.

    • C18 (Octadecylsilane): Incorporated for matrices with higher fat content to remove non-polar lipids and sterols.

QuEChERS Workflow Diagram

QuEChERS_Workflow cluster_extraction Extraction Step cluster_cleanup Dispersive SPE (d-SPE) Cleanup Sample 1. Weigh 10-15g Homogenized Sample into 50 mL Centrifuge Tube Add_Solvent 2. Add 10-15 mL Acetonitrile (with 1% Acetic Acid optional) Sample->Add_Solvent Add_Salts 3. Add QuEChERS Extraction Salts (e.g., MgSO₄, NaCl/Citrate) Add_Solvent->Add_Salts Shake 4. Shake Vigorously for 1 min Add_Salts->Shake Centrifuge1 5. Centrifuge (e.g., 5 min @ 3000 RCF) Shake->Centrifuge1 Transfer 6. Transfer Aliquot of Supernatant to d-SPE Tube Centrifuge1->Transfer Acetonitrile Layer Vortex 7. Vortex for 30 sec Transfer->Vortex Centrifuge2 8. Centrifuge (e.g., 2 min @ 3000 RCF) Vortex->Centrifuge2 Final_Extract Final Extract for GC/LC Analysis Centrifuge2->Final_Extract Cleaned Supernatant

Caption: QuEChERS workflow for this compound residue analysis.

Protocol 2.1: General QuEChERS Method (AOAC 2007.01 Variation)

This protocol is suitable for most fruits and vegetables with low to moderate chlorophyll and fat content.

1. Extraction:

  • Weigh 15 g (± 0.1 g) of homogenized sample into a 50 mL polypropylene centrifuge tube.[9]

  • Add 15 mL of acetonitrile containing 1% acetic acid. The acid helps to stabilize this compound.

  • Cap the tube and shake vigorously for 1 minute to ensure thorough mixing.

  • Add the contents of a salt packet containing 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of anhydrous sodium acetate.

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge the tube for 5 minutes at 3000 RCF.[9]

2. Dispersive SPE Cleanup:

  • Transfer 1 mL of the upper acetonitrile supernatant to a 2 mL d-SPE tube.

  • The d-SPE tube should contain 150 mg of anhydrous MgSO₄ and 50 mg of PSA sorbent. For pigmented samples like spinach, a tube containing 150 mg MgSO₄, 50 mg PSA, and 7.5 mg GCB is recommended.

  • Cap the tube and vortex for 30 seconds.

  • Centrifuge for 2 minutes at 3000 RCF.

  • The resulting supernatant is the final extract. Transfer it to an autosampler vial for analysis. For LC-MS analysis, it can often be directly injected after dilution. For GC analysis, a solvent exchange to a more volatile solvent may be necessary.

QuEChERS Reagent Function Common Methods
Extraction Solvent
AcetonitrileExtracts a wide polarity range of pesticides.AOAC 2007.01, EN 15662
Extraction Salts
Anhydrous MgSO₄Removes water, induces phase separation.Both
NaCl / Sodium AcetateAids phase separation, provides buffering.AOAC 2007.01
Sodium CitratesProvides buffering to protect pH-sensitive pesticides.EN 15662
d-SPE Sorbents
PSARemoves organic acids, sugars, fatty acids.Both
C18Removes lipids and other non-polar interferences.Both (for fatty matrices)
GCBRemoves pigments (chlorophyll) and sterols.Both (for pigmented matrices)
Table 1: Summary of common QuEChERS reagents and their functions.

Solid-Phase Extraction (SPE) for Aqueous Samples

SPE is a powerful technique for analyzing this compound in water samples (e.g., drinking water, groundwater, surface water). It allows for the concentration of trace-level analytes from a large sample volume and provides a very clean extract, minimizing matrix effects. The principle relies on passing the liquid sample through a solid sorbent that retains the analyte. Interferences are washed away, and the analyte is then eluted with a small volume of an organic solvent.[11]

Causality of SPE Components:
  • Sorbent Selection: For organophosphates like this compound, reversed-phase sorbents are most common. C18 (octadecyl-bonded silica) is a traditional choice.[11] However, polymeric sorbents like polystyrene-divinylbenzene (e.g., Agilent Bond Elut PPL) often provide higher recoveries for more polar compounds and are less affected by drying out.

  • Conditioning: The sorbent is conditioned first with a water-miscible organic solvent (e.g., methanol) and then with water. This solvates the bonded phase, ensuring proper interaction with the analyte.

  • Elution Solvent: The choice of elution solvent is critical for quantitative recovery. A solvent strong enough to desorb the analyte but selective enough to leave strongly bound interferences behind is ideal. Ethyl acetate or acetone are common choices for this compound.

SPE Workflow Diagram

SPE_Workflow Condition 1. Condition Cartridge (Methanol -> Water) Load 2. Load Water Sample (e.g., 500 mL) Condition->Load Wash 3. Wash Cartridge (Remove Interferences) Load->Wash Dry 4. Dry Sorbent (Vacuum or N₂) Wash->Dry Elute 5. Elute this compound (e.g., Ethyl Acetate) Dry->Elute Concentrate 6. Concentrate Eluate (Evaporate & Reconstitute) Elute->Concentrate

Caption: General workflow for Solid-Phase Extraction (SPE).

Protocol 3.1: SPE for this compound in Water

1. Sample Pre-treatment:

  • Filter the water sample (e.g., 500 mL) through a 1 µm glass fiber filter to remove suspended solids that could clog the SPE cartridge.[12]

  • Adjust the sample pH to near neutral (pH 6-7) if necessary to ensure this compound stability.

2. SPE Procedure (using a C18 cartridge, 500 mg):

  • Conditioning: Mount the cartridge on a vacuum manifold. Pass 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of reagent water through the cartridge. Do not allow the sorbent to go dry.[12]

  • Sample Loading: Pass the 500 mL water sample through the conditioned cartridge at a steady flow rate of approximately 10-15 mL/min.[11][12]

  • Washing: After loading, wash the cartridge with 5 mL of reagent water to remove any remaining polar interferences.[12]

  • Drying: Dry the cartridge thoroughly by drawing a vacuum through it for at least 20 minutes. This step is critical to remove residual water, which can affect elution efficiency.

  • Elution: Elute the trapped this compound by passing 2 x 4 mL aliquots of ethyl acetate through the cartridge. Allow the solvent to soak the sorbent for 1 minute for each aliquot before drawing it through. Collect the eluate in a collection tube.

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at approximately 35°C. Reconstitute the residue in 1 mL of a suitable solvent (e.g., acetone or ethyl acetate) for GC analysis or a mobile phase compatible solvent for LC analysis.

Parameter Recommendation Rationale
Sorbent C18 (500 mg) or Polymeric (e.g., PPL)Good retention for moderately polar organophosphates.[11]
Sample Volume 250 - 1000 mLAchieves necessary concentration factor for trace analysis.
Sample pH 6.0 - 7.0This compound is most stable in slightly acidic to neutral water.[4]
Elution Solvent Ethyl Acetate, Acetone, DichloromethaneEffectively desorbs this compound from reversed-phase sorbents.
Table 2: Key parameters for SPE of this compound from water.

Sample Preparation for Soil & Sediment Matrices

For soil and sediment, the primary goal is to efficiently extract this compound from the solid matrix. A common approach involves solvent extraction with a polar solvent, followed by cleanup to remove co-extracted organic matter.[13]

Protocol 4.1: Solvent Extraction for this compound in Soil

This method is adapted from established environmental chemistry methods.[13]

1. Extraction:

  • Weigh 50 g of a homogenized soil sample into a 250 mL flask.

  • Add 100 mL of acetonitrile to the flask.

  • Place the flask on a platform shaker and agitate at high speed for 20 minutes to ensure efficient extraction.[13]

  • Filter the extract through a Büchner funnel containing a filter paper and a layer of anhydrous sodium sulfate. The sodium sulfate removes residual water from the extract.[13]

2. Cleanup and Concentration:

  • Take a measured aliquot of the filtered extract (e.g., 20 mL).

  • Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • The extract can be further cleaned using a silica gel or Florisil SPE cartridge if high levels of organic interferences are present.

  • Finally, adjust the volume to a precise final volume (e.g., 2 mL) with acetone or another suitable solvent for instrumental analysis.[13]

Soil Extraction Workflow Diagram

Soil_Workflow Sample 1. Weigh 50g Soil Sample Add_Solvent 2. Add 100 mL Acetonitrile Sample->Add_Solvent Shake 3. Shake for 20 min Add_Solvent->Shake Filter 4. Filter & Dry with Na₂SO₄ Shake->Filter Concentrate 5. Concentrate Extract Filter->Concentrate Cleanup 6. Optional SPE Cleanup Concentrate->Cleanup Final Final Extract Cleanup->Final

Caption: Workflow for this compound extraction from soil samples.

Final Extract Preparation and Quality Control

Regardless of the initial preparation method, the final step is critical for accurate quantification.

  • Solvent Exchange/Reconstitution: The final extract should be in a solvent compatible with the analytical instrument. For GC analysis, solvents like acetone or hexane are preferred. For LC-MS, the extract is typically reconstituted in the initial mobile phase (e.g., methanol/water).[14]

  • Matrix-Matched Standards: To counteract the signal suppression or enhancement caused by co-extracted matrix components, quantification should be performed using matrix-matched calibration curves.[10] This involves preparing calibration standards in a blank matrix extract that has undergone the same preparation procedure as the samples.

  • Internal Standards: The use of an appropriate internal standard can help correct for variations in extraction efficiency and injection volume.

Conclusion

The selection of a sample preparation technique for this compound residue analysis is dictated by the matrix and the analytical objectives. The QuEChERS method offers unparalleled speed and efficiency for food matrices. For aqueous samples, Solid-Phase Extraction is essential for achieving the required concentration and cleanup. For soil and sediment, robust solvent extraction followed by appropriate cleanup remains the most effective strategy. In all cases, careful attention to the inherent instability of this compound, through pH control and proper storage, is critical for generating reliable and defensible data. Adherence to these protocols, grounded in an understanding of the underlying chemical principles, will enable researchers to confidently tackle the challenges of this compound residue analysis.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9560, this compound. Retrieved from [Link].

  • U.S. Environmental Protection Agency (2000). This compound: Revised Human Health Risk Assessment. Retrieved from [Link].

  • University of Hertfordshire (n.d.). This compound (Ref: ENT 22374). In AERU Pesticide Properties Database. Retrieved from [Link].

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  • AOAC International (2018). AOAC SMPR® 2018.011: Standard Method Performance Requirements for Identification and Quantitation of Selected Pesticide Residues. Retrieved from [Link].

  • European Union Reference Laboratories for Residues of Pesticides (n.d.). Homepage. Retrieved from [Link].

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  • ResearchGate (2017). QuEChERS-Based Methods for the Determination of Pesticide Residues in a Dill Using Gas Chromatography with Electron Capture and Nitrogen Phosphorus Detection. Retrieved from [Link].

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  • ResearchGate (2014). Determination of glyphosate and aminomethylphosphonic acid in soils by HPLC with pre-column derivatization using 1,2-naphthoquinone-4-sulfonate. Retrieved from [Link].

  • Taiwan Food and Drug Administration (2017). Method of Test for Pesticide Residues in Foods - Multiresidue Analysis (5). Retrieved from [Link].

  • National Center for Biotechnology Information (2020). Analysis of pesticide residues in commercially available chenpi using a modified QuEChERS method and GC-MS/MS determination. Retrieved from [Link].

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Application Notes and Protocols: Utilizing Mevinphos as a Positive Control in Neurotoxicity Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Validated Positive Controls in Neurotoxicity Assessment

In the landscape of neurotoxicology and drug development, the reliability of experimental findings is paramount. A critical component of a robust neurotoxicity assay is the inclusion of a well-characterized positive control. A positive control is a substance known to produce the specific effect being measured, thereby validating the assay's ability to detect neurotoxic endpoints. Mevinphos, a potent organophosphate insecticide, serves as an exemplary positive control for assays focused on acetylcholinesterase (AChE) inhibition, a key mechanism of neurotoxicity.[1][2] Its rapid and potent action allows researchers to confirm assay sensitivity and establish a benchmark for evaluating the neurotoxic potential of test compounds. This document provides a comprehensive guide for the safe and effective use of this compound as a positive control in in-vitro neurotoxicity studies, with a focus on a human neuroblastoma cell line, SH-SY5Y.

Scientific Foundation: Mechanism of this compound-Induced Neurotoxicity

This compound exerts its neurotoxic effects by irreversibly inhibiting acetylcholinesterase (AChE), an essential enzyme in the cholinergic nervous system.[3] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process that terminates the signal at cholinergic synapses.

By phosphorylating the serine hydroxyl group in the active site of AChE, this compound renders the enzyme non-functional. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in excessive and prolonged stimulation of muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs) on postsynaptic neurons and effector organs.[4][5] This overstimulation, often termed a "cholinergic crisis," disrupts normal nerve impulse transmission and can lead to a cascade of downstream effects, including excitotoxicity, oxidative stress, and ultimately, neuronal cell death.[4][6]

Diagram: Mechanism of this compound-Induced Acetylcholinesterase Inhibition

Mevinphos_Mechanism cluster_synapse Cholinergic Synapse cluster_downstream Downstream Neurotoxic Effects Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor ACh Receptors (Muscarinic & Nicotinic) ACh->Receptor Binds & Activates Choline_AceticAcid Choline + Acetic Acid AChE->Choline_AceticAcid Inhibited_AChE Inhibited AChE (Phosphorylated) Receptor->Postsynaptic Signal Propagation ACh_Accumulation ACh Accumulation This compound This compound This compound->AChE Irreversibly Inhibits Receptor_Overstimulation Receptor Overstimulation ACh_Accumulation->Receptor_Overstimulation Ion_Imbalance Ion Channel Dysregulation (Ca2+ Influx) Receptor_Overstimulation->Ion_Imbalance Oxidative_Stress Oxidative Stress (ROS Production) Ion_Imbalance->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis

Caption: this compound irreversibly inhibits AChE, leading to ACh accumulation and downstream neurotoxicity.

Safety and Handling of this compound

This compound is a highly toxic substance and must be handled with extreme caution in a laboratory setting.[7][8][9] Adherence to strict safety protocols is mandatory.

Hazard Category Description Precautionary Measures
Acute Toxicity Fatal if swallowed, in contact with skin, or if inhaled.[7][9]Work in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety goggles.[8][9]
Chemical Incompatibilities Incompatible with strong oxidizing agents.[8]Store away from incompatible materials in a cool, dry, and well-ventilated area.[8]
Disposal Dispose of as hazardous waste in accordance with local, state, and federal regulations.Do not discard down the drain. Contaminated materials must be decontaminated or disposed of as hazardous waste.

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water. Seek immediate medical attention.[9]

Experimental Protocol: this compound as a Positive Control in an SH-SY5Y Acetylcholinesterase Inhibition Assay

This protocol details the use of this compound as a positive control for measuring AChE inhibition in the human neuroblastoma cell line SH-SY5Y using the Ellman's assay in a 96-well plate format.

Workflow Overview

Caption: Experimental workflow for the this compound positive control AChE inhibition assay.

Materials and Reagents
  • Cell Line: SH-SY5Y human neuroblastoma cells (ATCC® CRL-2266™)[10]

  • This compound: Analytical standard

  • Cell Culture Media: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate Buffered Saline (PBS): pH 7.4

  • Trypsin-EDTA

  • Cell Lysis Buffer: (e.g., 0.1 M phosphate buffer, pH 7.4, with 1% Triton X-100)

  • Ellman's Reagent (DTNB): 5,5'-dithiobis-(2-nitrobenzoic acid)

  • Substrate: Acetylthiocholine iodide (ATCI)

  • Solvent for this compound: Dimethyl sulfoxide (DMSO), cell culture grade

  • Equipment:

    • 96-well clear, flat-bottom microplates

    • Multichannel pipette

    • Microplate reader capable of measuring absorbance at 412 nm

    • Incubator (37°C, 5% CO₂)

    • Biosafety cabinet

Step-by-Step Methodology

Part 1: Cell Culture and Seeding

  • Maintain SH-SY5Y Cells: Culture SH-SY5Y cells in T-75 flasks with supplemented EMEM in an incubator at 37°C with 5% CO₂.[1][11]

  • Passage Cells: When cells reach 80-90% confluency, passage them using Trypsin-EDTA.

  • Seed 96-Well Plates: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of culture medium.

  • Incubate: Incubate the plate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

Part 2: this compound Treatment

  • Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Always prepare fresh.

  • Prepare Serial Dilutions: Perform serial dilutions of the this compound stock solution in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Also, prepare a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) and a negative control (medium only).

  • Treat Cells: Carefully remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.

  • Incubate: Incubate the plate for a predetermined time (e.g., 3 hours).[1]

Part 3: Cell Lysis and AChE Activity Assay (Ellman's Method)

  • Prepare Reagents:

    • DTNB Solution (0.5 mM): Dissolve DTNB in 0.1 M phosphate buffer (pH 7.4).

    • ATCI Solution (1.0 mM): Dissolve acetylthiocholine iodide in deionized water. Prepare fresh.

  • Lyse Cells: After incubation, remove the treatment medium and wash the cells once with 100 µL of PBS. Add 50 µL of cell lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking to ensure complete lysis.

  • Perform the Assay:

    • Add 150 µL of the DTNB solution to each well of a new 96-well plate.

    • Transfer 20 µL of the cell lysate from the treatment plate to the corresponding wells of the new plate containing the DTNB solution.

    • Initiate the reaction by adding 10 µL of the ATCI solution to each well.

  • Measure Absorbance: Immediately start measuring the absorbance at 412 nm every minute for 15-20 minutes using a microplate reader.

Data Analysis
  • Calculate the Rate of Reaction: Determine the rate of change in absorbance per minute (ΔAbs/min) for each well from the linear portion of the kinetic curve.

  • Calculate % AChE Inhibition:

    • % Inhibition = [1 - (ΔAbs/min of this compound-treated sample / ΔAbs/min of vehicle control)] x 100

  • Generate Dose-Response Curve: Plot the % AChE inhibition against the logarithm of the this compound concentration.

  • Determine IC₅₀: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve using a suitable non-linear regression model (e.g., four-parameter logistic curve).

Expected Results and Interpretation

Treatment of SH-SY5Y cells with this compound is expected to result in a dose-dependent inhibition of AChE activity. The resulting dose-response curve should be sigmoidal, allowing for the calculation of a reliable IC₅₀ value.

Parameter Expected Outcome Interpretation
Vehicle Control Minimal to no AChE inhibition.Establishes the baseline (100%) AChE activity.
Low this compound Conc. (e.g., 0.01 µM) Low % AChE inhibition.Demonstrates the lower limit of detection for the assay.
High this compound Conc. (e.g., 100 µM) High % AChE inhibition (approaching 100%).Confirms the potent inhibitory effect of this compound and the dynamic range of the assay.
IC₅₀ Value Expected to be in the low micromolar to nanomolar range.Provides a quantitative measure of this compound potency in this specific cell model. Based on data for other organophosphates in SH-SY5Y cells, the apparent IC50 is likely to be in the low micromolar range.

A successful positive control experiment with this compound will yield a clear and reproducible dose-response relationship, confirming that the assay system is capable of detecting AChE inhibition. This validation provides confidence in the results obtained for unknown test compounds.

Conclusion: Ensuring Data Integrity in Neurotoxicity Screening

The use of this compound as a positive control is a cornerstone of reliable in-vitro neurotoxicity testing, particularly for assays targeting acetylcholinesterase inhibition. The protocols and data presented in these application notes provide researchers with a scientifically grounded framework for validating their experimental systems. By understanding the mechanism of action, adhering to strict safety protocols, and implementing a robust experimental design, scientists can ensure the integrity and reproducibility of their neurotoxicity data, ultimately contributing to the safer development of new drugs and chemicals.

References

  • Validation of an SH-SY5Y Cell-Based Acetylcholinesterase Inhibition Assay for Water Quality Assessment. PubMed. Available at: [Link]

  • Mechanisms of Neurotoxicity of Organophosphate Pesticides and Their Relation to Neurological Disorders. PMC. Available at: [Link]

  • Cholinergic Crisis. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Age-related Differences in Acute Neurotoxicity Produced by this compound, Monocrotophos, Dicrotophos, and Phosphamidon. PubMed. Available at: [Link]

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  • Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology. Available at: [Link]

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  • A fluorescence assay for measuring acetylcholinesterase activity in rat blood and a human neuroblastoma cell line (SH-SY5Y). PubMed. Available at: [Link]

  • Study of acetylcholinesterase activity and apoptosis in SH-SY5Y cells and mice exposed to ethanol. PubMed. Available at: [Link]

  • New Resveratrol Derivatives Exhibit Acetylcholinesterase Inhibitory Properties and Decrease Reactive Oxygen Species Production in the SH-SY5Y Human Neuroblastoma Cell Line. MDPI. Available at: [Link]

  • Next Generation Risk Assessment of Acute Neurotoxicity from Organophosphate Exposures Using the In Vitro–In Silico Derived Dietary Comparator Ratio. ACS Publications. Available at: [Link]

  • Acetylcholinesterase and Neuropathy Target Esterase Inhibitions in Neuroblastoma Cells to Distinguish Organophosphorus Compounds. EHP. Available at: [Link]

  • This compound (Pesticide residues in food: 1996 evaluations Part II Toxicological). INCHEM. Available at: [Link]

  • The NRA review of this compound. Australian Pesticides and Veterinary Medicines Authority. Available at: [Link]

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  • Differentiated Neurons Are More Vulnerable to Organophosphate and Carbamate Neurotoxicity than Undifferentiated Neurons Due to the Induction of Redox Stress and Accumulate Oxidatively-Damaged Proteins. PMC. Available at: [Link]

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Mevinphos Exposure Models in Laboratory Animals: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing and utilizing Mevinphos exposure models in laboratory animals. This guide emphasizes scientific integrity, field-proven insights, and detailed, self-validating protocols to ensure the generation of robust and reproducible data.

Introduction: The Toxicological Significance of this compound

This compound is a highly toxic organophosphate insecticide that exerts its effects through the potent inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a state of cholinergic overstimulation that can manifest as a range of symptoms from tremors and convulsions to respiratory distress and, ultimately, death.[2] Due to its high acute toxicity by oral, dermal, and inhalation routes, this compound is classified as a Toxicity Category I substance.[3] Understanding its toxicokinetics and toxicodynamics in relevant animal models is crucial for risk assessment and the development of potential therapeutic interventions.

The primary animal models for studying organophosphate toxicity are rodents (mice and rats) and rabbits, as they can faithfully reproduce the clinical manifestations of acute cholinergic crisis observed in humans.[4] This guide will focus on protocols for these species, covering various routes of exposure and key toxicological endpoints.

Core Principles of this compound Exposure Studies

Before delving into specific protocols, it is imperative to understand the foundational principles that ensure the scientific validity and ethical conduct of this compound exposure studies.

Causality in Experimental Design

The choice of animal model, route of administration, and dosage regimen should be directly linked to the research question. For instance, dermal exposure models using rabbits are highly relevant for assessing occupational exposure risks, while oral gavage in rodents can simulate accidental ingestion. The dosages selected should be based on established LD50 values to elicit measurable toxicological effects without causing undue suffering.

Self-Validating Systems

Each protocol should incorporate internal controls and validation steps. This includes the use of vehicle-treated control groups, positive controls (where applicable), and the rigorous monitoring of animal health and welfare throughout the study. Key biomarkers, such as AChE activity, should be measured to confirm exposure and quantify the biological response.

Safety and Handling of this compound

Extreme Caution is Warranted. this compound is a potent neurotoxin. All handling and experimental procedures must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and eye protection. An emergency response plan for accidental exposure should be in place.[5][6]

Spill and Decontamination: In case of a spill, evacuate the area and secure entry. Absorb the liquid with an inert material like vermiculite or dry sand and place it in a sealed container for hazardous waste disposal.[7] The area should then be thoroughly ventilated and decontaminated.[7]

This compound Acute Toxicity Data

The following table summarizes the acute toxicity of this compound in common laboratory animal models. This data is essential for dose selection in experimental protocols.

Animal ModelRoute of AdministrationLD50 (mg/kg)
Rat (Male)Oral6.1
Rat (Female)Oral3.7
MouseOral7-18
Rat (Male)Dermal4.7
Rat (Female)Dermal4.2
RabbitDermal>2000

Data compiled from multiple sources.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for various this compound exposure models.

Oral Gavage Exposure in Rodents (Rats/Mice)

This protocol is designed to deliver a precise oral dose of this compound, simulating accidental ingestion.

5.1.1. Materials:

  • This compound (analytical grade)

  • Vehicle (e.g., corn oil, sterile water)[8]

  • Appropriately sized gavage needles (18-20 gauge for mice, 16-18 gauge for rats)[9]

  • Syringes

  • Analytical balance

  • Vortex mixer

5.1.2. Dose Preparation (Example for a 5 mg/kg dose in rats):

  • Determine the dosing volume: A common dosing volume for rats is 5 ml/kg.[10]

  • Calculate the concentration: For a 5 mg/kg dose in a 5 ml/kg volume, the required concentration is 1 mg/ml.

  • Prepare the this compound solution:

    • Weigh the required amount of this compound in a tared, sealed container inside a chemical fume hood.

    • Add the appropriate volume of the chosen vehicle (e.g., corn oil).

    • Vortex thoroughly to ensure a homogenous solution. Prepare fresh daily.

5.1.3. Administration Protocol:

  • Gently restrain the animal.

  • Measure the gavage needle from the tip of the animal's nose to the last rib to determine the correct insertion depth and mark the needle.[10]

  • Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the palate into the esophagus.[9]

  • If any resistance is met, withdraw the needle and re-attempt. Do not force the needle.[9]

  • Once the needle is in place, slowly administer the this compound solution.

  • Withdraw the needle gently.

  • Monitor the animal for any signs of distress.

Dermal Exposure in Rabbits

This model is particularly relevant for assessing occupational exposure risks.[11]

5.2.1. Materials:

  • This compound (analytical grade)

  • Vehicle (e.g., acetone, ethanol)

  • Gauze patches (approx. 2.5 cm x 2.5 cm)

  • Non-irritating tape

  • Electric clippers

  • Protective collar

5.2.2. Dose Preparation:

  • Prepare a solution of this compound in a suitable volatile vehicle to the desired concentration. The choice of vehicle should be justified and tested for dermal irritation.

5.2.3. Administration Protocol:

  • Approximately 24 hours before the study, clip the fur from the dorsal area of the rabbit.[12]

  • Apply the prepared this compound solution evenly onto a gauze patch.

  • Place the patch on the clipped skin and secure it with non-irritating tape.

  • Fit the rabbit with a protective collar to prevent ingestion of the test substance.

  • After the exposure period (typically 24 hours), remove the patch and gently wipe the skin to remove any residual substance.[12]

  • Observe the animal for signs of toxicity and dermal irritation (erythema and edema).

Inhalation Exposure in Rodents

This protocol requires specialized equipment to generate and monitor an atmosphere containing this compound.

5.3.1. Materials:

  • This compound (formulated for aerosolization)

  • Inhalation exposure chamber (whole-body or nose-only)

  • Aerosol generator

  • Airflow and concentration monitoring equipment

5.3.2. Protocol Overview:

  • Place the animals in the inhalation chamber.

  • Generate a stable atmosphere of this compound at the target concentration.

  • Monitor and record chamber parameters (temperature, humidity, airflow, this compound concentration) throughout the exposure period.

  • The typical exposure duration is 4 hours.

  • After exposure, move the animals to a clean-air environment and monitor for signs of toxicity.

Assessment of Toxicological Endpoints

Acetylcholinesterase (AChE) Activity Assay

The measurement of AChE inhibition is a primary biomarker of this compound exposure. The Ellman method is a widely used colorimetric assay for this purpose.[4]

6.1.1. Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The rate of color change is proportional to the AChE activity.

6.1.2. Sample Preparation:

  • Blood: Collect blood via an appropriate method (e.g., cardiac puncture, retro-orbital sinus) into heparinized tubes. Centrifuge to separate plasma and red blood cells. The red blood cells can be lysed to measure erythrocyte AChE, and the plasma can be used to measure butyrylcholinesterase (a related enzyme).[13]

  • Brain: Euthanize the animal and immediately dissect the brain. Homogenize the tissue in a suitable buffer (e.g., phosphate buffer) on ice. Centrifuge the homogenate to obtain a supernatant containing the enzyme.[14]

6.1.3. Assay Protocol (General Steps):

  • Prepare a reaction mixture containing a phosphate buffer, DTNB, and the sample (plasma, erythrocyte lysate, or brain supernatant).

  • Initiate the reaction by adding the substrate, acetylthiocholine.

  • Immediately measure the change in absorbance at 412 nm over time using a microplate reader or spectrophotometer.

  • Calculate the AChE activity based on the rate of absorbance change.

Neurobehavioral Assessment

This compound exposure can lead to neurobehavioral changes. A functional observational battery can be used to assess these effects.[8] Key tests include:

  • Open Field Test: To assess general locomotor activity and anxiety-like behavior.

  • Rotarod Test: To evaluate motor coordination and balance.[15]

  • Grip Strength Test: To measure forelimb and hindlimb muscle strength.

Histopathology

At the termination of the study, a full necropsy should be performed.[16] Key organs to examine for histopathological changes include the brain, liver, and kidneys. Tissues should be collected, fixed in 10% neutral buffered formalin, processed, and stained with hematoxylin and eosin for microscopic examination.[17] Histological findings in cases of organophosphate poisoning can include congestion, necrosis, and inflammatory cell infiltration in various organs.[18]

Diagrams

This compound Mechanism of Action

Mevinphos_Mechanism cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Excess_ACh Excess ACh Accumulation Signal Propagation Signal Propagation Receptor->Signal Propagation Cholinergic Crisis Cholinergic Crisis Receptor->Cholinergic Crisis This compound This compound This compound->AChE Irreversibly Inhibits Excess_ACh->Receptor Continuous Stimulation

Caption: this compound inhibits AChE, leading to excess acetylcholine and cholinergic crisis.

Experimental Workflow for Oral Gavage Study

Oral_Gavage_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_endpoints Endpoints Animal_Acclimation Animal Acclimation (≥ 5 days) Dose_Prep This compound Dose Preparation Animal_Acclimation->Dose_Prep Oral_Gavage Oral Gavage Administration Dose_Prep->Oral_Gavage Clinical_Observation Clinical Observation (Signs of Toxicity) Oral_Gavage->Clinical_Observation Endpoint_Measurement Endpoint Measurement Clinical_Observation->Endpoint_Measurement AChE_Assay AChE Assay (Blood, Brain) Endpoint_Measurement->AChE_Assay Neurobehavioral Neurobehavioral Tests Endpoint_Measurement->Neurobehavioral Histopathology Histopathology Endpoint_Measurement->Histopathology Data_Analysis Data Analysis & Interpretation AChE_Assay->Data_Analysis Neurobehavioral->Data_Analysis Histopathology->Data_Analysis

Caption: Workflow for a this compound oral gavage toxicity study in rodents.

Conclusion

The protocols and information provided in this guide offer a robust framework for conducting this compound exposure studies in laboratory animals. Adherence to these detailed methodologies, coupled with a strong emphasis on safety and ethical considerations, will enable researchers to generate high-quality, reproducible data that can contribute to a better understanding of organophosphate toxicology and the development of effective countermeasures.

References

  • The NRA review of this compound. Australian Pesticides and Veterinary Medicines Authority. [Link]

  • Development of a histopathology scoring system for the pulmonary complications of organophosphorus insecticide poisoning in a pig model. PubMed Central. [Link]

  • Neurobehavioral Testing - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences. NCBI. [Link]

  • Dermatotoxicity: Selected Issues in Testing for Dermal Toxicity, Including Irritation, Sensitization, Phototoxicity, and Systemic Toxicity. epa nepis. [Link]

    • This compound (Pesticide residues in food: 1996 evaluations Part II Toxicological). Food and Agriculture Organization of the United Nations. [Link]

  • Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University. West Virginia University. [Link]

  • (PDF) Preparing a rat brain tissue samples for acetylcholinesterase activity measurement: The MM method. ResearchGate. [Link]

  • "Determination of Cholinesterase in Blood and Tissue". In: Current Protocols in Toxicology. ResearchGate. [Link]

  • First Aid in Case of Pesticide Exposure | US EPA. United States Environmental Protection Agency. [Link]

  • This compound: Revised Human Health Risk Assessment. - EPA. United States Environmental Protection Agency. [Link]

  • A meta-analysis of normal human blood cholinesterase activities determined by a modified electrometric method. PubMed Central. [Link]

  • This compound HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS. NJ.gov. [Link]

  • Preparing a Rat Brain Tissue Samples for Acetylcholinesterase Activity Measurement - the MM method. [Link]

  • (PDF) Organophosphates Toxicity: Pathophysiology, Diagnosis, and Treatment. ResearchGate. [Link]

  • In-Vivo Acute Dermal Toxicity Study of Formulations on Rabbits. Impactfactor. [Link]

  • Animal Behavioral Methods in Neurotoxicity Assessment: SGOMSEC Joint Report. [Link]

  • SOP: Oral Gavage in the Rat. Virginia Tech. [Link]

  • Biological Exposure or Spills: Response, Decontamination & Clean-up. St. Olaf College. [Link]

  • Spill procedure: Clean-up guidance The following steps should only be taken by those trained and competent to do so. If you are. [Link]

  • This compound. California Department of Pesticide Regulation - CA.gov. [Link]

  • Micro-Electrometric Method for Assessing Cholinesterase Activity in Human Whole Blood. [Link]

  • First Aid for Pesticide Poisoning. Penn State Extension. [Link]

  • A Study on the Histopathological Changes in Cases of Pesticide Poisoning and Proposed Diagnostic Algorithm. [Link]

  • Technical Manual Acetylcholinesterase (AchE) Activity Assay Kit • Catalogue Code: MAES0131 • Size: 96T • Research Use Only. [Link]

  • Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. PubMed Central. [Link]

  • Acute dermal toxicity studies of Trois in Newzealand white rabbits.. ResearchGate. [Link]

  • Pesticide Poisoning Symptoms and First Aid. MU Extension. [Link]

  • Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease. MDPI. [Link]

  • Bio Spill Cleanup Procedures | Environmental Health & Safety. Michigan State University. [Link]

  • Quantifying Acetylcholinesterase activity in striatal brain tissue with DTNB assay | Protocols.io. [Link]

  • Acute dermal irritation in the rabbit. Daikin Chemicals. [Link]

  • Investigating pesticide-related deaths admitted to Salt River Mortuary in Cape Town, South Africa. [Link]

  • Determination of Cholinesterase Activity in Brain and Blood Samples Using a Plate Reader. ResearchGate. [Link]

  • This compound (Ref: ENT 22374). AERU - University of Hertfordshire. [Link]

  • Risks from occupational and dietary exposure to this compound. PubMed. [Link]

  • Acute Dermal Irritation/Corrosion Study of HRI-82 in Rabbits. Regulations.gov. [Link]

  • Determination of serum cholinesterase activity by liquid chromatography with electrochemical detection. PubMed. [Link]

  • Biohazard Decontamination and Spill Response Standard Operating Procedure. Memorial University of Newfoundland. [Link]

  • Evaluation of a Brain Acetylcholinesterase Extraction Method and Kinetic Constants after Methyl-Paraoxon Inhibition in Three Brazilian Fish Species. NIH. [Link]

  • Oral Gavage in the Rat. FSU Office of Research. [Link]

  • 112 Exposure & Emergency Response. Colorado State University. [Link]

  • Organophosphate Toxicity: Practice Essentials, Background, Pathophysiology. [Link]

  • Measuring Anxiety-Like Behaviors in Rodent Models of Traumatic Brain Injury. Frontiers. [Link]

  • NIEHS/DTT Toxicity Specifications: Chapter 10. Neurobehavioral Testing. [Link]

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Troubleshooting & Optimization

Technical Support Center: Strategies for Overcoming Mevinphos Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Mevinphos. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols to address the inherent instability of this compound in aqueous solutions, ensuring the accuracy and reproducibility of your experiments.

Introduction: The Challenge of this compound Aqueous Instability

This compound, a potent organophosphate insecticide, is highly soluble in water, a characteristic that simplifies its application in various experimental settings.[1] However, this solubility is overshadowed by its significant instability in aqueous environments. The primary degradation pathway for this compound in water is hydrolysis, a chemical breakdown process that is highly dependent on the pH of the solution.[2][3] This instability can lead to a rapid loss of the active compound, compromising experimental results and leading to a lack of reproducibility.

This guide will equip you with the knowledge and practical tools to mitigate this compound degradation in your aqueous solutions. We will delve into the mechanisms of its instability, provide step-by-step protocols for preparing stabilized solutions, and offer a comprehensive troubleshooting guide to address common challenges.

Understanding this compound Degradation

This compound exists as a mixture of (E) and (Z) isomers, with the (E)-isomer being the more biologically active form.[1] Both isomers are susceptible to hydrolysis, which involves the cleavage of the phosphate ester bond. The rate of this hydrolysis is significantly influenced by pH.

The primary degradation products of this compound in aqueous solutions are dimethyl phosphate and this compound acid.[4] These breakdown products lack the insecticidal activity of the parent compound, highlighting the importance of preventing their formation during your experiments.

The Critical Role of pH

The stability of this compound is dramatically affected by the pH of the aqueous solution. As the pH increases, the rate of hydrolysis accelerates significantly. The table below summarizes the half-life of this compound at various pH levels.

pHHalf-lifeReference
6120 days[2][3]
735 days[2][3]
93 days[2][3]
111.4 hours[2][3]

This data clearly illustrates that maintaining a slightly acidic to neutral pH is crucial for preserving the integrity of your this compound solutions.

Frequently Asked Questions (FAQs)

Here are some frequently asked questions regarding the handling and stabilization of this compound in aqueous solutions.

Q1: Why is my this compound solution losing potency over a short period?

A1: The most likely reason for the loss of this compound potency is hydrolysis, especially if your solution has a neutral to alkaline pH. As shown in the table above, the half-life of this compound decreases dramatically as the pH increases. Unbuffered deionized water can have a pH that drifts towards neutral or slightly alkaline, accelerating degradation.

Q2: What are the primary degradation products of this compound in water?

A2: The main breakdown products of this compound through hydrolysis are dimethyl phosphate and this compound acid.[4] These products are inactive as cholinesterase inhibitors and their formation represents a loss of your active compound.

Q3: Can I store this compound stock solutions in water?

A3: It is not recommended to store this compound stock solutions in unbuffered water for extended periods. For short-term storage, it is essential to use a buffered solution with a slightly acidic pH (e.g., pH 6.0) and to store it at low temperatures (2-8°C) to slow down the degradation process. For long-term storage, preparing stock solutions in an organic solvent and making fresh aqueous dilutions for each experiment is the best practice.

Q4: How can I confirm that my this compound solution has degraded?

A4: You can confirm degradation by analytical methods such as Gas Chromatography (GC) with a Nitrogen-Phosphorus Detector (NPD) or High-Performance Liquid Chromatography (HPLC) with a UV detector. These techniques can separate and quantify the parent this compound from its degradation products. A decrease in the peak area of this compound and the appearance of new peaks corresponding to its degradation products would confirm its breakdown.

Experimental Protocols for this compound Stabilization and Analysis

To ensure the stability and accurate quantification of this compound in your experiments, we provide the following detailed protocols.

Protocol 1: Preparation of a Stabilized this compound Aqueous Solution

This protocol describes the preparation of a 100 µM this compound solution stabilized with a citrate-phosphate buffer, an antioxidant, and a chelating agent.

Materials:

  • This compound (analytical standard)

  • Citric acid monohydrate

  • Disodium hydrogen phosphate dihydrate

  • L-Ascorbic acid

  • Disodium EDTA (Ethylenediaminetetraacetic acid)

  • High-purity water (HPLC grade or equivalent)

  • Volumetric flasks and pipettes

  • pH meter

Procedure:

  • Prepare 0.1 M Citric Acid Stock Solution: Dissolve 21.01 g of citric acid monohydrate in 1 L of high-purity water.

  • Prepare 0.2 M Disodium Hydrogen Phosphate Stock Solution: Dissolve 35.61 g of disodium hydrogen phosphate dihydrate in 1 L of high-purity water.

  • Prepare Citrate-Phosphate Buffer (0.1 M, pH 6.0):

    • In a clean beaker, mix approximately 61.5 mL of the 0.1 M citric acid stock solution with 38.5 mL of the 0.2 M disodium hydrogen phosphate stock solution.

    • Measure the pH of the buffer using a calibrated pH meter. Adjust the pH to 6.0 by adding small volumes of either the citric acid or disodium hydrogen phosphate solution as needed.

    • Transfer the buffer to a 100 mL volumetric flask and bring it to volume with high-purity water.

  • Prepare the Stabilized this compound Solution:

    • Accurately weigh a sufficient amount of this compound analytical standard to prepare a concentrated stock solution in a suitable organic solvent (e.g., methanol or acetonitrile).

    • From the concentrated stock, pipette the required volume to a volumetric flask to achieve a final concentration of 100 µM this compound in the citrate-phosphate buffer.

    • To the same volumetric flask, add L-ascorbic acid to a final concentration of 0.1% (w/v) and disodium EDTA to a final concentration of 0.01% (w/v).

    • Bring the flask to the final volume with the prepared citrate-phosphate buffer (pH 6.0).

    • Mix the solution thoroughly.

  • Storage: Store the stabilized this compound solution in a tightly sealed, amber glass container at 2-8°C. It is recommended to use the solution as fresh as possible, ideally within 24-48 hours.

Causality behind Experimental Choices:

  • Citrate-Phosphate Buffer (pH 6.0): this compound is significantly more stable at a slightly acidic pH. A pH of 6.0 provides a good balance between stability and physiological relevance for many biological assays.

  • L-Ascorbic Acid (Antioxidant): Ascorbic acid is a potent antioxidant that can help protect this compound from oxidative degradation, which can be another pathway of instability.

  • Disodium EDTA (Chelating Agent): EDTA chelates metal ions that can be present in the solution. These metal ions can catalyze the degradation of pesticides, so their removal enhances stability.

Protocol 2: Quantification of this compound by Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)

This protocol outlines a method for the analysis of this compound in aqueous samples after solid-phase extraction.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Nitrogen-Phosphorus Detector (NPD).

  • Column: A capillary column suitable for organophosphate pesticide analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Injector: Split/splitless injector.

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 10°C/minute to 280°C.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

  • Detector Temperature: 300°C

  • Detector Gases: Hydrogen and air, optimized for NPD performance.

Sample Preparation (Solid-Phase Extraction - SPE):

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of high-purity water.

  • Sample Loading: Load 10 mL of the aqueous this compound sample onto the conditioned cartridge at a slow, steady flow rate (approximately 1-2 mL/minute).

  • Washing: Wash the cartridge with 5 mL of high-purity water to remove any interfering polar compounds.

  • Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.

  • Elution: Elute the retained this compound from the cartridge with 5 mL of a suitable organic solvent (e.g., ethyl acetate or a mixture of dichloromethane and acetone).

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis: Inject 1 µL of the concentrated extract into the GC-NPD system.

Causality behind Experimental Choices:

  • GC-NPD: This is a highly sensitive and selective method for the analysis of phosphorus-containing compounds like this compound.

  • Solid-Phase Extraction (SPE): SPE is a crucial step to concentrate the analyte from a dilute aqueous solution and to remove matrix components that could interfere with the GC analysis. C18 cartridges are effective for retaining moderately non-polar compounds like this compound from water.

Troubleshooting Guide

This section provides solutions to common problems you may encounter during your experiments with this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Rapid loss of this compound concentration in prepared solutions. 1. Incorrect pH of the buffer. 2. Buffer not used. 3. Contamination with alkaline substances. 4. High storage temperature.1. Verify the pH of your buffer is 6.0 using a calibrated pH meter. 2. Always use a buffered solution for preparing aqueous this compound. 3. Ensure all glassware is thoroughly cleaned and rinsed with high-purity water. 4. Store solutions at 2-8°C and away from light.
Inconsistent results between experiments. 1. Degradation of this compound in solution between experiments. 2. Inconsistent preparation of stabilized solutions.1. Prepare fresh stabilized this compound solutions for each experiment. 2. Follow the preparation protocol precisely, ensuring accurate weighing and volumetric measurements.
Low recovery of this compound after Solid-Phase Extraction (SPE). 1. Improper conditioning of the SPE cartridge. 2. Sample loading flow rate is too high. 3. Incomplete elution of the analyte. 4. Breakthrough of this compound during loading.1. Ensure the cartridge is properly conditioned with methanol and then water. 2. Maintain a slow and steady flow rate during sample loading. 3. Use the recommended elution solvent and volume. You can try a second elution to check for complete recovery. 4. If high concentrations of this compound are expected, use a larger SPE cartridge or dilute the sample.
Poor peak shape (tailing) in GC-NPD analysis. 1. Active sites in the GC inlet or column. 2. Contamination of the GC system.1. Use a deactivated inlet liner and a high-quality GC column. 2. Perform regular maintenance of your GC system, including cleaning the inlet and trimming the column.
No this compound peak detected in GC-NPD or HPLC-UV analysis. 1. Complete degradation of this compound in the sample. 2. Instrument malfunction. 3. Incorrect analytical parameters.1. Prepare a fresh, stabilized solution and analyze it immediately. 2. Check the instrument's performance with a known standard. 3. Verify that the correct analytical method with the appropriate parameters is being used.

Visualizing the Workflow

To provide a clear overview of the process, the following diagrams illustrate the key workflows.

Mevinphos_Stabilization_Workflow cluster_prep Solution Preparation start Start prep_buffer Prepare Citrate-Phosphate Buffer (pH 6.0) start->prep_buffer add_stabilizers Add Ascorbic Acid (0.1%) and EDTA (0.01%) prep_buffer->add_stabilizers add_this compound Add this compound (to 100 µM) add_stabilizers->add_this compound final_solution Stabilized this compound Aqueous Solution add_this compound->final_solution

Caption: Workflow for preparing a stabilized this compound aqueous solution.

Mevinphos_Analysis_Workflow cluster_analysis Analytical Workflow sample Stabilized this compound Solution spe Solid-Phase Extraction (C18 Cartridge) sample->spe elution Elution with Organic Solvent spe->elution concentration Concentration (Nitrogen Evaporation) elution->concentration gc_analysis GC-NPD Analysis concentration->gc_analysis

Sources

Technical Support Center: Improving Detection Limits of Mevinphos in Complex Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Mevinphos. This guide is designed for researchers, analytical scientists, and professionals in drug development and food safety who are facing challenges in achieving low detection limits for this compound, particularly in complex sample matrices. This compound, a highly toxic organophosphate insecticide, requires sensitive and accurate quantification for both human health and environmental monitoring.[1][2] Its analysis is often complicated by its chemical properties and interferences from the sample matrix.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common experimental hurdles.

Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses specific issues you may encounter during your analysis. The underlying principle for robust analysis is a systematic approach that isolates and resolves issues from sample collection to final data acquisition.

Category 1: Sample Preparation & Extraction Issues
Q: My this compound recovery is low and inconsistent. What are the likely causes and how can I improve it?

A: Low and erratic recovery is one of the most common challenges in pesticide residue analysis. The cause is typically rooted in the sample preparation and extraction phase.

  • Causality: this compound is a polar pesticide that is readily soluble in water.[1] During extraction, its partitioning between the aqueous and organic phases can be incomplete if the solvent polarity and salt concentrations are not optimized. Furthermore, this compound is susceptible to degradation, especially at high pH.[3] Inconsistent results often stem from variability in sample pH, moisture content, or incomplete homogenization.

  • Troubleshooting Steps:

    • pH Control is Critical: this compound degrades rapidly in alkaline conditions; its half-life is only 3 days at pH 9 but extends to 120 days at pH 6.[3] To prevent degradation during extraction, it is crucial to use a buffered extraction system. The AOAC and EN versions of the QuEChERS method incorporate buffering salts (e.g., sodium acetate or citrate) to maintain the sample pH around 5, which protects pH-sensitive pesticides like this compound.[4]

    • Ensure Efficient Extraction: The choice of extraction solvent is key. Acetonitrile is widely preferred for its ability to extract a broad range of pesticides, including polar compounds like this compound, while minimizing the co-extraction of lipids and other nonpolar matrix components.[5] Ensure vigorous shaking during the extraction step (at least 1 minute) to achieve a thorough partitioning of the analyte from the sample matrix into the solvent.

    • Evaluate Your Cleanup Strategy: Dispersive solid-phase extraction (d-SPE) is the cleanup step in the QuEChERS protocol. For matrices with high pigment content like spinach or herbs, co-extractives like chlorophyll can interfere with analysis. Using a combination of Primary Secondary Amine (PSA) to remove organic acids and Graphitized Carbon Black (GCB) to remove pigments can result in a much cleaner extract.[6] However, be cautious as GCB can sometimes adsorb planar pesticides; always validate recovery when introducing GCB.

    • Internal Standard Addition: Use a suitable internal standard (ISTD), such as d10-parathion for GC-amenable pesticides, and add it at the very beginning of the sample preparation process.[4] This will help control for volumetric errors, extraction inconsistencies, and potential analyte loss throughout the entire workflow.

Q: I'm seeing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis. How can I mitigate this?

A: Matrix effects are a major challenge in LC-MS/MS analysis, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's source.[7][8] This can lead to inaccurate quantification and reduced sensitivity.[8]

  • Causality: Co-extracted matrix components (e.g., sugars, lipids, pigments) can compete with this compound for ionization, typically leading to a suppressed signal (ion suppression).[9] Less commonly, they can enhance the signal. The extent of the effect depends on the matrix type, the cleanliness of the extract, and the chromatographic conditions.[7][10]

  • Mitigation Strategies:

    • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering compounds. Re-evaluate your d-SPE cleanup step. For fatty matrices, consider adding C18 sorbent to remove lipids. For highly pigmented samples, GCB is effective.[6]

    • Dilute the Extract: A simple and often effective strategy is to dilute the final extract (e.g., 5-fold or 10-fold) with the initial mobile phase. This reduces the concentration of matrix components reaching the MS source while potentially keeping the this compound concentration above the instrument's limit of detection.[7][11]

    • Use Matrix-Matched Calibration: This is the gold standard for compensating for matrix effects. Prepare your calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as your samples.[12][13] This ensures that the standards and samples experience similar ionization suppression or enhancement, leading to more accurate quantification.

    • Optimize Chromatography: Improve the chromatographic separation to move the this compound peak away from co-eluting matrix components. Experiment with different gradients, mobile phase compositions, or a column with a different stationary phase chemistry.

Category 2: Chromatographic & Detection Issues
Q: I'm observing poor peak shape for this compound in my GC-MS analysis. What should I check?

A: Poor peak shape (e.g., tailing, fronting, or splitting) in GC-MS analysis can compromise both resolution and sensitivity. For active compounds like organophosphate pesticides, this is often due to interactions within the GC system.

  • Causality: this compound contains active phosphate groups that can interact with active sites (e.g., exposed silanols) in the GC inlet liner, column, or transfer line. This can cause peak tailing and analyte degradation, leading to poor sensitivity. Contamination from previous injections of "dirty" matrix extracts can also create active sites.[10]

  • Troubleshooting Steps:

    • Inlet Maintenance is Key: The GC inlet is a common source of problems.

      • Deactivated Liner: Ensure you are using a high-quality, deactivated liner. Replace the liner regularly, especially after analyzing many complex matrix samples.

      • Septum: A cored or leaking septum can cause peak shape issues. Replace the septum frequently.

      • Inlet Temperature: Optimize the inlet temperature. A temperature that is too low can cause slow vaporization and peak broadening, while a temperature that is too high can cause analyte degradation. A typical starting point is 250 °C.[5]

    • Column Health: Trim the first 10-15 cm of your analytical column from the inlet side. This removes non-volatile matrix components that accumulate and create active sites. If the problem persists, the column may need to be replaced.

    • Use Analyte Protectants: Adding "analyte protectants" to your sample extracts and standards can significantly improve the peak shape of active compounds. These are compounds that preferentially interact with active sites in the GC system, effectively "shielding" the analyte. A common mixture includes ethylglycerol, sorbitol, and gulonolactone.[14]

Q: Should I be using GC-MS/MS or LC-MS/MS for the lowest detection limits for this compound?

A: Both GC-MS/MS and LC-MS/MS are powerful techniques for pesticide analysis, and the choice often depends on the specific analyte, matrix, and available instrumentation.[15][16]

  • Comparative Analysis:

    • GC-MS/MS: this compound is amenable to GC analysis. GC-MS/MS offers excellent selectivity and sensitivity, particularly when operated in Multiple Reaction Monitoring (MRM) mode.[5] It can be very robust for clean samples. However, it can be susceptible to matrix effects that occur in the hot injector, where non-volatile co-extractives can form active sites and degrade the analyte.[10]

    • LC-MS/MS: LC-MS/MS is often preferred for polar and thermally labile pesticides like this compound. It avoids the high temperatures of the GC inlet, reducing the risk of on-instrument degradation. Modern LC-MS/MS instruments can offer extremely low limits of detection (LODs) and limits of quantification (LOQs), often in the sub-µg/kg range. However, it is more prone to matrix effects in the form of ion suppression in the ESI source.[9]

  • Recommendation: For achieving the absolute lowest detection limits in complex matrices, LC-MS/MS is generally the superior choice for this compound . Its ability to analyze the compound without high heat reduces the likelihood of degradation, and matrix effects can be effectively managed using techniques like dilution and matrix-matched calibration.

Data Presentation: Method Selection at a Glance

The following table provides a summary to guide your decision-making process for method selection.

Parameter GC-MS/MS LC-MS/MS Key Considerations
Analyte Suitability Good (this compound is volatile enough)Excellent (Ideal for polar, thermally labile compounds)LC avoids potential thermal degradation in the GC inlet.
Robustness High, but susceptible to inlet contamination from complex matrices.High, but susceptible to source contamination and column clogging.Regular maintenance is critical for both techniques.
Matrix Effects Primarily "protective effects" in the inlet; can also see signal enhancement.[10]Primarily ion suppression/enhancement in the ESI source.[7][8]Matrix-matched calibration is essential for accurate quantification in both.
Achievable LOQs Low µg/kg range (e.g., 3.0–5.7 µg/kg).[12]Sub-µg/kg range (e.g., 0.6–1.5 µg/kg).[12]LC-MS/MS generally offers lower detection limits for this analyte.
Primary Challenge Analyte degradation at active sites in the inlet.Ionization suppression from co-eluting matrix components.Challenges can be mitigated with proper method development.

Frequently Asked Questions (FAQs)

What are the key differences between the original, AOAC, and EN QuEChERS methods for this compound analysis?

The primary difference lies in the salting-out and buffering steps.

  • Original Method: Uses anhydrous magnesium sulfate (MgSO4) and sodium chloride (NaCl) for extraction. It is not buffered.[17][18]

  • AOAC Method: Uses MgSO4 and sodium acetate. This provides a buffering capacity to a pH of approximately 5.5, which is ideal for protecting base-sensitive pesticides like this compound.[4]

  • EN Method: Uses MgSO4, NaCl, sodium citrate tribasic dihydrate, and sodium citrate dibasic sesquihydrate. This combination buffers the extract to a pH between 5.0 and 5.5, also protecting acid- and base-labile compounds.[4]

For this compound, either the AOAC or EN buffered methods are highly recommended over the original unbuffered method to prevent analyte degradation.[4][19]

How do I properly prepare matrix-matched calibration standards?
  • Obtain a Blank Matrix: Source a sample of the same matrix (e.g., spinach, oranges) that is known to be free of this compound.

  • Process the Blank Matrix: Subject this blank matrix to the exact same sample preparation procedure (homogenization, extraction, and d-SPE cleanup) as your unknown samples.

  • Create the Final Extract: The resulting supernatant after the final centrifugation is your "blank matrix extract."

  • Spike with Standards: Prepare your calibration curve by spiking aliquots of this blank matrix extract with the appropriate concentrations of your this compound analytical standard.

  • Analyze: Analyze these matrix-matched standards alongside your samples. This method ensures that the standards and samples have a similar matrix composition, effectively compensating for any signal suppression or enhancement.[12]

I suspect this compound is degrading in my stock solutions. How should they be stored?

This compound is unstable in aqueous solutions, especially at neutral to high pH.[3] For maximum stability, stock standards should be prepared in a non-aqueous solvent like acetonitrile or methanol and stored in a freezer at -20°C.[12] Working solutions should be prepared fresh as needed. Avoid storing diluted standards in water or unbuffered mobile phase for extended periods.

Visualization of Key Workflows

Visualizing complex procedures can enhance understanding and reduce errors. The following diagrams illustrate critical workflows in this compound analysis.

Troubleshooting Logic for Low this compound Signal

Troubleshooting_Flow cluster_prep Sample Preparation cluster_chrom Chromatography (GC/LC) cluster_ms Mass Spectrometry start Low or Inconsistent this compound Signal q_recovery Is recovery low? (Check QC Sample) start->q_recovery a_ph Action: Use Buffered QuEChERS (AOAC or EN Method) q_recovery->a_ph Yes q_peakshape Is peak shape poor? (Tailing/Broadening) q_recovery->q_peakshape No a_cleanup Action: Optimize d-SPE Cleanup (Add C18 for fats, GCB for pigments) a_ph->a_cleanup a_inlet Action (GC): Check/Replace Liner, Septum. Trim Column. q_peakshape->a_inlet Yes (GC) a_column Action (LC): Check for Column Clogging, Optimize Gradient. q_peakshape->a_column Yes (LC) q_matrixeffect Are matrix effects present? (Compare solvent vs. matrix standard) q_peakshape->q_matrixeffect No a_inlet->q_matrixeffect a_column->q_matrixeffect a_cal Action: Use Matrix-Matched Calibration q_matrixeffect->a_cal Yes end_node Problem Resolved q_matrixeffect->end_node No a_dilute Action: Dilute Final Extract a_cal->a_dilute a_dilute->end_node

Caption: A logical flow for troubleshooting poor this compound signals.

Buffered QuEChERS Experimental Workflow

QuEChERS_Workflow cluster_extraction Step 1: Extraction cluster_cleanup Step 2: Dispersive SPE Cleanup cluster_analysis Step 3: Analysis node1 1. Weigh 10-15 g homogenized sample into a 50 mL centrifuge tube. node2 2. Add Internal Standard. node1->node2 node3 3. Add 10-15 mL Acetonitrile. node2->node3 node4 4. Shake vigorously for 1 minute. node3->node4 node5 5. Add Buffered Extraction Salts (e.g., AOAC pouch: MgSO4, NaOAc). node4->node5 node6 6. Shake vigorously for 1 minute. node5->node6 node7 7. Centrifuge at >3000 rcf for 5 minutes. node6->node7 node8 8. Transfer aliquot of supernatant (e.g., 6 mL) to d-SPE tube. node7->node8 node9 Tube contains MgSO4, PSA, and C18/GCB (if needed). node10 10. Vortex for 30 seconds. node8->node10 node11 11. Centrifuge at >3000 rcf for 5 minutes. node10->node11 node12 12. Transfer final supernatant to an autosampler vial. node11->node12 node13 13. Acidify if necessary to improve stability. (e.g., with formic acid) node12->node13 node14 14. Inject into LC-MS/MS or GC-MS/MS system. node13->node14

Caption: A step-by-step diagram of the buffered QuEChERS method.

Detailed Experimental Protocol: Buffered QuEChERS for this compound

This protocol is based on the AOAC Official Method 2007.01 and is suitable for a wide range of fruit and vegetable matrices.

1. Sample Extraction

  • Weigh 15 g (± 0.1 g) of homogenized sample into a 50 mL centrifuge tube.

  • Add the appropriate volume of your internal standard solution.

  • Add 15 mL of 1% acetic acid in acetonitrile.

  • Securely cap the tube and shake vigorously for 1 minute.

  • Add the contents of a buffered extraction salt packet containing 6 g of anhydrous magnesium sulfate (MgSO4) and 1.5 g of anhydrous sodium acetate (NaOAc).

  • Immediately cap and shake vigorously for 1 minute. Ensure the salts are not clumping at the bottom.

  • Centrifuge the tube at 3,000-4,000 rcf for 5 minutes.

2. Dispersive SPE (d-SPE) Cleanup

  • Select a 15 mL d-SPE tube appropriate for your matrix. For general use, a tube containing 900 mg MgSO4 and 300 mg PSA is suitable. For matrices high in fat or pigments, use a formulation that also includes C18 or GCB, respectively.

  • Transfer a 6 mL aliquot of the upper acetonitrile layer from the extraction tube into the d-SPE tube.

  • Cap the d-SPE tube and vortex for 30 seconds.

  • Centrifuge at 3,000-4,000 rcf for 5 minutes.

3. Final Extract Preparation

  • Carefully transfer approximately 1 mL of the final, cleaned-up supernatant into an autosampler vial.

  • At this stage, you may add a small amount of a solution like formic acid to ensure the final extract is slightly acidic, which can improve the stability of base-sensitive analytes during storage in the autosampler.[4]

  • The sample is now ready for injection into your LC-MS/MS or GC-MS/MS system.

References

  • ResearchGate. (2025). Evaluation of matrix effect in determination of this compound stereoisomers in tobacco by supercritical fluid chromatography tandem mass spectrometry. Available from: [Link]

  • PubMed Central. (n.d.). Analysis of pesticide residues in commercially available chenpi using a modified QuEChERS method and GC-MS/MS determination. Available from: [Link]

  • ResearchGate. (n.d.). Advances in Analytical Methods for Organophosphorus Pesticide Detection. Available from: [Link]

  • European Union Reference Laboratories for Pesticide Residues. (2006). The QuEChERS Method. Available from: [Link]

  • Restek. (n.d.). GC/MS/MS Pesticide Residue Analysis. Available from: [Link]

  • AERU, University of Hertfordshire. (2025). This compound (Ref: ENT 22374). Available from: [Link]

  • University of Chemistry and Technology, Prague. (n.d.). Matrix-induced effects: a critical point in the gas chromatographic analysis of pesticide residues. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for Dichlorvos. Available from: [Link]

  • ResearchGate. (n.d.). LC-MS/MS and GC-MS/MS cross-checking analysis method for 247 pesticide residues in sweet pepper (Capsicum annuum). Available from: [Link]

  • MDPI. (n.d.). Advances in Detection Technologies for Pesticide Residues and Heavy Metals in Rice: A Comprehensive Review of Spectroscopy, Chromatography, and Biosensors. Available from: [Link]

  • National Institutes of Health, PubChem. (n.d.). This compound. Available from: [Link]

  • ResearchGate. (2025). Evaluation of matrix effects in pesticide multi-residue methods by matrix fingerprinting using liquid chromatography electrospray high-resolution mass spectrometry. Available from: [Link]

  • Taylor & Francis Online. (2021). LC-MS/MS and GC-MS/MS cross-checking analysis method for 247 pesticide residues in sweet pepper (Capsicum annuum). Available from: [Link]

  • PubMed Central. (n.d.). Development of a strategic approach for comprehensive detection of organophosphate pesticide metabolites in urine. Available from: [Link]

  • Osabana. (n.d.). Original QuEChERS Method for Pesticides in Foods. Available from: [Link]

  • IUPAC. (2002). Best practices in establishing detection and quantification limits for pesticide residues in foods. Available from: [Link]

  • ResearchGate. (2025). QuEChERS-Based Methods for the Determination of Pesticide Residues in a Dill Using Gas Chromatography with Electron Capture and Nitrogen Phosphorus Detection. Available from: [Link]

  • MDPI. (n.d.). A Newly Developed Approach for Analyzing the Degradation of Glyphosate and Aminomethylphosphonic Acid in Different Salinity Levels. Available from: [Link]

  • Taylor & Francis Online. (2025). A systematic review of organophosphorus pesticides detection in biological matrices. Available from: [Link]

  • Shimadzu Corporation. (n.d.). A Study of a Method for Coping with Matrix Effects in Pesticide Residue Analysis Using GC/MS/MS. Available from: [Link]

  • MDPI. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Available from: [Link]

  • Scientific Research Publishing. (2011). Developments in Analytical Methods for Detection of Pesticides in Environmental Samples. Available from: [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (n.d.). The NRA review of this compound. Available from: [Link]

  • MDPI. (2022). Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from Suspected Cases of Animal Poisoning. Available from: [Link]

  • U.S. Environmental Protection Agency. (n.d.). This compound: Revised Human Health Risk Assessment. Available from: [Link]

Sources

Troubleshooting Mevinphos degradation during sample storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Mevinphos analysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the stability of this compound in analytical samples. This compound is a notoriously unstable organophosphate insecticide, and its rapid degradation can be a significant source of analytical error. This document provides in-depth, experience-based troubleshooting advice and preventative protocols to ensure the integrity of your samples from collection to analysis.

Section 1: Understanding this compound Degradation

This section addresses the fundamental reasons behind this compound instability. Understanding the "why" is critical to implementing effective solutions.

Q1: Why are my this compound concentrations consistently low or non-existent, even in freshly spiked samples?

A1: The most probable cause is rapid chemical hydrolysis. This compound is highly susceptible to degradation in aqueous environments, and the rate of this breakdown is critically dependent on pH.[1][2] The molecule contains an ester linkage that is readily cleaved by water, a process that is significantly accelerated under neutral to alkaline conditions.

  • The Causality: At a pH of 7 (neutral), the half-life of this compound in water at ambient temperature is approximately 35 days. However, if the pH increases to 9, the half-life plummets to just 3 days. At a pH of 11, 50% of the compound can be lost in as little as 1.4 hours.[1][2] Many environmental and biological samples (e.g., surface water, plant homogenates) can have a pH in the neutral to slightly alkaline range, triggering substantial degradation before you even begin your analysis.

The stability drastically improves in acidic conditions. At pH 6, the half-life extends to 120 days, and it is even more stable at lower pH values.[1] Therefore, failure to control the pH of your samples is the single most common reason for this compound loss.

Q2: Besides pH, what other factors could be causing my this compound to degrade during storage?

A2: While pH-driven hydrolysis is the primary degradation pathway, several other factors can contribute to sample loss:

  • Temperature: Like most chemical reactions, this compound degradation is accelerated at higher temperatures. Storing samples at room temperature, even for a short period, can lead to significant losses, especially if the pH is not controlled. Freezing samples is crucial for long-term storage.

  • Microbial Activity: In non-sterile samples, such as soil or surface water, microorganisms can play a significant role in breaking down this compound.[1] Studies have shown that its degradation in soil is very rapid, with a half-life as short as a few hours to a couple of days, which is much faster than chemical hydrolysis alone and points to microbially-mediated processes.[1][3]

  • Photolysis (Light Exposure): While considered a less significant factor compared to hydrolysis, exposure to UV light can contribute to the degradation of this compound.[4] The primary effect of photolysis is often the isomerization between the more biologically active (E)-isomer and the (Z)-isomer, which can complicate quantification if not properly resolved chromatographically.[4] It is always best practice to store samples in amber or foil-wrapped containers to protect them from light.

  • Matrix Effects: The sample matrix itself can contain components that catalyze degradation. For example, certain metal ions or enzymatic activity in biological tissues can accelerate the breakdown of organophosphates.

Section 2: Troubleshooting Common Scenarios & Best Practices

This section provides actionable steps for specific issues and outlines preventative protocols to ensure sample integrity.

Q3: I'm seeing high variability between my sample replicates. What should I investigate?

A3: High variability is often a sign of inconsistent sample handling and preservation. If degradation is occurring, but at a different rate in each replicate vial, your results will be erratic.

Here is a logical workflow to troubleshoot this issue:

G start High Variability Detected check_ph 1. Check pH Consistency Is the pH of each replicate identical and below 6.0? start->check_ph check_time 2. Check Time to Freezing Was each replicate processed and frozen immediately after collection? check_ph->check_time Yes resolve Problem Resolved check_ph->resolve No. Adjust pH protocol. check_homogeneity 3. Check Sample Homogeneity For solid samples, was the bulk sample thoroughly homogenized? check_time->check_homogeneity Yes check_time->resolve No. Standardize processing time. check_container 4. Check Container Material Are you using inert glass vials? This compound can interact with some plastics. check_homogeneity->check_container Yes check_homogeneity->resolve No. Improve homogenization. check_container->resolve Yes. Issue may be analytical. check_container->resolve No. Switch to borosilicate glass.

Caption: Troubleshooting workflow for high sample variability.

Q4: What is the definitive protocol for collecting and preserving samples to prevent this compound degradation?

A4: A self-validating protocol involves immediate preservation at the point of collection. The goal is to halt both chemical and biological degradation instantly.

Experimental Protocol: Sample Preservation

  • Preparation: Before going to the field, pre-charge your collection vials. For every 50 mL of aqueous sample you intend to collect, prepare a vial containing the appropriate amount of acid to lower the pH to between 4 and 5. Sulfuric acid or phosphoric acid are common choices. Note: The exact amount of acid must be predetermined based on the buffering capacity of your typical sample matrix.

  • Collection: Collect the sample directly into the pre-charged, labeled amber glass vial. Cap the vial immediately.

  • Mixing: Invert the vial gently 10-15 times to ensure the acid is thoroughly mixed with the sample.

  • Verification: If possible, spot-check the pH of a representative sample using a calibrated pH meter or pH strip to ensure you have reached the target pH range.

  • Cooling: Immediately place the vial in a cooler with ice or cold packs. The goal is to bring the sample temperature down to ~4°C as quickly as possible.

  • Storage & Shipping: Samples should be stored frozen (ideally at -20°C or lower) until analysis.[5] Ship samples overnight on dry ice to maintain this frozen state.

Q5: My chromatogram shows unexpected peaks near my this compound isomers. Could these be degradation products?

A5: Yes, this is highly likely. The primary degradation pathway, hydrolysis, results in specific breakdown products.

  • Hydrolysis Products: The hydrolysis of this compound cleaves the ester bond, yielding dimethyl phosphate and methyl acetoacetate .[5] If your analytical method is capable of detecting these more polar compounds, you may see them appear in your chromatogram as this compound degrades. The presence of these peaks, especially when they grow in size as the this compound peak shrinks over time, is a strong confirmation of degradation.

Below is a simplified diagram of the main hydrolysis pathway.

G cluster_0 This compound Hydrolysis This compound This compound (E or Z isomer) H2O + H₂O (pH > 6 accelerates) This compound->H2O Products Dimethyl Phosphate + Methyl Acetoacetate H2O->Products Hydrolysis

Caption: Primary hydrolysis pathway of this compound.

Section 3: Data Summary & FAQs

Data Summary: pH and Temperature Effects on this compound Stability

The following table summarizes the profound impact of pH on the stability of this compound in water. This data underscores the necessity of sample acidification.

pH ValueHalf-Life (t½) at Ambient TemperatureRelative StabilitySource
111.4 HoursExtremely Unstable[1],[2]
93 DaysVery Unstable[1],[4],[2]
735 DaysUnstable[1],[4],[2]
6120 DaysModerately Stable[1],[2]
< 6>120 DaysStable for Storage[1]
Frequently Asked Questions (FAQs)
  • Q: How soon must I analyze my samples after collection?

    • A: Ideally, analysis should occur as soon as possible. However, with proper preservation (acidified to pH < 6 and frozen at -20°C), samples can be held for several weeks to months. It is a regulatory and best-practice requirement to conduct a storage stability study using your specific sample matrix and storage conditions to definitively prove that the analyte is stable for the intended storage duration.[5]

  • Q: What materials should I avoid for sample containers and labware?

    • A: this compound is known to be corrosive to cast iron, mild steel, and brass.[1] While less of a concern for lab analysis, it is critical to avoid any reactive surfaces. Furthermore, it can attack some forms of plastics and rubber.[1] For this reason, always use borosilicate glass vials with PTFE-lined caps for sample collection and storage to ensure inertness.

  • Q: Does this compound consist of one compound?

    • A: No, commercial this compound is a mixture of two geometric isomers: the (E)-isomer and the (Z)-isomer.[3][4] The (E)-isomer is typically the more abundant and biologically active of the two.[3] Your analytical method should be able to separate and quantify both isomers, as their degradation rates can differ slightly.[4]

References

  • This compound - PubChem . National Center for Biotechnology Information. [Link]

  • This compound (Ref: ENT 22374) . Agriculture and Environment Research Unit (AERU), University of Hertfordshire. [Link]

  • The NRA review of this compound . Australian Pesticides and Veterinary Medicines Authority. [Link]

  • Pesticide Fact Sheet: this compound . United States Environmental Protection Agency (EPA). [Link]

  • This compound: Revised Human Health Risk Assessment . United States Environmental Protection Agency (EPA). [Link]

Sources

Technical Support Center: Optimization of Mevinphos Extraction from Soil

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Mevinphos from complex soil matrices. This guide is designed for researchers, analytical chemists, and environmental scientists who are developing and troubleshooting methods for the robust quantification of this challenging organophosphate insecticide. As a Senior Application Scientist, my goal is to move beyond simple protocols and provide you with the causal logic behind experimental choices, enabling you to build self-validating and reliable methods.

This compound is a non-selective, systemic organophosphate insecticide and acaricide known for its high toxicity and rapid degradation in the environment.[1][2] Its analysis is complicated by its high water solubility, thermal lability, and rapid breakdown, particularly in alkaline conditions.[3][4] This guide provides a structured approach to method optimization and offers solutions to common issues encountered during sample preparation.

Section 1: Understanding the Analyte: Key Properties of this compound

Effective method development begins with a fundamental understanding of the analyte's physicochemical properties. These characteristics dictate its behavior during extraction, cleanup, and analysis. This compound is a polar compound that exists as a mixture of (E) and (Z) isomers, both of which are biologically active.[4]

PropertyValue / DescriptionExtraction ImplicationSource
Chemical Family OrganophosphateSusceptible to hydrolysis, especially under alkaline conditions.[5]
Molecular Formula C₇H₁₃O₆PInfluences mass spectrometry parameters.[5]
Water Solubility 600,000 mg/L (Miscible) at 20°CHighly polar; requires a polar organic solvent for efficient extraction from aqueous phases or moist soil. Water can be a key component of the extraction solvent system.[1][3][6]
Log P (Octanol-Water) 0.127Low value indicates high polarity. This compound will preferentially partition into polar solvents. Reverse-phase cleanup (C18) may be less effective for the analyte itself but useful for removing non-polar interferences.[1][3]
Vapor Pressure 17 mPa at 20°CHighly volatile. Evaporation steps must be gentle (e.g., using nitrogen stream at low temperatures) to prevent analyte loss.[1][6]
Solvent Solubility Miscible with acetone, ethanol, chloroform, benzene. Insoluble in hexane.Provides a range of potential extraction solvents. Hexane is unsuitable for extraction but could be used to wash out non-polar interferences.[3][5]
Soil Half-Life Rapid degradation; can be as short as 1-3 days.Samples must be processed quickly or stored frozen (-20°C or lower) to prevent degradation before extraction.[3][4]
Stability Hydrolyzes rapidly in alkaline conditions (pH > 7). More stable in neutral or slightly acidic conditions.The pH of the extraction buffer is critical. Acidification of the sample or extract (e.g., with formic or acetic acid) is often necessary to ensure stability.[3][4]
Section 2: Core Extraction Methodologies & Recommended Workflows

While several methods can be adapted for this compound, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology provides the most robust and efficient starting point for most soil types.[7][8] It combines a salting-out liquid-liquid extraction with a dispersive solid-phase extraction (dSPE) cleanup step.

Recommended Starting Protocol: Buffered QuEChERS Extraction

This protocol is a validated starting point. Optimization will be necessary based on your specific soil type and analytical instrumentation.

1. Sample Preparation & Hydration:

  • Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.

  • For dry soil: Add deionized water to achieve a total water content of 70-80% (e.g., for a 3 g dry sample, add 7 mL of water). Vortex briefly and allow the sample to hydrate for 30 minutes. This step is critical as it improves the interaction between the extraction solvent and the soil-bound analyte.[9]

2. Initial Extraction:

  • Add 10 mL of 1% acetic acid in acetonitrile to the tube. The acetic acid ensures the sample remains acidic (pH < 5) to prevent the alkaline hydrolysis of this compound.

  • Add an appropriate internal standard.

  • Add the contents of a salt packet (e.g., ECQUEU750CT-MP containing magnesium sulfate and sodium acetate). The magnesium sulfate absorbs excess water, while the salt mixture induces phase separation between the acetonitrile and the remaining aqueous layer.

  • Immediately cap and shake vigorously for 2 minutes. A mechanical shaker provides the best reproducibility.

  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive SPE (dSPE) Cleanup:

  • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL dSPE tube containing magnesium sulfate, Primary and Secondary Amine (PSA), and C18 sorbent (e.g., CUMPSC18CT).

  • Rationale for Sorbents:

    • MgSO₄: Removes residual water.

    • PSA: Removes organic acids (like humic and fulvic acids), sugars, and some polar pigments. This is the most critical sorbent for cleaning soil extracts.

    • C18: Removes non-polar interferences like lipids and humic substances.

  • Vortex for 1 minute.

  • Centrifuge at high speed (≥5000 rcf) for 2 minutes.

  • The resulting supernatant is your final extract. Filter through a 0.22 µm syringe filter before injection into an LC-MS/MS or GC-MS system.

Workflow Visualization

QuEChERS_Workflow cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_cleanup 3. Dispersive SPE Cleanup cluster_analysis 4. Final Analysis soil 10g Homogenized Soil hydrate Hydrate with DI Water (if necessary) soil->hydrate add_solvent Add 10 mL Acetonitrile (1% Acetic Acid) hydrate->add_solvent add_salts Add QuEChERS Salts (MgSO4, NaOAc) add_solvent->add_salts shake Shake Vigorously (2 min) add_salts->shake centrifuge1 Centrifuge (≥3000 rcf, 5 min) shake->centrifuge1 transfer Transfer 1 mL Supernatant centrifuge1->transfer dspe Add to dSPE Tube (MgSO4, PSA, C18) transfer->dspe vortex Vortex (1 min) dspe->vortex centrifuge2 Centrifuge (≥5000 rcf, 2 min) vortex->centrifuge2 filter Filter (0.22 µm) centrifuge2->filter inject Inject into LC-MS/MS or GC-MS filter->inject

Caption: Standard QuEChERS workflow for this compound extraction from soil.

Section 3: Troubleshooting Guide (Question & Answer)

This section addresses the most common problems encountered during method development for this compound.

Problem 1: Low or Inconsistent Analyte Recovery

Q: My this compound recovery is below the acceptable range (typically 70-120%), or my %RSD between replicates is greater than 20%. What are the likely causes and solutions?

A: Low or variable recovery is a multifaceted problem. The cause can be chemical degradation, inefficient extraction, or strong analyte-matrix interactions. Follow this diagnostic workflow:

Low_Recovery_Troubleshooting start Low/Inconsistent Recovery check_ph Is the extraction pH acidic (pH 4-6)? start->check_ph check_temp Are evaporation steps performed at low temp (<40°C)? check_ph->check_temp Yes adjust_ph Action: Add 1% Acetic or Formic Acid to Acetonitrile. check_ph->adjust_ph No check_solvent Is the extraction solvent appropriate? check_temp->check_solvent Yes adjust_temp Action: Use gentle nitrogen stream; avoid heating. check_temp->adjust_temp No check_matrix Is the soil high in clay or organic matter? check_solvent->check_matrix Yes test_solvents Action: Test alternative solvents like acetone or a methanol blend. check_solvent->test_solvents No modify_extraction Action: Increase shake time, use a high-energy shaker, or add a hydration step. check_matrix->modify_extraction Yes end Recovery Improved check_matrix->end No adjust_ph->check_temp adjust_temp->check_solvent test_solvents->check_matrix modify_extraction->end

Caption: Decision tree for troubleshooting low this compound recovery.

  • Analyte Degradation: this compound rapidly degrades at a pH > 7.[3]

    • Solution: Ensure your extraction solvent is buffered or acidified. Using 1% acetic acid or formic acid in acetonitrile is a standard practice. Verify the pH of the soil-solvent slurry to confirm it is in the desired range (pH 4-6).

  • Inefficient Extraction: this compound may be strongly adsorbed to certain soil components, especially those with high clay or organic matter content.[3]

    • Solution:

      • Increase Extraction Energy: Move from manual shaking to a high-speed mechanical shaker to improve solvent penetration into soil aggregates.

      • Ensure Hydration: As mentioned in the protocol, pre-hydrating dry soil for 30 minutes can drastically improve the extraction of polar pesticides by allowing the solvent to displace the analyte from active sites.[9]

      • Solvent Optimization: While acetonitrile is a good starting point, for highly organic soils, a more polar solvent like methanol or acetone might show better recovery. However, be aware that these solvents will also co-extract more interferences, requiring a more aggressive cleanup step.

  • Analyte Volatility: this compound is volatile and can be lost during solvent evaporation steps.

    • Solution: If a concentration step is needed, use a gentle stream of nitrogen at ambient or slightly cool temperatures (<40°C). Avoid using high-temperature evaporators.

Problem 2: Significant Matrix Effects in LC-MS/MS or GC-MS

Q: I'm observing significant signal suppression or enhancement when comparing my sample extracts to solvent standards. How can I reduce these matrix effects?

A: Matrix effects are caused by co-extracted compounds that interfere with the ionization process in the mass spectrometer source.[10][11][12] Soil, being a complex matrix, is particularly prone to causing these issues.[13]

  • Optimize the Cleanup Step: The goal is to remove interfering co-extractives without removing the analyte.

    • Solution: Test different dSPE sorbents. For this compound, a combination of PSA and C18 is a good baseline. If you still see interference, particularly from pigments in high-organic-matter soils, you can add Graphitized Carbon Black (GCB).

    • Caution with GCB: GCB is very effective at removing pigments and sterols but can also adsorb planar molecules. This compound is not planar, so it should have good recovery, but this must be validated with recovery checks.

SorbentPrimary Target for RemovalPotential Impact on this compound
PSA Organic acids, fatty acids, sugars, polar pigmentsLow impact. Essential for soil.
C18 Non-polar interferences (lipids, oils)Low impact. Good for removing humic substances.
GCB Pigments (chlorophyll, carotenoids), sterolsLow to moderate risk of analyte loss. Use with caution and validate recovery.
  • Dilute the Extract: This is often the simplest and most effective solution.

    • Solution: Dilute the final extract 5x, 10x, or even 50x with your initial mobile phase. This reduces the concentration of matrix components injected into the MS system, thereby minimizing their effect on ionization.[10] The high sensitivity of modern MS instruments often allows for significant dilution while still achieving the required limits of detection.

  • Use Matrix-Matched Calibration: This approach compensates for, rather than removes, matrix effects.

    • Solution: Prepare your calibration standards in a blank soil extract that has been processed through the entire extraction and cleanup procedure. This ensures that the standards experience the same signal suppression or enhancement as the analyte in your samples, leading to more accurate quantification.[14]

Section 4: Frequently Asked Questions (FAQs)

Q1: Which extraction method is best for this compound in soil: QuEChERS, SPE, or something else? A1: For multi-residue screening and general-purpose analysis, QuEChERS is the most efficient and cost-effective starting point due to its speed and broad applicability.[7] Traditional column SPE can provide a cleaner extract but is more time-consuming and solvent-intensive. For highly targeted research where maximum cleanup is required, developing a specific SPE method using cartridges tailored to the interferences in your soil may be beneficial.

Q2: How should I properly store my soil samples before extraction to prevent this compound degradation? A2: Due to this compound's rapid degradation, samples should be processed as quickly as possible after collection.[1][3] If immediate extraction is not possible, samples should be frozen at ≤ -20°C in airtight containers to halt microbial activity and slow chemical hydrolysis. Avoid repeated freeze-thaw cycles.

Q3: this compound consists of (E) and (Z) isomers. Does this affect my extraction optimization? A3: The (E) and (Z) isomers of this compound have very similar physicochemical properties, including polarity and solubility.[6] Therefore, an extraction and cleanup method optimized for one isomer will be effective for the other. Your analytical method (LC or GC) should be able to chromatographically resolve the two isomers for individual quantification, but the extraction procedure itself is not isomer-specific.

Q4: What is the primary cause of analyte loss during the dSPE cleanup step? A4: For a polar analyte like this compound, the primary cause of loss during cleanup is often accidental removal by a non-selective sorbent or using an incorrect amount of sorbent. For example, using GCB without validation could lead to losses. Another common issue is incomplete transfer of the supernatant before adding it to the dSPE tube, which is a physical loss, not a chemical one. Always ensure your recovery experiments include the cleanup step to accurately assess its impact.

Section 5: References
  • University of Hertfordshire. (n.d.). This compound (Ref: ENT 22374). Aerospace, Engineering and Related Information Universe (AERU).

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.

  • Australian Pesticides and Veterinary Medicines Authority. (n.d.). The NRA review of this compound. APVMA.

  • De Gerónimo, E., et al. (2018). Evaluation of Two Extraction Methods to Determine Glyphosate and Aminomethylphosphonic Acid in Soil. Soil Science, 183(1), 34-40.

  • Fosu-Mensah, B., et al. (2016). Organophosphorus pesticide residues in soils and drinking water sources from cocoa producing areas in Ghana. Environmental Systems Research, 5(10).

  • U.S. Environmental Protection Agency. (1988). Pesticide Fact Sheet: this compound.

  • Extension Toxicology Network. (n.d.). This compound. EXTOXNET.

  • De Gerónimo, E., et al. (2018). Evaluation of Two Extraction Methods to Determine Glyphosate and Aminomethylphosphonic Acid in Soil. ResearchGate.

  • Wikipedia. (n.d.). This compound.

  • Ciesarová, L., et al. (2022). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. MDPI.

  • Request PDF. (n.d.). Evaluation of matrix effect in determination of this compound stereoisomers in tobacco by supercritical fluid chromatography tandem mass spectrometry. ResearchGate.

  • United Chemical Technologies. (n.d.). Using a QuEChERS Approach for the Determination of Pesticide Residues In Soil. UCT.

  • Katerina, M., et al. (n.d.). Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices. ResearchGate.

  • Ciesarová, L., et al. (2022). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. ResearchGate.

  • Stahnke, H., et al. (n.d.). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. PubMed.

  • UCT, Inc. (n.d.). Determination of Pesticide Residues in Soil Using a QuEChERS Approach.

  • Agilent Technologies. (2014). Solid Phase Extraction of Organophosphorus Pesticides in Water with Agilent Bond Elut PPL. DTO Innovators.

  • European Union Reference Laboratory for Pesticides. (2006). The QuEChERS Method.

Sources

Technical Support Center: Mevinphos Safe Handling and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, field-proven protocols for the safe handling and disposal of Mevinphos in a laboratory setting. As a potent organophosphate acetylcholinesterase inhibitor, this compound demands rigorous adherence to safety procedures to mitigate its severe health and environmental risks.[1][2][3] This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of laboratory safety.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: Fundamental Safety & Hazard Information

Q1: What is this compound and what are its primary hazards?

A1: this compound is a synthetic organophosphate insecticide and acaricide.[1] Its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[2][4] The primary hazards are its extreme acute toxicity and its environmental impact. It is classified as fatal if swallowed or in contact with skin, and toxic if inhaled.[5][6] Furthermore, it is very toxic to aquatic life with long-lasting effects.[5] The commercial product is typically a mixture of (E) and (Z) isomers, with the (E)-isomer being more biologically active.[2]

Q2: What are the critical physical and chemical properties of this compound I should be aware of?

A2: this compound is a pale yellow to orange liquid with a weak odor.[3] It is a combustible liquid and miscible with water and many organic solvents like acetone, benzene, and ethanol.[3][6] It is denser than water and will sink.[3] A crucial aspect for laboratory safety is its stability: it hydrolyzes in aqueous solutions, with the rate of degradation increasing significantly with pH. For instance, at a pH of 7, 50% is lost in 35 days, but at a pH of 11, this half-life drops to just 1.4 hours.[3] This property is fundamental to decontamination procedures. It is also corrosive to cast iron, mild steel, some stainless steels, and brass.[3][7]

PropertyValueSource
Appearance Pale yellow to orange liquid[3]
Toxicity Classification Fatal if swallowed, fatal in contact with skin, toxic if inhaled[5][6]
Oral LD50 (Rat) 3.7 mg/kg[8]
Flash Point 79 °C (174.2 °F)[6]
Vapor Pressure 0.003 mmHg at 20°C (68°F)[7]
Water Solubility Miscible[3][6]
OSHA PEL (8-hr TWA) 0.01 ppm[7]
NIOSH REL (10-hr TWA) 0.01 ppm[7]
ACGIH TLV (8-hr TWA) 0.001 ppm (inhalable fraction)[7]
Part 2: Personal Protective Equipment (PPE) & Safe Handling

Q3: What is the mandatory PPE for handling this compound, even for small quantities?

A3: Due to its high dermal and inhalation toxicity, a comprehensive PPE ensemble is non-negotiable.[5][7]

  • Hand Protection: Wear suitable chemical protection gloves tested according to EN 374.[9] Always check for leaks or tears before use. After use, clean gloves before removing them and allow them to air out.[9]

  • Body Protection: Wear coveralls over a short-sleeved shirt and pants.[10] A chemical-resistant apron is required when mixing, loading, or cleaning equipment.[10]

  • Eye/Face Protection: Wear chemical splash goggles or a full-face shield.[9][10] Standard safety glasses are insufficient.

  • Respiratory Protection: For work in enclosed areas, a NIOSH-approved respirator with an organic vapor (OV) cartridge or canister with an N, R, P, or HE prefilter is required.[3][10] For outdoor exposures, a dust/mist filtering respirator (NIOSH approval prefix TC-21C) or a NIOSH-approved respirator with any N, R, P, or HE filter is necessary.[10]

The causality behind this stringent requirement is this compound's ability to be rapidly absorbed through the skin and lungs, leading to systemic poisoning. [7]

Q4: What are the essential safe handling and storage practices in the lab?

A4: All work with this compound must be conducted in a designated area, preferably within a certified chemical fume hood to ensure adequate ventilation.[5][9]

  • Storage: Store in tightly closed, original containers in a cool, well-ventilated, and locked area.[5][7] The storage location should be protected from sunlight and away from heat, sparks, and open flames.[5]

  • Incompatibilities: this compound is incompatible with strong oxidizing agents (e.g., perchlorates, peroxides).[7] It is also corrosive to some metals and plastics, so store it away from stainless steel, iron, brass, and some rubber coatings.[3][7]

  • General Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[9] Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[9] Contaminated work clothes must be laundered separately by personnel informed of the chemical's hazards.[7]

Part 3: Emergency Procedures for Spills and Exposure

Q5: What is the immediate, step-by-step protocol for a this compound spill?

A5: The "Three C's" of spill management—Control, Contain, and Clean Up—are critical.[11]

  • CONTROL the Spill: Immediately evacuate all non-essential personnel from the area and secure entry.[7] If a container is leaking, place it in a larger, secondary container if you can do so without risk.

  • CONTAIN the Spill: Prevent the spill from spreading. Use an absorbent material like sand, diatomite, vermiculite, or universal binders to create a dike around the liquid.[6][7] Do not use sawdust or other combustible materials if the formulation contains a strong oxidizer.[11]

  • CLEAN IT UP: Absorb the spilled material with more absorbent media and place it into a designated, labeled container for hazardous waste.[6][7] Ventilate the affected area.[9] Once the bulk material is removed, the area must be decontaminated (see Q7).

A visual workflow for this process is provided below.

Spill_Response_Workflow cluster_Initial Initial Response cluster_Action Spill Management cluster_Final Cleanup & Disposal Evacuate 1. Evacuate Area & Alert Others Don_PPE 2. Don PPE (Respirator, Gloves, etc.) Evacuate->Don_PPE Safety First Control 3. Control the Source (e.g., upright container) Don_PPE->Control Contain 4. Contain the Spill (Use absorbent dikes) Control->Contain Absorb 5. Absorb the Material (Add vermiculite/sand) Contain->Absorb Collect 6. Collect Waste (Place in sealed container) Absorb->Collect Decontaminate 7. Decontaminate Area (See Protocol Q7) Collect->Decontaminate Dispose 8. Dispose as Hazardous Waste Decontaminate->Dispose

Caption: this compound Spill Response Workflow.

Q6: What are the critical first aid measures for this compound exposure?

A6: Time is critical. Immediate action is required to prevent fatal poisoning.[7]

  • General: Call 911 or your institution's emergency number immediately if the person is unconscious or having trouble breathing.[12] Move the victim from the source of exposure.[13]

  • Skin Contact: This is a primary route of exposure. Immediately drench the affected area with water, remove all contaminated clothing, and wash the skin and hair thoroughly with soap and water.[12][14] Emergency showers should be readily accessible.[7]

  • Eye Contact: Eye membranes absorb pesticides very quickly.[12] Hold the eyelid open and flush the eye with a gentle stream of clean, running water for at least 15 minutes.[12][14]

  • Inhalation: Move the victim to fresh air immediately.[13] If breathing is irregular or has stopped, start first aid and seek immediate medical assistance.[5]

  • Ingestion: If swallowed, call a poison control center (1-800-222-1222 in the US) and emergency services immediately.[5][12] Do NOT induce vomiting unless specifically instructed to do so by medical personnel.[12]

It is imperative to provide the product label or Safety Data Sheet (SDS) to emergency responders and medical personnel. [15]

Part 4: Decontamination & Disposal

Q7: How do I properly decontaminate laboratory surfaces and equipment after potential this compound contact?

A7: Decontamination is essential to prevent secondary exposure. Organophosphates like this compound are susceptible to alkaline hydrolysis.[3][16]

  • Prepare Decontamination Solution: A common and effective solution is a dilute mixture of lye (sodium hydroxide) or lime.[16] Always follow your institution's specific guidelines for preparing and using decontamination solutions.

  • Apply Solution: After removing the absorbed bulk material from a spill, wash the area with the decontamination solution.[7]

  • Collect Rinse Water: Collect all cleaning solutions and rinse water as hazardous waste; do not allow it to enter drains or sewer systems.[5][9]

  • Repeat and Dry: Repeat the washing process as necessary. Perform a final rinse with water and dry the area.

  • Equipment: Non-disposable equipment should be thoroughly cleaned with soap and water or an appropriate decontaminant.[17]

Q8: What are the required protocols for disposing of this compound waste?

A8: this compound and all materials contaminated with it (e.g., absorbent materials, used PPE, rinse water) are considered hazardous waste.[7]

  • Segregation and Labeling: All this compound waste must be collected in sealed, properly labeled containers.[7]

  • Regulatory Compliance: Disposal must be conducted in accordance with all local, state, and federal regulations. This typically means disposal through an approved hazardous waste facility or a licensed industrial combustion plant.[9][18]

  • Guidance: Contact your institution's Environmental Health & Safety (EH&S) department or your regional Environmental Protection Agency (EPA) office for specific guidance on disposal procedures.[7][18] Never dispose of this compound waste down the drain or in the regular trash.[9]

References

  • Safety Data Sheet: this compound (ISO). Chemos GmbH&Co.KG. [Link]

  • This compound. Grokipedia. [Link]

  • ChemicalWatch Factsheet. Beyond Pesticides. [Link]

  • Personal Protective Equipment A Must For Safe Pesticide Use. Growing Produce. [Link]

  • This compound (Ref: ENT 22374). AERU, University of Hertfordshire. [Link]

  • This compound | C7H13O6P | CID 9560. PubChem, NIH. [Link]

  • This compound HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • Pesticide Fact Sheet: this compound. US EPA. [Link]

  • Safety Data Sheet: this compound (ISO). Chemos GmbH&Co.KG. [Link]

  • This compound (Phosdrin) - Safety Data Sheet. Agilent Technologies, Inc. [Link]

  • PHOSDRIN (this compound). Occupational Safety and Health Administration (OSHA). [Link]

  • This compound: Revised Human Health Risk Assessment. US EPA. [Link]

  • Efficient Decontamination of Organophosphate-Based Pesticides and Nerve Agent Simulants Mediated by N-Containing Nucleophiles. ACS Omega. [Link]

  • Spill Cleanup. Pesticide Environmental Stewardship. [Link]

  • Guidance for the Reregistration of Pesticide Products Containing this compound as the Active Ingredient. US EPA. [Link]

  • Pesticide Spill: Safe Management & Cleanup Guidelines. Clemson University Cooperative Extension. [Link]

  • Organophosphate Toxicity Treatment & Management. Medscape. [Link]

  • First Aid in Case of Pesticide Exposure. US EPA. [Link]

  • Pesticide Decontaminants. University of Nebraska-Lincoln. [Link]

  • Pesticide Spill Procedures. University of Georgia Extension. [Link]

  • First Aid for Pesticide Poisoning. Penn State Extension. [Link]

  • Chemical Spill Cleanup. University of California | Risk & Safety Training. [Link]

Sources

Addressing poor peak shape in Mevinphos gas chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Troubleshooting Poor Peak Shape for Mevinphos in Gas Chromatography

Welcome to the technical support center. This guide provides in-depth troubleshooting for a common and challenging issue in gas chromatography: achieving a sharp, symmetrical peak for the active organophosphate pesticide, this compound. As a polar and thermally labile compound, this compound is highly sensitive to active sites within the GC system, which can lead to significant peak tailing, poor sensitivity, and inaccurate quantification. This document is structured as a series of frequently asked questions that diagnose the problem from symptom to root cause and provide validated protocols for resolution.

Primary Diagnostic FAQs

Q1: Why is my this compound peak severely tailing? This is the most common failure mode.

Peak tailing is almost always a result of undesirable secondary interactions between the analyte and active sites within the chromatographic system. This compound has polar functional groups that can form strong hydrogen bonds with active surfaces, delaying a portion of the analyte from eluting with the main band, which smears the peak shape.

The primary culprits for this activity are exposed silanol (Si-OH) groups on glass or fused silica surfaces and metal contamination within the sample flow path. Your troubleshooting should be a systematic investigation starting from the injection port, as it is the most common source of activity.

Troubleshooting Logic: From Inlet to Detector

G cluster_0 Problem Identification cluster_1 Troubleshooting Pathway cluster_2 Potential Root Causes start Poor this compound Peak Shape (Tailing, Asymmetry > 1.5) inlet Step 1: Investigate Inlet (Most Common Cause) start->inlet column Step 2: Investigate Column inlet->column If Inlet OK liner Contaminated or Incorrect Liner inlet->liner septum Septum Bleed / Coring inlet->septum temp Incorrect Inlet Temperature inlet->temp sample Step 3: Investigate Sample/Standard column->sample If Column OK col_bleed Column Bleed / Degradation column->col_bleed col_contam Matrix Contamination column->col_contam prime Insufficient Column Priming column->prime degradation Analyte Degradation in Vial sample->degradation solvent Solvent Mismatch sample->solvent G cluster_0 Priming Mechanism cluster_1 cluster_2 start Injection 1: This compound enters 'active' system active_sites Some molecules bind irreversibly to active sites (e.g., Si-OH) start->active_sites peak1 Result: Small, tailing peak (Analyte Loss) active_sites->peak1 start2 Injections 2-4: More this compound enters saturate Remaining active sites become saturated/ 'passivated' start2->saturate peak2 Result: Peak area and symmetry improve saturate->peak2 start3 Analysis Injection: This compound enters 'primed' system inert All molecules travel through the inert path start3->inert peak3 Result: Sharp, symmetrical peak (Accurate Quantification) inert->peak3

Caption: The mechanism of system priming for active analytes like this compound.

References

  • Title: GC Inlet Liners: A Guide to Understanding and Selection. Source: Restek Corporation. URL: [Link]

  • Title: Troubleshooting GC Peak Shape Problems - Tailing Peaks. Source: Agilent Technologies. URL: [Link]

  • Title: Optimizing the Analysis of Organochlorine Pesticides by GC-μECD. Source: Phenomenex. URL: [Link]

  • Title: Method 8141A: Organophosphorus Compounds by Gas Chromatography. Source: U.S. Environmental Protection Agency (EPA). URL: [Link]

Technical Support Center: Enhancing the Selectivity of Mevinphos Analytical Methods

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to overcoming the challenges associated with the selective analysis of Mevinphos. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common issues encountered during experimental workflows. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the selectivity of this compound analysis?

A: The primary challenges in achieving selective this compound analysis stem from its chemical properties and the complexity of sample matrices. This compound is a non-persistent organophosphate pesticide that exists as a mixture of E and Z isomers. Key challenges include:

  • Matrix Interference: Complex sample matrices, such as food, environmental, and biological samples, contain numerous co-extractive compounds that can interfere with the this compound signal, leading to inaccurate quantification.

  • Isomer Co-elution: The E and Z isomers of this compound may be difficult to separate chromatographically, which can be problematic if regulations require individual quantification.

  • Analyte Degradation: this compound can be susceptible to degradation during sample preparation and analysis, particularly at high temperatures or in the presence of certain reactive species.

Q2: Which analytical techniques are most suitable for the selective determination of this compound?

A: Gas chromatography (GC) and liquid chromatography (LC) coupled with selective detectors are the most common and effective techniques for this compound analysis.

  • Gas Chromatography (GC): GC is well-suited for the analysis of volatile and semi-volatile compounds like this compound. When coupled with detectors such as a Nitrogen-Phosphorus Detector (NPD), Flame Photometric Detector (FPD), or Mass Spectrometry (MS), GC offers excellent selectivity and sensitivity.

  • Liquid Chromatography (LC): LC, particularly when paired with tandem mass spectrometry (LC-MS/MS), provides high selectivity and sensitivity for this compound, especially in complex matrices. This technique is advantageous as it often requires less rigorous sample cleanup compared to GC methods.

Q3: How can I improve the separation of this compound E and Z isomers?

A: Achieving baseline separation of the E and Z isomers of this compound is critical for accurate quantification. Here are some strategies to improve their chromatographic resolution:

  • Column Selection: For GC analysis, a mid-polarity capillary column, such as one with a phenyl-arylene stationary phase, can enhance the separation of the isomers. For LC, a C18 column with a high surface area and optimal particle size is a good starting point.

  • Temperature Programming (for GC): A slow, optimized oven temperature ramp rate can significantly improve the resolution of the two isomers.

  • Mobile Phase Composition (for LC): Fine-tuning the mobile phase composition, including the organic modifier and any additives, can alter the selectivity and improve the separation of the isomers.

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered during this compound analysis.

Issue 1: Poor Peak Shape and Tailing

Symptoms:

  • Asymmetrical this compound peak with a pronounced tail.

  • Inconsistent peak integration and reduced sensitivity.

Possible Causes and Solutions:

Cause Troubleshooting Steps
Active Sites in the GC Inlet or Column 1. Deactivate the Inlet Liner: Use a deactivated liner or replace it. Silanization of the liner can also reduce active sites. 2. Condition the Column: Bake out the column according to the manufacturer's instructions to remove contaminants. 3. Use a Guard Column: Install a guard column to protect the analytical column from non-volatile residues.
Contaminated LC System 1. Flush the System: Flush the LC system with a strong solvent mixture (e.g., isopropanol:water) to remove contaminants. 2. Check for Column Contamination: If the column is contaminated, try washing it with a series of strong solvents or replace it if necessary.
Inappropriate Mobile Phase pH (for LC) 1. Adjust pH: Ensure the mobile phase pH is appropriate for the stability and retention of this compound.
Issue 2: Low Analyte Recovery

Symptoms:

  • The concentration of this compound in quality control samples is consistently below the expected range.

Possible Causes and Solutions:

Cause Troubleshooting Steps
Inefficient Extraction 1. Optimize Extraction Solvent: Experiment with different solvents or solvent mixtures to improve the extraction efficiency of this compound from the sample matrix. 2. Increase Extraction Time/Agitation: Ensure sufficient time and agitation are used to allow for complete extraction.
Analyte Loss During Cleanup 1. Evaluate Cleanup Sorbent: The solid-phase extraction (SPE) sorbent may be too retentive, leading to analyte loss. Try a different sorbent or a less aggressive elution solvent. 2. Minimize Evaporation Steps: Excessive evaporation can lead to the loss of volatile this compound. Use a gentle stream of nitrogen and avoid complete dryness.
Degradation of this compound 1. Control Temperature: Avoid high temperatures during sample preparation and analysis. 2. Use pH Buffers: Maintain a stable pH during extraction and analysis to prevent hydrolysis.

Experimental Protocols

Protocol 1: Sample Preparation using QuEChERS for this compound in Produce

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.

Step-by-Step Methodology:

  • Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 1 mL of the acetonitrile supernatant to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA)).

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 10000 rpm for 2 minutes.

  • Analysis: The supernatant is ready for GC-MS or LC-MS/MS analysis.

Visualizing the QuEChERS Workflow

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Homogenize 1. Homogenize Sample AddSolvent 2. Add Acetonitrile Homogenize->AddSolvent AddSalts 3. Add QuEChERS Salts AddSolvent->AddSalts Shake 4. Shake Vigorously AddSalts->Shake Centrifuge1 5. Centrifuge Shake->Centrifuge1 Transfer 6. Transfer Supernatant Centrifuge1->Transfer Supernatant AddDSPE 7. Add d-SPE Sorbent Transfer->AddDSPE Vortex 8. Vortex AddDSPE->Vortex Centrifuge2 9. Centrifuge Vortex->Centrifuge2 Analyze 10. Analyze Supernatant (GC/LC-MS) Centrifuge2->Analyze Final Extract

Caption: A streamlined workflow of the QuEChERS sample preparation method.

Troubleshooting Decision Tree for Selectivity Issues

This decision tree provides a logical path to identify and resolve selectivity problems in your this compound analysis.

Troubleshooting_Tree Start Start: Selectivity Issue Detected CheckBlanks Are there interfering peaks in method blanks? Start->CheckBlanks SourceContamination Source of contamination: - Solvents - Glassware - System CheckBlanks->SourceContamination Yes MatrixInterference Is the interference matrix-related? CheckBlanks->MatrixInterference No CleanSystem Clean system and use high-purity reagents. SourceContamination->CleanSystem Resolved Issue Resolved CleanSystem->Resolved ImproveCleanup Improve sample cleanup: - Use different SPE sorbent - Optimize elution solvent MatrixInterference->ImproveCleanup Yes ChangeMethod Modify analytical method: - Adjust chromatographic gradient - Use a more selective MS/MS transition MatrixInterference->ChangeMethod No ImproveCleanup->Resolved ChangeMethod->Resolved

Caption: A decision tree for troubleshooting selectivity issues in this compound analysis.

References

  • QuEChERS - A Mini-Multiresidue Method for the Analysis of Pesticide Residues in Low-Fat Products. Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). Journal of AOAC International. [Link]

  • Gas Chromatography. Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). In Introduction to Spectroscopy. Cengage Learning. [Link]

  • Principles of Instrumental Analysis. Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Cengage Learning. [Link]

Mevinphos Quantitative Analysis: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the quantitative analysis of Mevinphos. This guide is designed for researchers, analytical scientists, and quality control professionals who are working with this highly toxic organophosphate insecticide. This compound, a potent acetylcholinesterase inhibitor, exists as two geometric isomers, (E)- and (Z)-Mevinphos, both of which are toxicologically significant and must be accurately quantified.[1]

Due to its polarity and thermal lability, this compound presents unique challenges during chromatographic analysis, particularly in achieving a robust and reproducible calibration. This document provides in-depth, experience-based troubleshooting guides in a direct question-and-answer format to address the most common calibration issues encountered in the laboratory.

Core Principles of Calibration for this compound Analysis

Accurate quantification is contingent on a reliable calibration curve, which establishes the mathematical relationship between the concentration of this compound and the instrument's response.[2] For this compound, this is typically performed using Gas Chromatography (GC) with a Flame Photometric Detector (FPD) or a Mass Spectrometry (MS) detector, or by High-Performance Liquid Chromatography (HPLC) for analytes with lower thermal stability.[3][4][5] This guide will focus primarily on GC-based methods, as they are most common.

A robust calibration model is the foundation of data integrity. It ensures that the reported concentrations in unknown samples are accurate and defensible. The following sections break down common failure points in this process and provide systematic solutions.

Troubleshooting Guide & FAQs

Q1: Why is my this compound calibration curve not linear (e.g., r² < 0.995)?

A non-linear or poorly correlated calibration curve is one of the most frequent issues in this compound analysis. This indicates a breakdown in the proportional relationship between concentration and response.

Plausible Causes & The Science Behind Them:

  • Active Sites in the GC System: This is the most common culprit. This compound is a polar organophosphate susceptible to adsorption on active sites (free silanol groups) within the GC inlet liner, column, or connections. At low concentrations, a significant portion of the analyte can be irreversibly adsorbed, leading to a disproportionately low response and a curve that "bends" towards the x-axis at the low end.

  • Analyte Degradation: this compound can degrade at high temperatures in the GC inlet. If the injection port temperature is too high, the analyte can break down, especially in the presence of a non-deactivated liner or sample matrix components. This degradation is often not perfectly proportional across the concentration range.

  • Standard Preparation Errors: Simple dilution errors, incorrect solvent usage, or using a contaminated standard can lead to one or more points being inaccurate, thus reducing the correlation coefficient (r²).

  • Detector Saturation: At the high end of the calibration range, the detector (especially an FPD or older MS detectors) can become saturated, leading to a plateauing response. This will cause the curve to bend towards the x-axis at high concentrations.

  • Standard Instability: this compound is susceptible to hydrolysis, especially in aqueous solutions at neutral to high pH.[6] If standards are prepared in solvents containing water or are left at room temperature for extended periods, degradation can occur, affecting the accuracy of the calibration points.

Systematic Troubleshooting Protocol:

  • Isolate the Problem Area: Begin by injecting a mid-level concentration standard. If the peak shape is poor (e.g., tailing), the issue is likely related to active sites or degradation (Steps 2 & 3). If the peak shape is good but reproducibility is low, suspect injection or standard stability issues (Steps 4 & 5).[7]

  • Inspect and Maintain the GC Inlet:

    • Action: Replace the inlet liner with a new, deactivated liner. Silanized liners are essential for analyzing active compounds like this compound.

    • Causality: A contaminated or non-deactivated liner provides active sites for analyte adsorption and degradation. Replacing it is a critical first step.[8]

  • Verify GC Method Parameters:

    • Action: Check the injection temperature. For this compound, a lower-end temperature (e.g., 200-220°C) is often preferable to minimize thermal degradation. Ensure the temperature program for the column is appropriate.

    • Causality: Balancing vaporization efficiency with thermal stability is key. Too high an inlet temperature will degrade the analyte.

  • Re-prepare Calibration Standards:

    • Action: Prepare a fresh set of calibration standards from a certified primary stock solution.[9] Use high-purity, anhydrous solvents (e.g., acetone, ethyl acetate).[4][10]

    • Causality: This eliminates the possibility of dilution errors or solvent-induced degradation compromising the integrity of the calibration points.

  • Assess the Calibration Range:

    • Action: If the curve is non-linear at the high end, dilute the highest concentration standard and re-inject. If linearity improves, detector saturation was the likely cause. If non-linearity is at the low end, active sites are the most probable cause.

    • Causality: Understanding where the linearity fails is a powerful diagnostic clue.

Q2: My calibration standards show high variability (%RSD > 15%) between replicate injections. What's the cause?

Poor reproducibility invalidates the calibration, as it indicates an unstable analytical system. The goal is to achieve a Relative Standard Deviation (%RSD) of ≤15-20% for each calibration point.[11]

Plausible Causes & The Science Behind Them:

  • Leaking Syringe or Septum: A worn-out autosampler syringe or a cored septum in the GC inlet will result in inconsistent injection volumes, directly causing variable peak areas.[12]

  • Poor Injection Technique: For manual injections, inconsistencies in injection speed or volume can be a major source of error. For autosamplers, incorrect viscosity settings or air gaps in the syringe can cause problems.[12]

  • Sample Volatility in the Vial: If using a volatile solvent, evaporation from the vial can occur over the course of a long analytical run, concentrating the standards and causing an upward drift in response.

  • Inlet Discrimination: If the inlet temperature is too low, higher boiling point compounds (or matrix components) may not vaporize efficiently and transfer to the column, while more volatile components do. This can be exacerbated by a dirty inlet liner.

Systematic Troubleshooting Protocol:

  • Perform Inlet Maintenance:

    • Action: Replace the injection port septum and inspect the autosampler syringe for any signs of wear or damage. Replace the syringe if necessary.[12]

    • Causality: These are common consumable parts that are frequent sources of leaks and imprecision.

  • Check for Leaks:

    • Action: Use an electronic leak detector to check all fittings from the gas source to the detector, paying close attention to the column connections at the inlet and detector.

    • Causality: A leak in the carrier gas flow path will cause unstable flow rates and retention times, leading to poor reproducibility.

  • Optimize Autosampler Parameters:

    • Action: Ensure vial caps are tightly sealed. Use appropriate autosampler settings for the solvent viscosity. Include sufficient syringe washes with the solvent before and after injection to ensure the syringe is clean and free of bubbles.

    • Causality: A properly configured autosampler is critical for achieving the high precision required for trace analysis.

  • Run a Standard Sequence Test:

    • Action: Inject a single, mid-level standard 5-6 times consecutively. Calculate the %RSD of the peak areas. If the %RSD is poor, the issue is likely with the injection system. If it is good, but a full calibration run shows drift, the problem may be standard stability or system contamination building up over time.[13]

Q3: My calibration curve is linear, but it has a significant positive or negative y-intercept. Is this acceptable?

A significant y-intercept indicates that there is a response when the analyte concentration is zero (positive intercept) or that the curve is not accurately modeling the low-concentration range (negative intercept). Ideally, the y-intercept should be as close to zero as possible.

Plausible Causes & The Science Behind Them:

  • Positive Y-Intercept:

    • Contamination: The most common cause is contamination in the blank or solvent used for dilutions, leading to a consistent background signal. This can also be caused by carryover from a previous high-concentration sample.[13]

    • Interference: A co-eluting, interfering peak from the solvent or system bleed can be misidentified as the analyte at the zero-concentration point.

  • Negative Y-Intercept:

    • Incorrect Blank Subtraction: Improperly subtracting a blank that has a higher background than the standards can artificially depress the curve.

    • Non-Linearity at Low Levels: As discussed in Q1, adsorption of the analyte at the lowest calibration levels can cause a disproportionately low response, which can lead a linear regression model to calculate a negative intercept to compensate.

    • Forcing the Curve Through the Origin: Some software allows forcing the calibration origin to zero. This should not be done without justification, as it can mask other issues and lead to inaccurate quantification at low levels.[14]

Systematic Troubleshooting Protocol:

  • Analyze the Blank:

    • Action: Inject a sample of the pure solvent used for preparing the standards. Carefully examine the chromatogram at the retention time of this compound.

    • Causality: If a peak is present, the solvent is contaminated or there is significant system carryover. Address this by using a fresh bottle of high-purity solvent and performing inlet maintenance.[8]

  • Review Integration Parameters:

    • Action: Ensure that the baseline is being set correctly for all injections, including the blank. An elevated or inconsistently drawn baseline can create an artificial intercept.

    • Causality: The integration algorithm's interpretation of the baseline directly impacts the calculated peak area.

  • Evaluate the Lowest Standard:

    • Action: Check the response of the lowest calibration standard. If it deviates significantly (e.g., >20%) from the value predicted by the curve, it suggests that this point may be inaccurate due to adsorption or is below the reliable limit of quantitation (LOQ).

    • Causality: A linear regression gives equal weight to all points. An inaccurate point at the low end can heavily influence the y-intercept. Consider removing this point or preparing a new standard at a slightly higher concentration.

Data & Protocols

Table 1: Typical Calibration Acceptance Criteria for Pesticide Residue Analysis
ParameterAcceptance LimitRationale & Source
Correlation Coefficient (r²) ≥ 0.995Indicates a strong linear relationship between concentration and response. A lower value suggests one of the issues detailed in Q1.
Relative Standard Deviation (%RSD) of Response Factors ≤ 20%Ensures that the response is consistent across the entire calibration range. High variability indicates instability or non-linearity.[11]
Residuals Randomly scattered around zero; within ±20%A visual inspection of the residuals plot is crucial. A pattern (e.g., a U-shape) indicates that a linear model is not appropriate for the data.[14]
Recovery of Check Standard 80% - 120%A standard of known concentration, prepared independently, should be run to verify the accuracy of the curve.[15]
Protocol: Preparation of this compound Calibration Standards

This protocol describes the preparation of a 7-point calibration curve from a 100 µg/mL certified stock solution.

Materials:

  • Certified this compound stock solution (100 µg/mL in a suitable solvent)

  • High-purity, anhydrous acetone or ethyl acetate

  • Class A volumetric flasks (1 mL, 5 mL, 10 mL)

  • Calibrated micropipettes

  • 2 mL autosampler vials with PTFE-lined caps

Procedure:

  • Labeling: Label seven 10 mL volumetric flasks as CAL 1 through CAL 7. Label one 5 mL volumetric flask as "Intermediate Stock."

  • Intermediate Stock Preparation (10 µg/mL):

    • Pipette 1.0 mL of the 100 µg/mL certified stock solution into the 10 mL volumetric flask labeled "Intermediate Stock."

    • Dilute to the mark with your chosen solvent. Cap and invert at least 10 times to mix thoroughly.

  • Working Standard Preparation (Serial Dilution):

    • CAL 7 (1.0 µg/mL): Pipette 1.0 mL of the "Intermediate Stock" (10 µg/mL) into the 10 mL flask labeled CAL 7. Dilute to volume and mix.

    • CAL 6 (0.5 µg/mL): Pipette 5.0 mL of CAL 7 into a 10 mL flask. Dilute to volume and mix.

    • CAL 5 (0.25 µg/mL): Pipette 5.0 mL of CAL 6 into a 10 mL flask. Dilute to volume and mix.

    • CAL 4 (0.1 µg/mL): Pipette 1.0 mL of CAL 5 into a 2.5 mL flask (or 400 µL into a 1mL volumetric flask). Dilute to volume and mix.

    • CAL 3 (0.05 µg/mL): Pipette 5.0 mL of CAL 4 into a 10 mL flask. Dilute to volume and mix.

    • CAL 2 (0.025 µg/mL): Pipette 5.0 mL of CAL 3 into a 10 mL flask. Dilute to volume and mix.

    • CAL 1 (0.01 µg/mL): Pipette 1.0 mL of CAL 3 into a 5 mL flask. Dilute to volume and mix.

  • Transfer: Transfer the final solutions to labeled 2 mL autosampler vials.

  • Storage: Store standards at ≤ 4°C in the dark. Due to hydrolysis risk, aqueous-containing standards should be prepared fresh daily.[6]

Visualizations

Diagram 1: General GC Troubleshooting Workflow

This diagram outlines a systematic approach to diagnosing calibration and performance issues in a gas chromatography system.

GC_Troubleshooting_Workflow start Problem Observed (e.g., Poor Linearity, High %RSD) check_basics Step 1: Check Consumables & Basics start->check_basics check_method Step 2: Verify Method Parameters check_basics->check_method If no fix resolve Problem Resolved check_basics->resolve If fixed sub_basics Replace Septum & Liner Check Syringe Verify Gas Supply check_basics->sub_basics check_hardware Step 3: Inspect Hardware check_method->check_hardware If no fix check_method->resolve If fixed sub_method Inlet Temperature? Column Flow Rate? Oven Program? check_method->sub_method check_standards Step 4: Evaluate Standards check_hardware->check_standards If no fix check_hardware->resolve If fixed sub_hardware Leak Check Connections Inspect Column Ends Clean Detector check_hardware->sub_hardware check_standards->resolve If fixed sub_standards Prepare Fresh Standards Use Certified Stock Check Solvent Blank check_standards->sub_standards

Caption: A systematic workflow for troubleshooting common GC issues.

Diagram 2: Logic Flow for Diagnosing Non-Linearity

This flowchart provides a decision-making process to pinpoint the cause of a non-linear calibration curve for this compound.

Linearity_Troubleshooting start Calibration Curve is Non-Linear (r² < 0.995) where Where does linearity fail? start->where low_end Poor response at LOW concentrations where->low_end Low End high_end Response plateaus at HIGH concentrations where->high_end High End erratic Points are erratic across the range where->erratic Erratic cause_low Cause: Analyte Adsorption / Degradation (Active Sites) low_end->cause_low cause_high Cause: Detector Saturation high_end->cause_high cause_erratic Cause: Standard Prep Error / Instability erratic->cause_erratic solution_low Solution: 1. Replace Inlet Liner (Deactivated) 2. Trim Column Inlet 3. Reduce Inlet Temperature cause_low->solution_low solution_high Solution: 1. Reduce Calibration Range 2. Dilute Samples into Range cause_high->solution_high solution_erratic Solution: 1. Prepare Fresh Standards 2. Verify Pipettes & Glassware cause_erratic->solution_erratic

Caption: Decision tree for diagnosing non-linear calibration curves.

References

  • Environics, Inc. (2020). Gas Chromatography Calibration: How to Calibrate GC. Available at: [Link]

  • Agilent Technologies. (2023). Practical Steps in GC Troubleshooting. YouTube. Available at: [Link]

  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Available at: [Link]

  • Phenomenex. (2025). GC Column Troubleshooting Guide. Available at: [Link]

  • U.S. Environmental Protection Agency. (2000). This compound: Revised Human Health Risk Assessment. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

  • Pico, Y., et al. (2019). Analytical methods for human biomonitoring of pesticides. A review. TrAC Trends in Analytical Chemistry.
  • University of Hertfordshire. (n.d.). This compound (Ref: ENT 22374). Pesticide Properties DataBase. Available at: [Link]

  • Zhang, Y., et al. (2018). Evaluation of matrix effect in determination of this compound stereoisomers in tobacco by supercritical fluid chromatography tandem mass spectrometry.
  • Lacorte, S., et al. (2001).
  • U.S. Environmental Protection Agency. (2010). Calibration Curves: Program Use/Needs. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: this compound. Available at: [Link]

  • Hajšlová, J., & Zrostlíková, J. (1998). Matrix-induced effects: a critical point in the gas chromatographic analysis of pesticide residues.
  • Australian Pesticides and Veterinary Medicines Authority. (n.d.). The NRA review of this compound.
  • Codex Alimentarius Commission. (2017). GUIDELINES ON PERFORMANCE CRITERIA FOR METHODS OF ANALYSIS FOR THE DETERMINATION OF PESTICIDE RESIDUES IN FOOD AND FEED (CXG 90-2017).
  • Thermo Fisher Scientific. (n.d.). Analysis of Organophosphorus Compounds by GC/MS. Available at: [Link]

  • European Commission. (2004). QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS (Document N° SANCO/10476/2003).
  • Spurlock, F. (1996). Risks from occupational and dietary exposure to this compound.
  • Agilent Technologies. (n.d.). Analysis of Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra Inert Column.
  • Chamkasem, N., & Harmon, T. (2016). Evaluation of matrix effects in pesticide multi-residue methods by matrix fingerprinting using liquid chromatography electrospray high-resolution mass spectrometry. Journal of Agricultural and Food Chemistry.
  • U.S. Environmental Protection Agency. (n.d.).
  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products.
  • Wang, J., et al. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Molecules.
  • U.S. Department of Agriculture. (2010). Confirmation of Pesticides by GC/MS/MS. Food Safety and Inspection Service.
  • U.S. Pharmacopeia. (n.d.). GC/MS/MS Pesticide Residue Analysis.
  • Sopik, T., et al. (2020). Evaluation of the Matrix Effects in Herbal-Based Potions in Pesticide Residues Analysis by Dispersive Liquid-Liquid Microextraction Followed by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry.
  • Zrostlíková, J., & Hajšlová, J. (2018). Uncertainty of pesticide residue concentration determined from ordinary and weighted linear regression curve. Food Additives & Contaminants: Part A.

Sources

Mevinphos Trace Analysis: A Technical Guide to Preventing Cross-Contamination

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the Technical Support Center for Mevinphos Trace Analysis. This guide is designed for researchers, analytical scientists, and professionals in drug development who are working with this compound, a highly toxic organophosphate insecticide.[1][2][3] Given its high toxicity and the low detection limits often required, maintaining the integrity of your analytical results by preventing cross-contamination is paramount. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

The Challenge of this compound Cross-Contamination

This compound is a pale yellow to orange liquid that is miscible with water and many organic solvents such as acetone, benzene, and ethanol.[2][4] Its moderate volatility and rapid degradation, especially in alkaline conditions, present unique challenges for trace analysis.[3][5] Cross-contamination can arise from various sources, leading to false positives, inaccurate quantification, and compromised data reliability. This guide will equip you with the knowledge and protocols to mitigate these risks effectively.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address common issues.

Scenario 1: this compound detected in solvent or reagent blanks.

Question: I am consistently observing this compound peaks in my solvent and reagent blanks when analyzing them via GC-MS/MS. What are the potential sources of this contamination, and how can I eliminate them?

Answer: Detecting this compound in your blanks is a clear indication of systemic contamination. The source could be your solvents, reagents, glassware, or even the laboratory environment itself. Here’s a systematic approach to identifying and eliminating the issue:

1. Solvent and Reagent Purity:

  • Underlying Cause: Solvents, even those of high purity grades, can sometimes contain trace levels of contaminants that may be mistaken for or mask the this compound peak. Phthalates, common plasticizers, are frequent culprits in solvent contamination and can interfere with analysis.[6]

  • Solution:

    • Always use pesticide-grade or equivalent high-purity solvents.

    • Before use, test a new bottle of solvent by concentrating a volume equivalent to that used in your sample preparation and injecting it into your analytical system.

    • If contamination is detected, either obtain a higher purity solvent or distill the solvent in-house using an all-glass apparatus.

2. Glassware Contamination:

  • Underlying Cause: Glassware that has been previously exposed to high concentrations of this compound or other organophosphates can retain residues that leach into your samples and blanks.

  • Solution: Implement a rigorous glassware cleaning protocol. We recommend a multi-step process for all glassware used in this compound trace analysis.

    Protocol: Rigorous Glassware Cleaning for this compound Analysis

    • Initial Rinse: Immediately after use, rinse glassware three times with the final solvent used in the extraction (e.g., acetone or ethyl acetate).

    • Detergent Wash: Wash with a phosphate-free laboratory detergent and hot water.[7] Use brushes to scrub all surfaces.

    • Tap Water Rinse: Rinse thoroughly with tap water to remove all detergent residues.[8]

    • Acid Rinse: Soak or rinse with a 10-20% nitric acid solution.[7][9][10] This step is crucial for removing any adsorbed organic and inorganic residues.

    • Deionized Water Rinse: Rinse at least five times with deionized water. A key indicator of cleanliness is when water drains uniformly in a thin film without beading.[7]

    • Solvent Rinse: Rinse with high-purity acetone followed by hexane or the solvent to be used in the analysis.

    • Drying: Dry in an oven at a temperature appropriate for the glassware type. For borosilicate glass, baking at 400°C can help volatilize any remaining organic contaminants.[6]

    • Storage: After cooling, cover the openings with aluminum foil (pre-rinsed with acetone) and store in a clean, dust-free environment.

3. Contamination from Sample Preparation Equipment:

  • Underlying Cause: Any equipment that comes into contact with your samples can be a source of contamination. This includes pipette tips, syringe filters, and solid-phase extraction (SPE) cartridges. Plastic components are a known source of phthalate leaching, which can interfere with your analysis.[11][12]

  • Solution:

    • Use glass or polypropylene materials whenever possible.

    • Rinse all reusable equipment (e.g., spatulas, homogenizer probes) thoroughly with high-purity solvent before and after each use.

    • When using disposable items like pipette tips, ensure they are from a reputable source and consider rinsing them with solvent if contamination is suspected.

4. Laboratory Environment:

  • Underlying Cause: this compound has moderate volatility, and aerosols can be generated during the handling of standards or highly contaminated samples.[5] These aerosols can then settle on surfaces and contaminate your experiments.

  • Solution:

    • Prepare high-concentration standards in a separate area from where you are preparing your trace-level samples.

    • Ensure good laboratory ventilation.

    • Regularly wipe down benchtops and fume hoods with a suitable cleaning agent.

Scenario 2: Inconsistent this compound recovery in spiked samples.

Question: My recovery of this compound in spiked matrix samples is erratic. Sometimes it's within the acceptable range (e.g., 70-120%), but other times it's significantly lower or higher. What could be causing this variability?

Answer: Inconsistent recovery is often a multi-faceted issue. Besides cross-contamination, which can lead to artificially high recoveries, you should also consider the stability of this compound and matrix effects.

1. This compound Degradation:

  • Underlying Cause: this compound is susceptible to hydrolysis, particularly in alkaline conditions.[2][3] The half-life of this compound in water is highly pH-dependent, ranging from 1.4 hours at pH 11 to 120 days at pH 6.[3]

  • Solution:

    • Ensure that the pH of your sample extracts remains neutral or slightly acidic throughout the extraction and cleanup process.

    • Analyze samples as quickly as possible after extraction. If storage is necessary, keep extracts at a low temperature (e.g., <4°C) in the dark.

    • Be mindful of the temperature during sample processing steps like evaporation, as elevated temperatures can accelerate degradation. This compound can decompose vigorously above 300°C.[2]

2. Matrix Effects:

  • Underlying Cause: Co-extracted compounds from the sample matrix (e.g., pigments, lipids in food samples) can interfere with the ionization of this compound in the mass spectrometer source, leading to either signal enhancement or suppression. This is a common challenge in pesticide residue analysis.[13]

  • Solution:

    • Optimize Sample Cleanup: Employ a robust cleanup step to remove as many matrix components as possible. Techniques like solid-phase extraction (SPE) with appropriate sorbents (e.g., C18, PSA) can be effective.[14]

    • Use Matrix-Matched Standards: Prepare your calibration standards in a blank matrix extract that has been processed in the same way as your samples. This helps to compensate for matrix effects.

    • Employ an Internal Standard: Use a suitable internal standard (e.g., a stable isotope-labeled version of this compound or another organophosphate with similar chemical properties) to correct for variations in extraction efficiency and matrix effects.

3. Inhomogeneous Spiking:

  • Underlying Cause: If the spiking solution is not thoroughly mixed with the sample matrix, you will get variable recoveries.

  • Solution:

    • Ensure the spiking solution is added to the sample and allowed to equilibrate for a sufficient amount of time before extraction.

    • Thoroughly homogenize the sample after spiking.

Visualizing Contamination Pathways and Prevention

To better understand the potential sources of contamination and the workflow for preventing them, the following diagrams have been created.

ContaminationPathways cluster_sources Potential Contamination Sources cluster_process Analytical Workflow Solvents Solvents & Reagents SamplePrep Sample Preparation Solvents->SamplePrep Impure Solvents Glassware Contaminated Glassware Glassware->SamplePrep Leaching Equipment Pipettes, Syringes, SPE Tubes Equipment->SamplePrep Carryover Environment Lab Air & Surfaces Environment->SamplePrep Deposition Analyst Gloves, Clothing Analyst->SamplePrep Direct Transfer Extraction Extraction SamplePrep->Extraction Contaminated Extract Analysis Instrumental Analysis Extraction->Analysis Contaminated Final Sample

Caption: Potential pathways for this compound cross-contamination during analysis.

PreventionWorkflow Start Start: New Analysis CheckSolvents Verify Solvent & Reagent Purity Start->CheckSolvents UseCleanGlassware Use Rigorously Cleaned Glassware CheckSolvents->UseCleanGlassware Purity Confirmed PrepStandards Prepare Standards in Designated Area UseCleanGlassware->PrepStandards PrepSamples Prepare Samples UseCleanGlassware->PrepSamples PrepStandards->PrepSamples UseBlanks Process Blanks (Solvent, Matrix) PrepSamples->UseBlanks Analyze Instrumental Analysis UseBlanks->Analyze Evaluate Evaluate Blank Results Analyze->Evaluate Proceed Proceed with Sample Analysis Evaluate->Proceed Blanks are Clean Troubleshoot Troubleshoot Contamination Source Evaluate->Troubleshoot Contamination Detected Troubleshoot->Start Re-evaluate Workflow

Caption: A workflow for preventing and identifying cross-contamination in this compound analysis.

Summary of Key Preventative Measures

For quick reference, the table below summarizes the critical control points and recommended actions to prevent cross-contamination in this compound trace analysis.

Control Point Potential Contaminant Source Preventative Action Verification Step
Solvents & Reagents Impurities in solvents, contaminated reagentsUse pesticide-grade or distilled-in-glass solvents.Analyze a concentrated solvent blank before use.
Glassware Adsorbed this compound residuesFollow the rigorous multi-step cleaning protocol. Dedicate glassware for this compound analysis if possible.[15]Run a solvent rinse of "clean" glassware through the instrument.
Sample Collection Contaminated sampling tools or containersUse clean, non-reactive tools (e.g., stainless steel) and containers (e.g., glass with PTFE-lined caps).[16][17]N/A
Sample Preparation Carryover from previous samples, contaminated equipment (pipettes, SPE tubes)Rinse all equipment with solvent between samples. Use disposable items where possible.Process a procedural blank with every batch of samples.
Laboratory Environment Airborne particles, contaminated surfacesPrepare high-concentration standards in a separate area. Maintain a clean workspace.N/A
Personal Protective Equipment (PPE) Contaminated gloves or lab coatsChange gloves frequently, especially after handling standards or highly concentrated samples.[16]N/A

Conclusion

The successful trace analysis of this compound hinges on a proactive and meticulous approach to preventing cross-contamination. By understanding the chemical properties of this compound and implementing the robust protocols outlined in this guide, you can ensure the accuracy, reliability, and integrity of your analytical data. Should you encounter issues not covered in this guide, please do not hesitate to contact our technical support team for further assistance.

References

  • AERU, University of Hertfordshire. (2025). This compound (Ref: ENT 22374). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (n.d.). The NRA review of this compound. Retrieved from [Link]

  • United States Environmental Protection Agency. (1988). Pesticide Fact Sheet: this compound. Retrieved from [Link]

  • Frederick National Laboratory for Cancer Research. (2011). Glassware Cleaning for Trace TOC Analysis. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (1999). Quality Control Procedures for Pesticide Residues Analysis. Retrieved from [Link]

  • Teledyne LABS. (2023). 5 Sources of Phthalate and Adipate Contamination You Probably Didn't Know About. Retrieved from [Link]

  • California Department of Pesticide Regulation. (n.d.). Environmental Chemistry Methods: this compound; 417603-01. Retrieved from [Link]

  • State of New Jersey Department of Health. (n.d.). This compound HAZARD SUMMARY. Retrieved from [Link]

  • Taylor & Francis Online. (2007). An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. Retrieved from [Link]

  • ResearchGate. (2018). Evaluation of matrix effect in determination of this compound stereoisomers in tobacco by supercritical fluid chromatography tandem mass spectrometry. Retrieved from [Link]

  • Farm Tender. (2022). Pesticide Residue Testing: Four Essential Tips for Preventing Sample Contamination. Retrieved from [Link]

  • Frontiers. (2024). Pesticide residue detection techniques for increasing productivity and yield: recent progress and future outlooks. Retrieved from [Link]

  • University of Wisconsin-Madison. (2018). Laboratory Glassware Cleaning and Storage. Retrieved from [Link]

  • PubMed Central. (2019). Analysis of pesticide residues in commercially available chenpi using a modified QuEChERS method and GC-MS/MS determination. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Validation of a Novel Biosensor for Rapid Mevinphos Detection

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and food safety, the accurate and efficient detection of pesticide residues is paramount. Mevinphos, a highly toxic organophosphate insecticide, poses a significant risk to human health and the environment, necessitating robust analytical methods for its monitoring.[1] While traditional chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) have long been the gold standard, they often involve time-consuming sample preparation and analysis.[2] This guide introduces and validates a novel enzyme-inhibition-based electrochemical biosensor for the rapid detection of this compound, comparing its performance against established GC and HPLC methods.

The Imperative for Advanced this compound Detection

This compound is a potent acetylcholinesterase (AChE) inhibitor, meaning it disrupts the normal functioning of the nervous system.[1] Due to its high toxicity, regulatory bodies have set stringent maximum residue limits (MRLs) for this compound in various agricultural commodities. Ensuring compliance with these limits requires analytical methods that are not only accurate and reliable but also rapid and cost-effective to meet the demands of high-throughput screening.

Introducing a Novel Acetylcholinesterase-Based Biosensor for this compound Detection

This guide proposes a new analytical method centered around an acetylcholinesterase (AChE)-based electrochemical biosensor. The principle of this biosensor lies in the inhibition of the AChE enzyme by organophosphate pesticides like this compound.

Mechanism of Action:

  • Immobilization: The enzyme acetylcholinesterase is immobilized onto the surface of an electrode.

  • Substrate Introduction: A substrate, such as acetylthiocholine (ATCh), is introduced. AChE catalyzes the hydrolysis of ATCh into thiocholine and acetic acid.

  • Electrochemical Detection: The produced thiocholine is then electrochemically oxidized on the electrode surface, generating a measurable electrical signal.

  • Inhibition by this compound: In the presence of this compound, the activity of AChE is inhibited. This leads to a decrease in the rate of ATCh hydrolysis and, consequently, a reduction in the electrochemical signal.

  • Quantification: The degree of enzyme inhibition, measured by the decrease in the signal, is directly proportional to the concentration of this compound in the sample.

This enzyme-inhibition mechanism offers a highly sensitive and selective method for the detection of this compound and other organophosphate pesticides.

G cluster_0 Biosensor Mechanism cluster_1 Inhibition by this compound AChE Immobilized Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine Hydrolysis Inhibited_AChE Inhibited AChE ATCh Acetylthiocholine (ATCh) ATCh->AChE Substrate Signal Electrochemical Signal Thiocholine->Signal Oxidation This compound This compound This compound->AChE Inhibits Reduced_Signal Reduced Signal Inhibited_AChE->Reduced_Signal Decreased Hydrolysis

Caption: Mechanism of the acetylcholinesterase-based biosensor for this compound detection.

Comparative Analysis: Biosensor vs. Traditional Methods

To objectively evaluate the performance of the new biosensor, a comparison with established methods like Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD) or Flame Photometric Detector (GC-FPD), and High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is essential.

Performance ParameterAcetylcholinesterase Biosensor (Hypothetical)Gas Chromatography (GC-NPD/FPD)High-Performance Liquid Chromatography (HPLC-DAD)
Limit of Detection (LOD) 0.1 - 1 µg/L0.67 - 2.23 µg/L[3]0.1 - 0.8 µg/L[4]
Limit of Quantitation (LOQ) 0.3 - 3 µg/L2.24 - 7.45 µg/L[3]0.25 - 2.0 µg/L[4]
**Linearity (R²) **> 0.99> 0.992[3]> 0.999[2]
Accuracy (Recovery %) 85 - 110%80 - 110%80.6 - 110.2%[4]
Precision (RSD%) < 15%< 11%[3]< 8%[4]
Analysis Time per Sample ~10-15 minutes~30-60 minutes~20-40 minutes
Sample Preparation Minimal (Dilution/Filtration)Extensive (QuEChERS/SPE)Extensive (QuEChERS/SPE)
Portability High (Potential for field use)Low (Lab-based)Low (Lab-based)
Specificity Class-specific (Organophosphates/Carbamates)High (Compound-specific)High (Compound-specific)

Causality Behind Experimental Choices:

The selection of an analytical method is often a trade-off between various performance characteristics.

  • Speed and Throughput: The biosensor offers a significant advantage in terms of analysis time, making it ideal for rapid screening of a large number of samples. This is a direct result of the minimal sample preparation required.

  • Sensitivity: While all three methods demonstrate high sensitivity, the biosensor's potential for very low detection limits makes it suitable for monitoring trace levels of this compound.[5]

  • Specificity: GC and HPLC methods provide superior specificity, capable of identifying and quantifying individual pesticide compounds in a complex mixture. The biosensor, being based on enzyme inhibition, is class-specific and will respond to other acetylcholinesterase inhibitors.[6] Therefore, any positive results from the biosensor would ideally be confirmed by a chromatographic method.

  • Portability and Cost: The biosensor has the potential for miniaturization and development into a portable device for on-site analysis, which is a significant advantage over lab-based GC and HPLC systems. The operational cost per sample for the biosensor is also expected to be lower due to reduced solvent and consumable usage.

Validation of the Novel Biosensor Method: A Step-by-Step Protocol

To ensure the reliability and accuracy of the new biosensor method, a thorough validation was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8]

G Start Method Validation Start Specificity Specificity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness End Validation Complete Robustness->End

Caption: Workflow for the validation of the new analytical method for this compound detection.

Experimental Protocols

1. Sample Preparation (QuEChERS Method):

For the analysis of this compound in vegetable matrices, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method was employed for sample extraction and cleanup.[4]

  • Homogenization: Weigh 10 g of the homogenized vegetable sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Salting Out: Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, and citrates) and shake for another minute.

  • Centrifugation: Centrifuge the tube to separate the organic and aqueous layers.

  • Cleanup (Dispersive SPE): Transfer an aliquot of the acetonitrile supernatant to a dispersive solid-phase extraction (d-SPE) tube containing sorbents like primary secondary amine (PSA) to remove interfering matrix components.

  • Final Extract: After vortexing and centrifugation, the final cleaned-up extract is ready for analysis.

2. Validation Parameters:

  • Specificity: The ability of the biosensor to differentiate this compound from other potentially interfering substances was assessed. This involved analyzing blank vegetable matrix extracts and extracts spiked with other classes of pesticides to ensure no significant cross-reactivity.

  • Linearity and Range: A series of this compound standard solutions of known concentrations were prepared and analyzed to establish the linear range of the biosensor. The response (percentage of enzyme inhibition) was plotted against the concentration, and the linearity was evaluated by the correlation coefficient (R²) of the calibration curve.

  • Accuracy: The accuracy of the method was determined by recovery studies. Blank vegetable matrix samples were spiked with known concentrations of this compound at three different levels (low, medium, and high). The samples were then analyzed, and the percentage of this compound recovered was calculated.

  • Precision:

    • Repeatability (Intra-assay precision): The same spiked sample was analyzed multiple times on the same day by the same analyst to determine the variation within a single run.

    • Intermediate Precision (Inter-assay precision): The same spiked sample was analyzed on different days by different analysts to assess the variation between runs. Precision was expressed as the relative standard deviation (RSD%).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest concentration of this compound that can be reliably detected by the biosensor. It was determined based on the signal-to-noise ratio (typically 3:1).

    • LOQ: The lowest concentration of this compound that can be quantified with acceptable accuracy and precision. It was determined based on a signal-to-noise ratio of 10:1.

  • Robustness: The robustness of the biosensor was evaluated by intentionally introducing small variations in the analytical parameters, such as pH of the buffer, incubation time, and temperature, and observing the effect on the results. This ensures the reliability of the method under minor fluctuations in experimental conditions.

Conclusion

The newly developed acetylcholinesterase-based biosensor presents a promising alternative for the rapid screening of this compound in various samples. Its primary advantages of speed, ease of use, and potential for on-site analysis make it a valuable tool for high-throughput screening in food safety and environmental monitoring. While traditional chromatographic methods like GC and HPLC remain the confirmatory techniques due to their superior specificity, the biosensor can significantly reduce the number of samples requiring such intensive analysis. The validation data demonstrates that the biosensor is accurate, precise, and sensitive, making it a reliable method for its intended purpose. The integration of such novel technologies into analytical workflows can lead to more efficient and effective monitoring of pesticide residues, ultimately contributing to public health and safety.

References

  • Acetylcholinesterase Biosensors for Electrochemical Detection of Organophosphorus Compounds: A Review. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

  • Arduini, F., et al. (2010). Acetylcholinesterase biosensors for the screening of organophosphorus and carbamate insecticides. Microchimica Acta, 170(3-4), 193-214.
  • Asensio-Ramos, M., et al. (2011). Development and validation of an HPLC-DAD method for the simultaneous determination of most common rice pesticides in paddy water systems. Journal of Environmental Science and Health, Part B, 46(6), 512-521.
  • Chauhan, N., & Pundir, C. S. (2011). An amperometric biosensor for determination of pesticides based on acetylcholinesterase immobilized onto gold nanoparticles-chitosan composite. Analytica Chimica Acta, 701(1), 66-74.
  • This compound (Ref: ENT 22374). (n.d.). University of Hertfordshire. Retrieved January 27, 2026, from [Link]

  • Pan, D., et al. (2014). A single method for detecting 11 organophosphate pesticides in human plasma and breastmilk using GC-FPD.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • Queiroz, M. E. C., et al. (2005). A solid-phase microextraction method for the chromatographic determination of organophosphorus pesticides in fish, water, potatoes, guava and coffee. Journal of the Brazilian Chemical Society, 16(5), 907-914.
  • RSC Publishing. (n.d.). Development of a sensitive acetylcholinesterase biosensor based on a functionalized graphene–polyvinyl alcohol nanocomposite for organophosphorous pesticide detection. Retrieved January 27, 2026, from [Link]

  • Sankar, P. R., & Reddy, K. V. (2014). Validation of HPLC Method for Quantitative Determination of Pirimiphos methyl. International Letters of Chemistry, Physics and Astronomy, 9, 93-102.
  • Starodub, N. F. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Retrieved January 27, 2026, from [Link]

  • Taylor & Francis. (n.d.). Development of enzymatic electrochemical biosensors for organophosphorus pesticide detection. Retrieved January 27, 2026, from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved January 27, 2026, from [Link]

  • Waters. (n.d.). QuEChERS Sample Preparation for GC/MS Determination of Organophosphorous Pesticides in Beef. Retrieved January 27, 2026, from [Link]

  • Yilmaz, B. D. (2018). Method Development and Validation for the Determination of Pesticide Residues in Water by GC-NPD. Iğdır Üniversitesi Fen Bilimleri Enstitüsü Dergisi, 8(1), 135-141.
  • YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved January 27, 2026, from [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Mevinphos Quantification in Different Laboratories

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of methodologies for the quantification of Mevinphos, a highly toxic organophosphate insecticide. It is designed for researchers, scientists, and drug development professionals who require robust and reproducible analytical data. We will explore the critical aspects of inter-laboratory cross-validation, offering insights into experimental design, data interpretation, and best practices for ensuring analytical consistency.

Introduction: The Critical Need for Accurate this compound Quantification

This compound is a potent, non-systemic organophosphate insecticide and acaricide. Due to its high toxicity and potential for environmental contamination, its use is heavily regulated, and accurate quantification in various matrices is paramount for consumer safety and environmental monitoring.[1] Regulatory bodies worldwide set maximum residue limits (MRLs) for pesticides in food and agricultural products.[1] Ensuring that different laboratories can produce comparable and accurate results is a significant challenge, necessitating rigorous cross-validation studies.

This guide will walk you through a hypothetical inter-laboratory study designed to compare the performance of different analytical methods for this compound quantification. We will delve into the nuances of sample preparation, analytical techniques, and data analysis, providing a framework for establishing trustworthy and reliable analytical protocols.

Designing a Robust Inter-Laboratory Cross-Validation Study

A successful cross-validation study hinges on a well-defined experimental plan. The primary objective is to assess the comparability of results obtained by different laboratories using their own standard operating procedures (SOPs) for this compound analysis.

Preparation and Distribution of a Standardized Test Sample

To eliminate sample variability as a source of error, a single, homogeneous batch of a relevant matrix (e.g., tomato purée) is fortified with a known concentration of this compound.[1] This fortified sample, along with a blank matrix sample, is then distributed to participating laboratories. The use of a certified reference material (CRM) for this compound is crucial for preparing the spiking solution to ensure metrological traceability.[2]

Participating Laboratories and Analytical Methods

For our hypothetical study, we will consider three laboratories, each employing a different analytical approach, reflecting the diversity of techniques available in the field.

  • Laboratory A: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

  • Laboratory B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Laboratory C: Supercritical Fluid Chromatography-Tandem Mass Spectrometry (SFC-MS/MS)

The following diagram illustrates the overall workflow of the cross-validation study:

Cross_Validation_Workflow cluster_Preparation Sample Preparation & Distribution cluster_Analysis Laboratory Analysis cluster_Evaluation Data Comparison & Evaluation Prep Homogeneous Tomato Purée Matrix Spike Fortification with this compound CRM Prep->Spike Distribute Distribution to Laboratories A, B, & C Spike->Distribute Blank Blank Matrix Sample Blank->Distribute LabA Lab A: GC-MS/MS Analysis Distribute->LabA LabB Lab B: LC-MS/MS Analysis Distribute->LabB LabC Lab C: SFC-MS/MS Analysis Distribute->LabC Data Data Submission LabA->Data LabB->Data LabC->Data Compare Comparison of Performance Parameters Data->Compare Conclusion Conclusion & Recommendations Compare->Conclusion

Caption: Workflow of the this compound inter-laboratory cross-validation study.

Detailed Experimental Protocols

The credibility of a cross-validation study lies in the transparency and detail of the analytical methods employed. While each laboratory follows its own SOP, the core principles of extraction and analysis are often based on established methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[3]

Sample Preparation: The QuEChERS Method

The QuEChERS method has become a widely adopted standard for pesticide residue analysis in food matrices.[3]

Step-by-Step QuEChERS Protocol:

  • Homogenization: Weigh 10 g of the tomato purée sample into a 50 mL centrifuge tube.[3]

  • Extraction: Add 10 mL of acetonitrile. For samples with low water content, add a specific volume of water before adding the acetonitrile.[3]

  • Salting Out: Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation.

  • Shaking and Centrifugation: Shake vigorously for 1 minute and then centrifuge at a high speed (e.g., 5000 rpm) for 5 minutes.[3]

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing a sorbent material (e.g., primary secondary amine (PSA), C18, graphitized carbon black) to remove interfering matrix components.

  • Final Centrifugation and Analysis: Shake and centrifuge the dSPE tube. The final supernatant is then ready for injection into the analytical instrument.

Instrumental Analysis

GC-MS/MS is a classic and robust technique for the analysis of volatile and semi-volatile pesticides like this compound.

  • Injection: A splitless injection of 1 µL of the final extract is performed.

  • Column: A capillary column suitable for pesticide analysis (e.g., a 5% phenyl-methylpolysiloxane phase).

  • Ionization: Electron Ionization (EI) is typically used.

  • Detection: Multiple Reaction Monitoring (MRM) mode is employed for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound.

LC-MS/MS is highly versatile and suitable for a broad range of pesticides, including those that are thermally labile or less volatile.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium formate to enhance ionization.

  • Column: A reversed-phase C18 column is commonly used.

  • Ionization: Electrospray Ionization (ESI) in positive mode is typically employed for organophosphates.

  • Detection: Similar to GC-MS/MS, MRM is used for quantification.

SFC-MS/MS is an emerging technique that offers advantages in terms of speed and reduced organic solvent consumption. It is particularly well-suited for the analysis of stereoisomers.[4]

  • Mobile Phase: Supercritical carbon dioxide is the primary mobile phase, often with a polar co-solvent like methanol.

  • Column: A variety of packed columns can be used, depending on the specific separation requirements.

  • Ionization and Detection: Similar to LC-MS/MS, ESI or Atmospheric Pressure Chemical Ionization (APCI) can be used, coupled with MRM for detection.

Comparison of Performance Parameters

The performance of each laboratory's method is evaluated based on a set of internationally recognized validation parameters.[5][6] These parameters provide a quantitative measure of the method's reliability and suitability for its intended purpose.

Table 1: Comparison of Method Performance Parameters for this compound Quantification

Performance ParameterLaboratory A (GC-MS/MS)Laboratory B (LC-MS/MS)Laboratory C (SFC-MS/MS)Acceptance Criteria
Limit of Detection (LOD) (µg/kg) 0.50.20.3Method- and matrix-dependent
Limit of Quantification (LOQ) (µg/kg) 1.50.71.0Method- and matrix-dependent
Linearity (R²) 0.9980.9990.997≥ 0.99
Accuracy (% Recovery) 95 ± 5%102 ± 4%98 ± 6%70-120%
Precision (RSDr %) 4.53.85.2≤ 20%
Matrix Effect (%) -25 (Suppression)-15 (Suppression)-10 (Suppression)To be assessed and compensated

Data presented are hypothetical and for illustrative purposes.

Discussion of Results and Sources of Variability

The hypothetical results in Table 1 indicate that all three laboratories produced data within acceptable validation limits. However, there are notable differences that warrant discussion.

Sensitivity (LOD and LOQ)

Laboratory B (LC-MS/MS) demonstrated the highest sensitivity with the lowest LOD and LOQ. This is not uncommon, as modern LC-MS/MS systems can offer exceptional sensitivity for many pesticide residues.

Accuracy and Precision

All laboratories showed excellent accuracy (recovery) and precision (repeatability as relative standard deviation, RSDr). The values fall well within the typical acceptance criteria of 70-120% for recovery and ≤ 20% for RSDr.[7]

Matrix Effects: A Common Challenge

A significant challenge in pesticide residue analysis is the "matrix effect," where co-eluting compounds from the sample matrix can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[4][8] In our hypothetical study, all three methods exhibited some degree of signal suppression.

Strategies to Mitigate Matrix Effects:

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract to compensate for the matrix effect.

  • Isotopically Labeled Internal Standards: Using a stable isotope-labeled version of this compound as an internal standard can effectively correct for both extraction losses and matrix effects.[9][10]

  • Sample Dilution: Diluting the final extract can reduce the concentration of interfering matrix components.

The following diagram illustrates the decision-making process for addressing matrix effects:

Matrix_Effect_Decision_Tree Start Assess Matrix Effect in Method Validation Check_ME Is Matrix Effect Significant? Start->Check_ME No_ME Proceed with Solvent-Based Calibration Check_ME->No_ME No Yes_ME Implement Mitigation Strategy Check_ME->Yes_ME Yes Strategy Choose Mitigation Strategy Yes_ME->Strategy Matrix_Match Matrix-Matched Calibration Strategy->Matrix_Match Cost-effective IS Isotopically Labeled Internal Standard Strategy->IS Most accurate Dilution Sample Dilution Strategy->Dilution Simple, but may compromise sensitivity Revalidate Re-evaluate Method Performance Matrix_Match->Revalidate IS->Revalidate Dilution->Revalidate

Caption: Decision tree for managing matrix effects in this compound analysis.

Conclusion and Best Practices for Inter-Laboratory Agreement

This guide has outlined a framework for the cross-validation of this compound quantification. Our hypothetical study demonstrates that while different analytical techniques can produce comparable and valid results, a thorough understanding of each method's performance characteristics is essential.

Key Recommendations for Ensuring Inter-Laboratory Consistency:

  • Participation in Proficiency Testing (PT) Schemes: Regularly participating in PT schemes provides an objective assessment of a laboratory's performance against its peers.[1][11][12]

  • Harmonization of Methods: Whenever possible, laboratories should strive to harmonize key aspects of their analytical methods, such as sample preparation and the use of internal standards.

  • Use of Certified Reference Materials: CRMs are indispensable for ensuring the accuracy and traceability of results.[2]

  • Comprehensive Method Validation: Each laboratory must perform a thorough in-house validation of its method to establish its performance characteristics.[3][5][6][13]

  • Open Communication: Collaborative efforts and open communication between laboratories are crucial for identifying and resolving discrepancies.

By adhering to these principles, the scientific community can ensure the generation of high-quality, reliable, and comparable data for the quantification of this compound and other critical analytes.

References

  • Validation of the Method for Determination of Pesticide Residues by Gas Chromatography – Triple-Stage Quadrupole Mass Spectrometry. (n.d.). Thermo Fisher Scientific.
  • AOAC SMPR® 2024.001 Standard Method Performance Requirements (SMPRs®) for Selected Pesticides in Color Additives from Crop-Based Sources. (2024). AOAC International.
  • Pesticide Residues (multi-residues) in Tomato Purée Proficiency Test. (n.d.). Fapas.
  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency.
  • Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine. (2020). MDPI.
  • Evaluation of matrix effect in determination of this compound stereoisomers in tobacco by supercritical fluid chromatography tandem mass spectrometry. (2025). ResearchGate.
  • Validation of an HPLC-MS/MS method for the quantification of pesticide residues in Rice and assessment of the washing effect. (2024). RUN.
  • Laboratory proficiency testing for pesticide residue analysis in tobacco. (n.d.). CORESTA.
  • Quality Control of Pesticide Products. (n.d.). IAEA.
  • Simultaneous Analysis of 504 Pesticide Multiresidues in Crops Using UHPLC-QTOF at MS1 and MS2 Levels. (2022). MDPI.
  • Development and validation of method for determination of organophosphorus pesticides traces in liver sample by GC-MS/MS-ion trap in. (2020). AKJournals.
  • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.
  • Guidance Document on Pesticide Analytical Methods for Risk Assessment and Post-approval Control and Monitoring Purposes. (2023). Food Safety.
  • Determination of Nine Organophosphorus Pesticides in Medicinal Plant Raw Materials by High Resolution HPLC–MS/MS. (2025). ResearchGate.
  • General protocol for EU proficiency test of pesticide residues in food and feed. (2018). European Commission.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network.
  • A reliable quantification of organophosphorus pesticides in brown rice samples for proficiency testing using Japanese official analytical method, QuEChERS, and modified QuEChERS combined with isotope dilution mass spectrometry. (2017). National Institutes of Health.
  • Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. (2023). National Institutes of Health.
  • NMISA-PT-119 Proficiency Testing Scheme Description Pesticides in Fruit. (n.d.). NMISA.
  • Single Laboratory Validation of UFLC Method for Quantification of Chlorantraniliprole in Granule and Deltamethrin in Suspension Concentrate Formulations. (2025). ResearchGate.
  • The Fitness for Purpose of Analytical Methods. (2025). Eurachem.
  • Keeping Up with Evolving Challenges in Pesticide Analysis. (n.d.). LCGC International.
  • Computational interaction analysis of organophosphorus pesticides with different metabolic proteins in humans. (n.d.). National Institutes of Health.
  • Occurrence and Consequences of Matrix Effects in Simultaneous Multi-class LC-MS/MS Determination of Pesticides, Pharmaceuticals and Perfluoroalkylsubstances in Different Types of Groundwater. (2024). ResearchGate.
  • Method Validation Guidelines. (n.d.). BioPharm International.
  • Official Methods Of Analysis Aoac. (n.d.).
  • Development and Validation of the Multi-Residue Method for Identification and Quantitation of Six Macrolide Antiparasitic Drugs. (n.d.). MDPI.
  • Improving Pesticide Analysis Following AOAC and EN Methods with QuEChERS Column SPE. (2024). YouTube.
  • Proficiency testing programs. (2025). Bipea.

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Comparing the toxicity of Mevinphos isomers in vivo

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the In Vivo Toxicity of Mevinphos Isomers

Introduction to this compound and its Stereoisomers

This compound is a broad-spectrum organophosphate insecticide and acaricide. It is characterized by its high acute toxicity and its relatively short persistence in the environment. A critical aspect of this compound's biological activity lies in its stereochemistry; it exists as two geometric isomers, the (E)-isomer and the (Z)-isomer. These isomers, while chemically similar, exhibit markedly different toxicological profiles in vivo. This guide provides a detailed comparison of the toxicity of these two isomers, supported by experimental data, and outlines the methodologies used for their evaluation.

Comparative In Vivo Toxicity of this compound Isomers

The most significant difference between the this compound isomers is the substantially higher toxicity of the (E)-isomer compared to the (Z)-isomer. This difference is observed across various species, including both insects and mammals. The primary measure of acute toxicity, the median lethal dose (LD50), consistently demonstrates this disparity.

The (E)-isomer of this compound is a much more potent inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. The inhibition of AChE leads to an accumulation of acetylcholine at nerve endings, causing continuous nerve stimulation, which results in a range of toxic effects, including tremors, convulsions, paralysis, and ultimately, death.

The difference in toxicity is attributed to the stereospecificity of the active site of the acetylcholinesterase enzyme. The spatial arrangement of the atoms in the (E)-isomer allows it to bind more effectively and irreversibly to the serine hydroxyl group in the active site of AChE, leading to a more potent and rapid inhibition of the enzyme.

Table 1: Comparative Acute LD50 Values of this compound Isomers

SpeciesRoute of Administration(E)-Mevinphos LD50 (mg/kg)(Z)-Mevinphos LD50 (mg/kg)Reference
MouseOral7.0100.0
MouseIntraperitoneal1.020.0
HouseflyTopical0.33.5

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for both this compound isomers is the inhibition of acetylcholinesterase (AChE). This enzyme is crucial for the proper functioning of the nervous system. The diagram below illustrates the process of AChE inhibition by this compound.

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_effect Toxic Effect ACh Acetylcholine (ACh) AChR Acetylcholine Receptor ACh->AChR Binds & Stimulates AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Accumulation ACh Accumulation This compound This compound Isomer This compound->AChE Inhibits Overstimulation Receptor Overstimulation Accumulation->Overstimulation Toxicity Neurotoxicity Overstimulation->Toxicity

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by this compound leading to neurotoxicity.

Experimental Protocol for In Vivo Acute Oral Toxicity Assessment

The following is a generalized protocol for determining the acute oral LD50 of this compound isomers in a rodent model, based on established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Objective: To determine and compare the median lethal dose (LD50) of (E)- and (Z)-Mevinphos following a single oral administration.

Materials:

  • (E)-Mevinphos and (Z)-Mevinphos (analytical grade)

  • Vehicle (e.g., corn oil)

  • Experimental animals (e.g., Wistar rats, 8-12 weeks old, both sexes)

  • Oral gavage needles

  • Syringes

  • Animal cages with appropriate bedding

  • Calibrated balance

Procedure:

  • Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least 7 days prior to the study.

  • Dose Preparation: Prepare a series of graded doses for each this compound isomer. The concentrations should be calculated to deliver a specific mg/kg dose based on the animal's body weight.

  • Animal Grouping: Randomly assign animals to dose groups, with a minimum of 5 animals per sex per group. Include a control group that receives only the vehicle.

  • Administration: Administer the prepared doses to the respective groups via oral gavage.

  • Observation: Observe the animals for clinical signs of toxicity immediately after dosing and then at regular intervals (e.g., 1, 4, and 24 hours, and then daily for 14 days).

  • Data Collection: Record all signs of toxicity, including changes in behavior, appearance, and physiological functions. Record the number of mortalities in each group.

  • LD50 Calculation: Use appropriate statistical methods (e.g., probit analysis) to calculate the LD50 value for each isomer.

InVivo_Toxicity_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase acclimatize Animal Acclimatization dose_prep Dose Preparation acclimatize->dose_prep grouping Animal Grouping dose_prep->grouping admin Oral Administration grouping->admin observe Clinical Observation admin->observe data_collect Data Collection observe->data_collect ld50_calc LD50 Calculation data_collect->ld50_calc

Caption: Workflow for in vivo acute oral toxicity assessment of this compound isomers.

Conclusion

The in vivo toxicity of this compound is predominantly driven by its (E)-isomer, which is a significantly more potent inhibitor of acetylcholinesterase than the (Z)-isomer. This difference in toxicity underscores the importance of considering stereoisomerism in toxicological assessments. The experimental protocols for evaluating the acute toxicity of these isomers are well-established and provide a reliable means of quantifying their respective hazards. For researchers and drug development professionals working with organophosphates, understanding the structure-activity relationships of isomers is critical for both efficacy and safety assessments.

References

  • World Health Organization. (1993). This compound. Environmental Health Criteria 195. [Link]

  • U.S. Environmental Protection Agency. (2006). Reregistration Eligibility Decision for this compound. [Link]

A Comparative Analysis of Mevinphos and Newer Generation Insecticides: Efficacy, Selectivity, and Environmental Impact

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison between the organophosphate insecticide Mevinphos and several classes of newer generation insecticides. We will delve into their respective modes of action, efficacy against key agricultural pests, and the critical differences in their environmental and non-target organism toxicity. This analysis is supported by experimental data and established scientific literature to provide researchers, scientists, and professionals in drug and pesticide development with a thorough understanding of the evolution and current landscape of insect control agents.

Introduction: The Legacy of this compound and the Rise of Modern Insecticides

This compound is an organophosphate insecticide that was first registered in the United States in 1954. It is a broad-spectrum, non-systemic insecticide and acaricide known for its rapid knockdown effect on a wide range of pests. However, its high mammalian toxicity and significant environmental concerns led to severe restrictions and eventual bans in many countries. The U.S. Environmental Protection Agency (EPA) cancelled the registration for all uses of this compound in 1994. This necessitated the development of newer insecticides with improved safety profiles and more targeted modes of action.

The newer generation of insecticides, including neonicotinoids, pyrethroids, and diamides, were designed to offer greater selectivity, lower mammalian toxicity, and, in some cases, reduced environmental persistence. This guide will explore the scientific data that underpins these claims and provide a comparative framework for their evaluation.

Modes of Action: A Tale of Two Chemistries

The fundamental difference between this compound and newer insecticides lies in their molecular targets within the insect nervous system.

This compound: Irreversible Acetylcholinesterase Inhibition

This compound, like other organophosphates, acts by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects. AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh). By inhibiting AChE, this compound causes an accumulation of ACh at the synaptic cleft, leading to continuous nerve stimulation, paralysis, and ultimately, death of the insect. This mode of action is not specific to insects and affects vertebrates as well, which is the basis for its high mammalian toxicity.

cluster_Synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by ACh_Receptor ACh Receptor ACh->ACh_Receptor Binds to Postsynaptic_Neuron Postsynaptic Neuron ACh_Receptor->Postsynaptic_Neuron Stimulates This compound This compound This compound->AChE Irreversibly Inhibits

Caption: Mode of action of this compound via AChE inhibition.

Newer Generation Insecticides: Diverse and Selective Targets

Newer insecticides have more specific molecular targets, which generally leads to lower toxicity in non-target organisms.

  • Neonicotinoids (e.g., Imidacloprid, Thiamethoxam): These compounds act as agonists of the nicotinic acetylcholine receptors (nAChRs) in insects. They bind to these receptors, causing continuous stimulation and leading to paralysis and death. The structural differences between insect and mammalian nAChRs provide a degree of selectivity.

  • Pyrethroids (e.g., Permethrin, Cypermethrin): Pyrethroids are synthetic analogues of natural pyrethrins. They act on the voltage-gated sodium channels in nerve cell membranes, keeping them in an open state and causing repetitive nerve firing, which leads to paralysis.

  • Diamides (e.g., Chlorantraniliprole, Flubendiamide): This class of insecticides targets the ryanodine receptors, which are intracellular calcium channels. By activating these receptors, diamides cause the uncontrolled release of calcium from internal stores, leading to muscle contraction, paralysis, and death.

cluster_Neonicotinoids Neonicotinoids cluster_Pyrethroids Pyrethroids cluster_Diamides Diamides Neonic Neonicotinoid nAChR_I Insect nAChR Neonic->nAChR_I Agonist Pyrethroid Pyrethroid Na_Channel Voltage-gated Na+ Channel Pyrethroid->Na_Channel Keeps Open Diamide Diamide RyR Ryanodine Receptor (Ca2+ channel) Diamide->RyR Activates

Caption: Diverse modes of action of newer insecticides.

Comparative Efficacy: A Data-Driven Assessment

The efficacy of an insecticide is determined by its ability to control a target pest population at a given application rate. The following tables summarize the comparative efficacy of this compound and newer generation insecticides against common agricultural pests.

Table 1: Comparative Efficacy (LC50) Against Key Pest Species

Insecticide ClassActive IngredientTarget PestLC50 (µg/L)Source
OrganophosphateThis compoundMyzus persicae (Green peach aphid)1.5 - 3.0
NeonicotinoidImidaclopridMyzus persicae (Green peach aphid)0.01 - 0.03
PyrethroidCypermethrinHelicoverpa armigera (Cotton bollworm)0.02 - 0.05
DiamideChlorantraniliprolePlutella xylostella (Diamondback moth)0.001 - 0.003

Note: LC50 (Lethal Concentration 50%) is the concentration of a chemical which kills 50% of a test population. Lower values indicate higher toxicity to the pest.

The data clearly indicates that newer generation insecticides exhibit significantly higher potency (lower LC50 values) against their target pests compared to this compound. This allows for lower application rates, which can contribute to a reduced environmental load.

Experimental Protocols for Efficacy Evaluation

The determination of insecticide efficacy relies on standardized bioassays. Below is a generalized protocol for a larval bioassay.

Step-by-Step Larval Bioassay Protocol
  • Insect Rearing: Maintain a healthy, susceptible laboratory strain of the target insect pest under controlled conditions (e.g., 25±1°C, 65±5% RH, 16:8 L:D photoperiod).

  • Insecticide Preparation: Prepare serial dilutions of the test insecticides in an appropriate solvent (e.g., acetone or water with a surfactant).

  • Treatment Application:

    • Leaf-dip bioassay: Dip host plant leaves in the insecticide solutions for a set time (e.g., 10 seconds) and allow them to air dry.

    • Topical application: Apply a precise volume (e.g., 1 µL) of the insecticide solution directly to the dorsal thorax of individual larvae using a micro-applicator.

  • Exposure: Place a known number of larvae (e.g., 10-20) onto the treated leaves in a petri dish or individual wells of a multi-well plate.

  • Incubation: Incubate the treated insects under the same controlled conditions as rearing.

  • Mortality Assessment: Record mortality at specific time intervals (e.g., 24, 48, and 72 hours). Larvae are considered dead if they are unable to move when prodded with a fine brush.

  • Data Analysis: Analyze the mortality data using probit analysis to determine the LC50 or LD50 values.

Caption: Workflow for a typical insecticide efficacy bioassay.

Environmental and Toxicological Profiles: A Critical Comparison

The most significant divergence between this compound and newer insecticides is in their environmental fate and toxicity to non-target organisms.

Table 2: Comparative Toxicological and Environmental Properties

PropertyThis compoundNeonicotinoidsPyrethroidsDiamides
Mammalian Toxicity (LD50, oral, rat) High (3-12 mg/kg)Low to Moderate (e.g., Imidacloprid: 450 mg/kg)Moderate (e.g., Cypermethrin: 250-4150 mg/kg)Very Low (e.g., Chlorantraniliprole: >5000 mg/kg)
Avian Toxicity HighHighLowLow
Aquatic Toxicity (Fish) HighModerate to HighVery HighLow
Bee Toxicity HighVery HighHighLow
Soil Half-life Short (days)Moderate to Long (weeks to months)Short to Moderate (days to weeks)Moderate to Long (weeks to months)

Note: LD50 (Lethal Dose 50%) is the dose of a substance that is lethal to 50% of a test population. Lower values indicate higher toxicity.

This compound exhibits extremely high acute toxicity to mammals, birds, and aquatic organisms. While newer insecticides generally have a more favorable mammalian safety profile, some classes, particularly neonicotinoids, have been implicated in widespread declines in pollinator populations, most notably bees. Pyrethroids are highly toxic to aquatic life. Diamides currently present the most favorable profile in terms of non-target toxicity.

Conclusion: A Paradigm Shift in Insect Pest Management

The transition from broad-spectrum organophosphates like this compound to target-specific newer generation insecticides represents a significant advancement in crop protection. The newer chemistries offer substantially higher efficacy at lower application rates and a markedly improved human safety profile.

However, challenges remain. The development of insecticide resistance is a persistent threat across all classes. Furthermore, the off-target effects of some newer insecticides, such as the impact of neonicotinoids on pollinators, underscore the need for continued research and development of even more selective and environmentally benign pest control solutions. A holistic, integrated pest management (IPM) approach that combines chemical controls with biological and cultural practices remains the most sustainable strategy for modern agriculture.

References

  • This compound: Reregistration Eligibility Decision (RED) Fact Sheet. (1994). United States Environmental Protection Agency. [Link]

  • Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254. [Link]

  • Tomizawa, M., & Casida, J. E. (2005). Neonicotinoid insecticide toxicology: mechanisms of selective action. Annual review of pharmacology and toxicology, 45, 247-268. [Link]

  • Jeschke, P., & Nauen, R. (2008). Neonicotinoids—from zero to hero in insecticide chemistry. Pest Management Science: formerly Pesticide Science, 64(11), 1084-1098. [Link]

  • Soderlund, D. M. (2012). Molecular mechanisms of pyrethroid insecticide neurotoxicity: recent advances. Archives of toxicology, 86(2), 165-181. [Link]

  • Bradberry, S. M., Cage, S. A., Proudfoot, A. T., & Vale, J. A. (2005). Poisoning due to pyrethroids. Toxicological reviews, 24(2), 93-106. [Link]

  • Cordova, D., Benner, E. A., Sacher, M. D., Rauh, J. J., Sopa, J. S., Lahm, G. P., ... & Clark, J. L. (2006). Anthranilic diamides: a new class of insecticides with a novel mode of action, ryanodine receptor activation. Pesticide Biochemistry and Physiology, 84(3), 196-214. [Link]

  • Devonshire, A. L., & Moores, G. D. (1982). A carboxylesterase with broad substrate specificity causes organophosphorus, carbamate and pyrethroid resistance in peach-potato aphids (Myzus persicae). Pesticide Biochemistry and Physiology, 18(3), 235-246. [Link]

  • Nauen, R., & Denholm, I. (2005). Resistance of insect pests to neonicotinoid insecticides: current status and future prospects. Archives of Insect Biochemistry and Physiology, 58(4), 200-215. [Link]

  • Ahmad, M., Iqbal, M., & Afzal, M. (2003). Monitoring of resistance to conventional and new insecticides in Helicoverpa armigera (Lepidoptera: Noctuidae) in Pakistan. Crop Protection, 22(8), 1047-1054. [Link]

  • Troczka, B. J., Williamson, M. S., Field, L. M., & Bass, C. (2017). Rapid selection for resistance to diamide insecticides in Plutella xylostella via specific amino acid single-nucleotide polymorphism in the ryanodine receptor. Pest management science, 73(6), 1149-1154. [Link]

  • Gallo, M. A., & Lawryk, N. J. (1991). Organic phosphorus pesticides. In Handbook of pesticide toxicology (Vol. 2, pp. 917-1123). Academic Press.
  • Sheets, L. P. (2000). Imidacloprid: a neonicotinoid insecticide. In Handbook of pesticide toxicology (pp. 1123-1130). Academic Press.
  • U.S. EPA. (1989).
  • Lahm, G. P., Cordova, D., & Barry, J. D. (2009). New and selective ryanodine receptor activators for insect control. Bioorganic & medicinal chemistry, 17(12), 4127-4133. [Link]

  • Van der Sluijs, J. P., Simon-Delso, N., Goulson, D., Maxim, L., Bonmatin, J. M., & Belzunces, L. P. (2013). Neonicotinoids, bee disorders and the sustainability of pollinator services. Current Opinion in Environmental Sustainability, 5(3-4), 293-305. [Link]

A Senior Application Scientist's Guide to Inter-laboratory Studies for Mevinphos Residue Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for the determination of mevinphos residues in food matrices, framed within the context of inter-laboratory studies. It is intended for researchers, analytical scientists, and quality assurance professionals in the field of pesticide residue analysis.

Introduction: The Critical Need for Reliable this compound Monitoring

This compound is a highly toxic organophosphate insecticide and acaricide known for its systemic and contact action against a broad spectrum of pests on a variety of crops.[1] Due to its acute toxicity to mammals, including humans, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for this compound in food commodities to protect consumer health.[2][3] this compound exists as two geometric isomers, (E)- and (Z)-mevinphos, with the (E)-isomer being the more insecticidally active and toxic component.[1] Accurate and precise analytical methods are therefore essential for the enforcement of these MRLs and for ensuring food safety.

Inter-laboratory studies, also known as proficiency tests (PTs), are a cornerstone of quality assurance for laboratories performing pesticide residue analysis.[4][5] These studies provide an objective assessment of a laboratory's performance by comparing its results to those of other laboratories analyzing the same homogeneous and stable test material.[6] Participation in PTs is often a requirement for laboratory accreditation to standards such as ISO/IEC 17025.[7] This guide will explore the common analytical workflows for this compound residue analysis and discuss their performance based on the principles and outcomes of inter-laboratory comparisons.

Analytical Workflow for this compound Residue Analysis: A Comparative Overview

The reliable analysis of this compound residues involves a multi-step process, from sample preparation to instrumental analysis. The choices made at each step can significantly impact the accuracy, sensitivity, and reproducibility of the results.

This compound Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Evaluation Homogenization Homogenization Extraction Extraction Homogenization->Extraction Representative Sub-sample Cleanup Cleanup Extraction->Cleanup Crude Extract GC_MS Gas Chromatography- Mass Spectrometry (GC-MS/MS) Cleanup->GC_MS Purified Extract LC_MS Liquid Chromatography- Mass Spectrometry (LC-MS/MS) Cleanup->LC_MS Purified Extract Quantification Quantification GC_MS->Quantification LC_MS->Quantification Reporting Reporting Quantification->Reporting

Caption: A generalized workflow for this compound residue analysis.

Sample Preparation: The QuEChERS Revolution

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become the gold standard for sample preparation in multi-residue pesticide analysis, including for this compound.[6] This approach involves two main steps: extraction and cleanup.

Experimental Protocol: Generic QuEChERS Procedure

  • Homogenization: A representative portion of the food sample (e.g., 10-15 g) is homogenized to ensure a uniform distribution of the analyte.[4]

  • Extraction: The homogenized sample is placed in a centrifuge tube with an appropriate volume of acetonitrile (and water for dry commodities). A mixture of salts (commonly magnesium sulfate, sodium chloride, and sodium citrate) is added to induce phase separation and drive the pesticides into the acetonitrile layer.[6][8] The tube is shaken vigorously and then centrifuged.

  • Cleanup (Dispersive Solid-Phase Extraction - d-SPE): An aliquot of the acetonitrile supernatant is transferred to a smaller centrifuge tube containing a mixture of sorbents. For most food matrices, a combination of primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences like fats, is used.[8] Graphitized carbon black (GCB) may be added for samples with high pigment content, but it should be used with caution as it can retain planar pesticides. The tube is shaken and centrifuged.

  • Final Extract: The resulting supernatant is ready for instrumental analysis, either directly or after reconstitution in a suitable solvent.

The choice of QuEChERS salts and d-SPE sorbents can be tailored to the specific food matrix to optimize recovery and minimize matrix effects.

Instrumental Analysis: GC-MS/MS vs. LC-MS/MS

The two most common instrumental techniques for the determination of this compound are Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is a robust and sensitive technique for the analysis of volatile and semi-volatile pesticides like this compound.

  • Principle: The sample extract is injected into a heated port where it is vaporized. The gaseous analytes are then separated based on their boiling points and interaction with the stationary phase of a long capillary column. The separated compounds enter the mass spectrometer, where they are ionized (typically by electron ionization - EI), fragmented, and detected based on their mass-to-charge ratio (m/z). The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.[6]

Experimental Protocol: Typical GC-MS/MS Parameters for this compound

  • Injector: Splitless mode at 250 °C.

  • Column: A low-polarity column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is commonly used.

  • Oven Program: A temperature gradient is employed to separate the analytes, for example, starting at 50°C and ramping up to 310°C.[6]

  • Carrier Gas: Helium at a constant flow rate.[6]

  • Mass Spectrometer: Operated in EI mode with MRM acquisition. Specific precursor and product ions for (E)- and (Z)-mevinphos are monitored. For example, precursor ions for this compound can be m/z 192 and 127, with product ions at m/z 109.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is particularly well-suited for the analysis of more polar and thermally labile pesticides. While this compound is amenable to GC analysis, LC-MS/MS offers an alternative and often complementary approach.

  • Principle: The sample extract is injected into a liquid mobile phase that carries it through a column packed with a stationary phase. Separation is based on the differential partitioning of the analytes between the mobile and stationary phases. The eluent from the column is introduced into the mass spectrometer via an interface that removes the solvent and ionizes the analytes (commonly by electrospray ionization - ESI). Similar to GC-MS/MS, tandem mass spectrometry in MRM mode is used for quantification.

Experimental Protocol: Typical LC-MS/MS Parameters for this compound

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve ionization.

  • Mass Spectrometer: Operated in ESI positive ion mode with MRM acquisition. Specific precursor and product ions for the this compound isomers are monitored.

Performance Comparison in an Inter-laboratory Context

The performance of an analytical method is assessed by several key parameters, which are rigorously evaluated in proficiency tests.

Table 1: Comparison of Expected Performance Characteristics for this compound Analysis

ParameterGC-MS/MSLC-MS/MSRationale and Key Considerations
Limit of Quantification (LOQ) Typically ≤ 0.01 mg/kgTypically ≤ 0.01 mg/kgBoth techniques can achieve the low LOQs required by most regulatory limits.
Recovery 70-120%70-120%Acceptable recovery is crucial for accuracy. QuEChERS extraction generally provides good recoveries for this compound with both techniques.[8]
Precision (RSD) ≤ 20%≤ 20%Good precision (low Relative Standard Deviation) indicates the reproducibility of the method. Inter-laboratory studies help assess between-laboratory precision.
Matrix Effects Can be significant, especially in complex matrices.Often more pronounced than in GC-MS/MS.Matrix effects can suppress or enhance the analyte signal, leading to inaccurate quantification. The use of matrix-matched standards or isotopically labeled internal standards is crucial to compensate for these effects.
Selectivity High, due to chromatographic separation and MRM detection.High, due to chromatographic separation and MRM detection.Both techniques offer excellent selectivity, minimizing the risk of false positives from interfering compounds.
Throughput Generally lower than LC-MS/MS due to longer run times.Can be higher due to faster chromatographic runs.The choice of technique may depend on the required sample throughput of the laboratory.

Interpreting Proficiency Test Results: The Z-Score

A common statistical tool used to evaluate performance in proficiency tests is the z-score.[6] It is calculated as:

z = (x - X) / σ

Where:

  • x is the participant's result

  • X is the assigned value (the best estimate of the true concentration)

  • σ is the standard deviation for proficiency assessment

A z-score between -2 and +2 is generally considered satisfactory, a score between -3 and -2 or +2 and +3 is questionable, and a score outside of ±3 is unsatisfactory.

Decision Tree for Method Selection

The choice between GC-MS/MS and LC-MS/MS for this compound analysis depends on several factors, including the available instrumentation, the nature of the food matrix, and the other pesticides included in the multi-residue screen.

Method Selection Start Start: this compound Residue Analysis Volatile_Screen Is the primary focus on volatile/semi-volatile pesticides? Start->Volatile_Screen GC_MSMS GC-MS/MS is a strong candidate Volatile_Screen->GC_MSMS Yes Polar_Screen Does the screen include many polar/thermally labile pesticides? Volatile_Screen->Polar_Screen No LC_MSMS LC-MS/MS is a strong candidate Polar_Screen->LC_MSMS Yes Complex_Matrix Is the matrix known to cause significant matrix effects in LC-MS/MS? Polar_Screen->Complex_Matrix No Complex_Matrix->GC_MSMS Yes Complex_Matrix->LC_MSMS No

Caption: A decision-making workflow for selecting an analytical method.

Conclusion: Ensuring Trustworthiness through Rigorous Validation and Participation in Inter-laboratory Studies

The accurate determination of this compound residues is critical for consumer safety and regulatory compliance. Both GC-MS/MS and LC-MS/MS, when coupled with a robust sample preparation method like QuEChERS, are capable of providing reliable and sensitive results. The choice between these techniques should be based on a careful evaluation of the specific analytical needs and the instrumentation available in the laboratory.

Ultimately, the trustworthiness of a laboratory's results is demonstrated through a comprehensive quality assurance program that includes in-house method validation and successful participation in inter-laboratory studies. These studies provide the ultimate test of a method's fitness for purpose and a laboratory's ability to generate data that is accurate, reproducible, and comparable to that of its peers. By embracing the principles of scientific integrity and continuous improvement, the analytical community can ensure the safety of the global food supply.

References

  • AERU. (2025). This compound (Ref: ENT 22374). University of Hertfordshire. Retrieved from [Link]

  • Kim, H. Y., et al. (2023). Korean Proficiency Tests for Pesticide Residues in Rice: Comparison of Various Proficiency Testing Evaluation Methods and Identification of Critical Factors for Multiresidue Analysis. Foods, 12(10), 2069. Retrieved from [Link]

  • Anastassiades, M., et al. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-phase extraction" for the determination of pesticide residues in produce.
  • Fapas. (n.d.). Proficiency Testing. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2000). This compound: Revised Human Health Risk Assessment. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum and structure of this compound. Retrieved from [Link]

  • MDPI. (2021). An Interlaboratory Comparison Study of Regulated and Emerging Mycotoxins Using Liquid Chromatography Mass Spectrometry: Challenges and Future Directions of Routine Multi-Mycotoxin Analysis including Emerging Mycotoxins. Toxins, 13(11), 762. Retrieved from [Link]

  • Fera Science Ltd. (2024). PROFICIENCY TESTING PROGRAMMES. Retrieved from [Link]

  • ResearchGate. (2016). Pesticide Residues Method Validation by UPLC-MS/MS for Accreditation Purposes. Retrieved from [Link]

  • EURL-SRM. (n.d.). EURL-SRM. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (1997). *4.23 this compound (E,R)**. Retrieved from [Link]

  • Codex Alimentarius Commission. (2017). Guidelines on performance criteria for methods of analysis for the determination of pesticide residues in food and feed (CXG 90-2017). Retrieved from [Link]

  • Indonesian Journal of Chemical Studies. (2024). Evaluation of Interlaboratory Comparisons on Quality Testing Towards Pesticide Formulation of beta-Cyfluthrin, Chlorpyrifos, and Profenofos Active Ingredients. Retrieved from [Link]

  • INCHEM. (1996). 919. This compound (Pesticide residues in food: 1996 evaluations Part II Toxicological). Retrieved from [Link]

  • EURL Pesticide Residues. (n.d.). EURL. Retrieved from [Link]

  • Fapas. (2018). PROFICIENCY TESTING. Retrieved from [Link]

  • EURL-SRM. (2019). PESTICIDES REQUIRING SINGLE RESIDUE METHODS. Retrieved from [Link]

  • Fera Science Ltd. (2025). PROFICIENCY TESTING PROGRAMMES. Retrieved from [Link]

  • MDPI. (2023). Innovative Analytical Approaches for Food Pesticide Residue Detection: Towards One Health-Oriented Risk Monitoring. Retrieved from [Link]

  • Centre for Food Safety. (2011). Pesticide Residues in Food –– Codex's Recommendations. Retrieved from [Link]

  • Wageningen University & Research. (n.d.). Validation of Chemical Methods for Residue Analysis. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Performance of Immunoassays for Mevinphos Detection

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in environmental science, toxicology, and drug development, the rapid and accurate detection of highly toxic organophosphate pesticides like Mevinphos is of paramount importance. This compound is a potent acetylcholinesterase inhibitor, posing significant health risks even at low exposure levels.[1][2] While traditional chromatographic methods like Gas Chromatography-Mass Spectrometry (GC-MS) are the gold standard for confirmation, they can be costly and time-consuming, creating a bottleneck for high-throughput screening.[3][4] Immunoassays present a compelling alternative, offering rapid, sensitive, and field-portable screening solutions.[5][6]

This guide provides an in-depth comparison of the performance characteristics of immunoassays for the detection of this compound and related organophosphates. We will delve into the scientific principles governing these assays, present comparative experimental data, and provide a validated protocol to empower researchers in their analytical choices.

The Core Principle: Detecting the Undetectable Antigen

This compound, like other pesticides, is a small molecule known as a hapten.[5] On its own, it is incapable of eliciting an immune response to generate the antibodies essential for an immunoassay.[5] The foundational step, therefore, is to create a potent immunogen.

Causality in Immunogen Design: The process involves covalently coupling the this compound hapten to a large carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[7] The site at which the linker molecule is attached to the hapten is a critical experimental choice. This positioning dictates which parts of the this compound molecule are exposed to the host's immune system, directly influencing the specificity and affinity of the resulting antibodies. A well-designed immunogen will present the most unique structural motifs of the target analyte, minimizing cross-reactivity with similar molecules.[5]

The most common immunoassay format for small molecules like this compound is the competitive enzyme-linked immunosorbent assay (ELISA) . In this format, free this compound in a sample competes with a known amount of a this compound-enzyme conjugate for a limited number of specific antibody binding sites, which are typically immobilized on a microplate. The resulting signal is inversely proportional to the concentration of this compound in the sample.

Comparative Performance Analysis: Immunoassays vs. Chromatographic Methods

The primary trade-off in analytical methodology is often between speed and specificity. Immunoassays excel in rapid screening, while chromatography provides definitive identification and quantification.

FeatureImmunoassay (ELISA / LFA)Gas/Liquid Chromatography-Mass Spectrometry (GC-MS / LC-MS)
Principle Antigen-antibody bindingPhysicochemical separation and mass-to-charge ratio detection
Speed Rapid (10 min - 2 hours)Slower (hours per sample)
Cost Lower cost per sample, minimal equipmentHigh initial instrument cost, higher cost per sample
Throughput High (96-well plates or individual strips)Lower, often requires serial analysis
Specificity Can be high, but susceptible to cross-reactivity with structurally similar compounds.[8]Very high, provides structural confirmation.[9]
Sensitivity High (ppb to ppt range).[10]Very high (ppb to ppt range).[9]
Portability Excellent, especially for Lateral Flow Assays (LFA)Lab-based, not portable
Expertise Minimal training requiredRequires highly skilled operators

Performance Deep Dive: Key Immunoassay Characteristics

The utility of any immunoassay is defined by a set of critical performance parameters. While specific data for a dedicated this compound immunoassay is not prevalent in recent peer-reviewed literature, we can analyze data from assays developed for structurally similar organophosphates to establish a reliable performance benchmark.

AnalyteAssay FormatSensitivity (IC50)Limit of Detection (LOD)Key Cross-Reactivity (%)Reference
Azinphos-methyl Monoclonal Ab ELISA~120 pg/mL< 40 pg/mLAzinphos-ethyl (High)[10]
Nicosulfuron Polyclonal Ab ELISA8.42 ng/mL0.11 ng/mLNegligible with other sulfonylurea herbicides[11]
Parathion Polyclonal Ab TRFIAN/A~0.05 ng/mLMethyl-parathion (42.4%)[12]
Chlorpyrifos Monoclonal Ab ELISA75.22 ng/mL0.32 ng/mLData not specified[5]
  • Sensitivity (IC50 & LOD): The IC50 value represents the concentration of analyte required to inhibit 50% of the maximum signal and is a key indicator of the assay's dynamic range. The Limit of Detection (LOD) is the lowest concentration of the analyte that can be reliably distinguished from a blank sample. As seen in the table, sensitivities in the low ng/mL to pg/mL range are achievable.

  • Specificity (Cross-Reactivity): This is arguably the most critical parameter for organophosphate immunoassays due to the structural similarity within this class of pesticides.[5] Cross-reactivity is the degree to which the antibody binds to molecules other than the target analyte.[13] For example, an assay for Parathion may show significant cross-reactivity with Methyl-parathion.[12] This is a crucial consideration for data interpretation; a positive result may indicate the presence of the target analyte or a related compound. Therefore, immunoassays are powerful screening tools, with positive results often requiring confirmation by a more specific method like GC-MS.[8]

  • Accuracy & Precision: Accuracy, often assessed through spike-and-recovery experiments, measures how close the assay's result is to the true value. Recoveries between 80-120% are generally considered acceptable.[11][14] Precision, measured by the coefficient of variation (CV%), reflects the reproducibility of the results. Intra-assay and inter-assay CVs below 15% are typically desired for reliable assays.[15]

Experimental Workflow & Protocols

A robust and validated protocol is the bedrock of trustworthy results. The following sections detail the workflow and a representative methodology for a competitive indirect ELISA for organophosphate pesticide detection.

Logical Workflow for Competitive ELISA

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Signal Detection p1 Coat Plate with Hapten-Protein Conjugate p2 Wash Excess p1->p2 p3 Block Non-Specific Binding Sites p2->p3 p4 Wash Excess p3->p4 r1 Add Sample/Standard (Contains Free Pesticide) p4->r1 r2 Add Primary Antibody r1->r2 r3 Incubate r2->r3 r4 Wash Unbound Antibody & Pesticide r3->r4 d1 Add Enzyme-Labeled Secondary Antibody r4->d1 d2 Incubate & Wash d1->d2 d3 Add Substrate d2->d3 d4 Incubate for Color Development d3->d4 d5 Stop Reaction & Read Absorbance d4->d5

Caption: Workflow for a competitive indirect ELISA.

Detailed Protocol: Competitive Indirect ELISA for this compound Screening

This protocol is a representative methodology for the detection of a small molecule pesticide. Optimization of antibody concentrations, incubation times, and buffer composition is essential for validation.[6][16]

1. Plate Coating (Self-Validating Step: Coating Consistency)

  • Rationale: Immobilizing a consistent amount of the this compound-protein conjugate (e.g., this compound-OVA) on the microplate surface is crucial for assay reproducibility.

  • Procedure:

    • Dilute the this compound-OVA coating antigen to a pre-determined optimal concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted antigen to each well of a 96-well high-binding microplate.

    • Incubate overnight at 4°C or for 2 hours at 37°C.

    • Wash the plate three times with 250 µL/well of washing buffer (e.g., PBS with 0.05% Tween-20, PBST). Invert and tap the plate on absorbent paper to remove residual liquid.

2. Blocking (Self-Validating Step: Minimizing Background)

  • Rationale: Blocking prevents non-specific binding of subsequent antibodies to the plate surface, which would otherwise cause high background signal and reduce sensitivity.

  • Procedure:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBST) to each well.

    • Incubate for 1-2 hours at 37°C.

    • Wash the plate three times as described in step 1.4.

3. Competitive Reaction (The Core of the Assay)

  • Rationale: This is the competitive binding step. The amount of primary antibody that binds to the coated antigen is inversely proportional to the amount of this compound in the sample.

  • Procedure:

    • Add 50 µL of the this compound standard or unknown sample to each well.

    • Immediately add 50 µL of the diluted anti-Mevinphos primary antibody to each well. The antibody should be diluted in blocking buffer to a concentration that yields a high signal in the absence of free pesticide.

    • Incubate for 1 hour at 37°C.

    • Wash the plate five times as described in step 1.4.

4. Detection

  • Rationale: An enzyme-conjugated secondary antibody binds to the primary antibody captured on the plate. The enzyme then converts a colorless substrate into a colored product for quantification.

  • Procedure:

    • Add 100 µL of diluted enzyme-labeled secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG) to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plate five times as described in step 1.4.

5. Signal Development and Measurement

  • Rationale: The amount of color developed is directly proportional to the amount of primary antibody bound to the plate and, therefore, inversely proportional to the this compound concentration in the sample.

  • Procedure:

    • Add 100 µL of substrate solution (e.g., TMB) to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2 M H₂SO₄).

    • Read the absorbance at 450 nm using a microplate reader within 15 minutes of stopping the reaction.

Conclusion

Immunoassays serve as an indispensable tool for the rapid screening of this compound and other organophosphate pesticides. Their high throughput, sensitivity, and ease of use make them ideal for preliminary monitoring of environmental and biological samples. As a Senior Application Scientist, I advise users to fully understand the performance characteristics, particularly the specificity and cross-reactivity profile, of any immunoassay kit. While immunoassays may not replace confirmatory methods like GC-MS, their strategic implementation can significantly enhance the efficiency of monitoring programs, allowing for a more comprehensive and timely assessment of potential contamination and exposure.

References

  • Khan, N. S., Pradhan, D., Choudhary, S., Saxena, P., & Poddar, N. K. (2021). Immunoassay-based approaches for development of screening of chlorpyrifos. Journal of Analytical Science and Technology, 12(1), 32. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Gao, Q. Q., Huo, J. Q., Chen, L., Xu, X. T., Zhang, W. H., Yang, D. C., Jia, B., Barnych, B., Hammock, B. D., Zhang, J. L., & Huo, J. Q. (2022). Development of immunoassay based on a specific antibody for sensitive detection of nicosulfuron in environment. Ecotoxicology and Environmental Safety, 241, 113799. [Link]

  • U.S. Environmental Protection Agency. (2000). This compound: Revised Human Health Risk Assessment. [Link]

  • University of Hertfordshire. (n.d.). This compound (Ref: ENT 22374). AERU Pesticide Properties Database. Retrieved from [Link]

  • Giraudi, G., Crivellente, F., & Varesio, E. (1998). Comparison of different immunoassays and GC-MS screening of benzodiazepines in urine. Journal of Pharmaceutical and Biomedical Analysis, 18(4-5), 631–638. [Link]

  • El-Khoury, R., & El-Tohmé, R. (2011). Pesticides Immunoassay. In Pesticides - Strategies for Pesticides Analysis. InTech. [Link]

  • Koss, C. A., Liu, A. Y., Levy, V., & Gandhi, M. (2018). Development and Validation of an Immunoassay for Tenofovir in Urine as a Real-Time Metric of Antiretroviral Adherence. EClinicalMedicine, 2-3, 30–36. [Link]

  • Midtling, J. E., Barnett, P. G., Coye, M. J., Velasco, A. R., Romero, P., Clements, C. L., O'Malley, M. A., Tobin, M. W., Rose, T. G., & Moncada, I. L. (1985). Clinical confirmation of organophosphate poisoning of agricultural workers. Journal of Toxicology and Environmental Health, 16(2), 163–171. [Link]

  • Anonymous. (2023). Immunoassay Development: Introduction to process, challenges, and relevant parameters. LinkedIn. [Link]

  • Hoffman, D. (2001). Comparison of immunoassay and gas chromatography/mass spectrometry (GC/MS) results for atrazine and metolachlor concentrations, Willamette Phase III, Oregon, 1996. ResearchGate. [Link]

  • Shi, H., Zhao, H., Liu, F., Li, Y., & Li, Y. (2014). Cross-reactivity of antibodies to organophosphorus pesticides. ResearchGate. [Link]

  • Andreasson, U., Perret-Liaudet, A., van der Flier, W. M., Lah, J. J., Levitan, M., Teunissen, C. E., & Blennow, K. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology, 6, 179. [Link]

  • Kircaburun, S., Kose, O., Kaygusuz, H., & Ceylan, S. (2022). Development, Optimization and Evaluation of a Sensitive Enzyme-Linked Immunosorbent Assay (ELISA) Prototype for Detection of Chicken-Based IgY Polyclonal Antibodies against Toxins of D. polylepis Venom. Toxins, 14(11), 743. [Link]

  • Manclús, J. J., Montoya, A., & Abad, A. (1995). Monoclonal antibodies specific for the organophosphate pesticide azinphos-methyl. Food and Agricultural Immunology, 7(1), 9-19. [Link]

  • Di Nardo, F., Tassoni, A., Baggiani, C., & Anfossi, L. (2023). Development and In-House Validation of an Enzyme-Linked Immunosorbent Assay and a Lateral Flow Immunoassay for the Dosage of Tenofovir in Human Saliva. Molecules, 28(12), 4872. [Link]

  • Campbell, K., Haughey, S. A., & Elliott, C. T. (2009). Comparison of ELISA and SPR biosensor technology for the detection of paralytic shellfish poisoning toxins. TrAC Trends in Analytical Chemistry, 28(9), 1047-1056. [Link]

  • Galve, R., Sanchez-Baeza, F., & Marco, M. P. (2002). Development of an ELISA for the Organophosphorus Insecticide Isofenphos. Journal of Agricultural and Food Chemistry, 50(22), 6338–6346. [Link]

  • Son, S., An, J., & Lee, J. (2018). Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls. Analytical Methods, 10(44), 5320-5329. [Link]

  • Al-Ghamdi, H., Al-Mohaimeed, A. M., El-Saadony, M. T., Al-Sogair, M. A., & Al-Otaibi, S. A. (2022). Gas Chromatography Tandem Mass Spectrometry (GC-MS/MS) for High-Throughput Screening of Pesticides in Rice Samples Collected in Bangladesh and Saudi Arabia. Foods, 11(19), 3097. [Link]

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A Researcher's Guide to Confirming Mevinphos-Induced Oxidative Stress in Cell Cultures: A Comparative Analysis of Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For toxicologists and drug development professionals, unequivocally demonstrating a compound's mechanism of action is paramount. Mevinphos, an organophosphate pesticide, has long been suspected to induce cellular damage through the generation of oxidative stress. This guide provides a comprehensive, technically-grounded framework for confirming this hypothesis in a cell culture model. We will move beyond a simple recitation of protocols to a comparative analysis of common methodologies, empowering you to make informed decisions for robust and reproducible data generation.

The central hypothesis we are testing is that this compound exposure leads to an imbalance in the cellular redox state, favoring the accumulation of reactive oxygen species (ROS). This, in turn, overwhelms the cell's antioxidant defense mechanisms, leading to damage of critical biomolecules: lipids, proteins, and DNA. Our experimental design will be structured to validate each stage of this proposed mechanism.

The Mechanistic Cascade of this compound-Induced Oxidative Stress

This compound, like many xenobiotics, is metabolized by cytochrome P450 enzymes within the cell. This metabolic process, while intended for detoxification, can inadvertently generate superoxide radicals (O₂⁻•). These radicals can then be converted to other ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH), initiating a cascade of cellular damage.

Mevinphos_Oxidative_Stress This compound This compound CYP450 Cytochrome P450 Metabolism This compound->CYP450 Superoxide Superoxide (O₂⁻•) CYP450->Superoxide e⁻ leakage SOD Superoxide Dismutase (SOD) Superoxide->SOD Lipid_Peroxidation Lipid Peroxidation (MDA) Superoxide->Lipid_Peroxidation H2O2 Hydrogen Peroxide (H₂O₂) SOD->H2O2 Hydroxyl Hydroxyl Radical (•OH) H2O2->Hydroxyl Fenton Reaction (Fe²⁺) Hydroxyl->Lipid_Peroxidation DNA_Damage DNA Damage (8-OHdG) Hydroxyl->DNA_Damage Protein_Carbonyls Protein Carbonylation Hydroxyl->Protein_Carbonyls Cellular_Damage Cellular Damage & Apoptosis Lipid_Peroxidation->Cellular_Damage DNA_Damage->Cellular_Damage Protein_Carbonyls->Cellular_Damage

Figure 1: Proposed signaling pathway of this compound-induced oxidative stress.

I. Direct Measurement of Reactive Oxygen Species (ROS)

The most direct evidence for oxidative stress is the detection of increased ROS levels. Several fluorescent probes are available for this purpose, each with distinct advantages and limitations.

Comparison of Common ROS Probes

ProbeTarget ROSPrincipleAdvantagesDisadvantages
DCFH-DA General ROS (H₂O₂, •OH, ONOO⁻)De-esterified by cellular esterases to non-fluorescent DCFH, which is oxidized by ROS to fluorescent DCF.Widely used, inexpensive.Prone to auto-oxidation, photo-instability, and artifacts.
CellROX® Green/Deep Red Superoxide (O₂⁻•) and hydroxyl radicals (•OH)Photostable probes that fluoresce upon oxidation by ROS.High photostability, suitable for live-cell imaging and multiplexing.Higher cost.
MitoSOX™ Red Mitochondrial Superoxide (O₂⁻•)Specifically targets mitochondria and fluoresces upon oxidation by superoxide.Allows for specific localization of ROS production to the mitochondria.Can be influenced by changes in mitochondrial membrane potential.

Experimental Protocol: ROS Detection using DCFH-DA

This protocol provides a foundational method for assessing general ROS levels.

  • Cell Seeding: Plate cells (e.g., HepG2, SH-SY5Y) in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ cells/well and allow to adhere overnight.

  • This compound Treatment: Treat cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) for a predetermined time (e.g., 2, 4, 6 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 100 µM H₂O₂).

  • Probe Loading: Remove the treatment media and wash the cells once with warm PBS. Add 100 µL of 10 µM DCFH-DA in warm PBS to each well and incubate for 30 minutes at 37°C, protected from light.

  • Fluorescence Measurement: Wash the cells twice with warm PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

Data Interpretation: A significant increase in DCF fluorescence in this compound-treated cells compared to the vehicle control indicates an elevation in intracellular ROS.

II. Assessing Downstream Molecular Damage

The overproduction of ROS leads to the damage of cellular macromolecules. Quantifying this damage provides secondary, yet crucial, evidence of oxidative stress.

A. Lipid Peroxidation

The polyunsaturated fatty acids in cellular membranes are prime targets for ROS, leading to a chain reaction known as lipid peroxidation. The end products of this process, such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), can be quantified.

Comparison of Lipid Peroxidation Assays

AssayAnalytePrincipleAdvantagesDisadvantages
TBARS Assay Malondialdehyde (MDA)MDA reacts with thiobarbituric acid (TBA) under acidic conditions to form a colored product.Simple, inexpensive, widely used.Lacks specificity; can react with other aldehydes.
MDA-Specific ELISA Malondialdehyde (MDA)Utilizes a monoclonal antibody specific for MDA-protein adducts.High specificity for MDA.More expensive and time-consuming than the TBARS assay.
4-HNE Assay 4-Hydroxynonenal (4-HNE)ELISA-based or Western blot-based detection of 4-HNE-protein adducts.4-HNE is a more stable and specific marker of lipid peroxidation than MDA.Higher cost.

Experimental Protocol: TBARS Assay for MDA Quantification

  • Cell Lysate Preparation: Following this compound treatment, harvest cells and lyse them in a suitable lysis buffer containing a butylated hydroxytoluene (BHT) to prevent ex vivo lipid peroxidation.

  • Reaction Setup: In a microcentrifuge tube, mix 100 µL of cell lysate with 200 µL of the TBARS reagent (TBA in an acidic solution).

  • Incubation: Incubate the mixture at 95°C for 60 minutes.

  • Measurement: Cool the samples on ice and centrifuge to pellet any precipitate. Measure the absorbance of the supernatant at 532 nm.

  • Quantification: Determine the MDA concentration using a standard curve generated with an MDA standard.

B. DNA Damage

The hydroxyl radical (•OH) can attack DNA bases, with 8-hydroxy-2'-deoxyguanosine (8-OHdG) being a major and well-characterized product.

Comparison of DNA Damage Assays

AssayAnalytePrincipleAdvantagesDisadvantages
8-OHdG ELISA 8-hydroxy-2'-deoxyguanosine (8-OHdG)Competitive ELISA using a monoclonal antibody against 8-OHdG.High sensitivity and specificity.Requires DNA extraction and purification.
Comet Assay (Single Cell Gel Electrophoresis) DNA strand breaksDamaged DNA migrates further in an electric field, creating a "comet tail."Visualizes DNA damage at the single-cell level.Semi-quantitative, can be technically challenging.
Immunocytochemistry (ICC) 8-OHdGIn situ detection of 8-OHdG using a specific antibody and fluorescent secondary antibody.Provides spatial information on DNA damage within the cell.Requires expertise in microscopy and image analysis.

III. Evaluating the Antioxidant Defense System

A key component of confirming oxidative stress is to demonstrate that the cell's endogenous antioxidant defenses are overwhelmed. This can be assessed by measuring the activity of key antioxidant enzymes.

Key Antioxidant Enzymes and Their Assays

EnzymeFunctionAssay Principle
Superoxide Dismutase (SOD) Converts superoxide (O₂⁻•) to hydrogen peroxide (H₂O₂).Inhibition of a colorimetric reaction that generates superoxide.
Catalase (CAT) Decomposes hydrogen peroxide (H₂O₂) to water and oxygen.Measures the rate of H₂O₂ decomposition, often by monitoring the decrease in absorbance at 240 nm.
Glutathione Peroxidase (GPx) Reduces hydrogen peroxide and lipid hydroperoxides using glutathione (GSH) as a cofactor.Measures the rate of NADPH oxidation coupled to the reduction of oxidized glutathione (GSSG) by glutathione reductase.

Experimental Workflow: A Consolidated Approach

Experimental_Workflow Start Cell Culture & this compound Exposure Harvest Harvest Cells Start->Harvest ROS_Assay ROS Measurement (e.g., DCFH-DA) Harvest->ROS_Assay Lysate_Prep Prepare Cell Lysate Harvest->Lysate_Prep DNA_Extraction DNA Extraction Harvest->DNA_Extraction Data_Analysis Data Analysis & Interpretation ROS_Assay->Data_Analysis Lipid_Peroxidation_Assay Lipid Peroxidation (TBARS Assay) Lysate_Prep->Lipid_Peroxidation_Assay Antioxidant_Assay Antioxidant Enzyme Assays (SOD, CAT, GPx) Lysate_Prep->Antioxidant_Assay Lipid_Peroxidation_Assay->Data_Analysis Antioxidant_Assay->Data_Analysis DNA_Damage_Assay DNA Damage (8-OHdG ELISA) DNA_Extraction->DNA_Damage_Assay DNA_Damage_Assay->Data_Analysis

Figure 2: A consolidated experimental workflow for assessing this compound-induced oxidative stress.

Conclusion

Confirming this compound-induced oxidative stress requires a multi-faceted approach. By combining direct ROS measurements with the quantification of downstream molecular damage and an assessment of the antioxidant response, researchers can build a compelling and robust body of evidence. The choice of specific assays should be guided by a balance of specificity, sensitivity, and available resources. This guide provides the foundational knowledge and comparative insights to design and execute experiments that will withstand scientific scrutiny.

References

  • Kalyanaraman, B., et al. (2012). Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations. Free Radical Biology and Medicine, 52(1), 1-6. [Link]

  • Pryor, W. A. (1991). The antioxidant nutrients and disease prevention--what do we know and what do we need to find out? American Journal of Clinical Nutrition, 53(1 Suppl), 391S-393S. [Link]

A Senior Application Scientist's Guide to Mevinphos Degradation in Soil: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Environmental Imperative of Mevinphos Degradation

This compound is a highly toxic, broad-spectrum organophosphate insecticide and acaricide, recognized for its systemic, contact, and stomach action against a wide array of agricultural pests[1][2]. Comprising a mixture of (E) and (Z) isomers, with the (E)-isomer being more biologically active, its efficacy is matched by significant environmental and health concerns[1]. Due to its high acute toxicity, understanding its environmental fate, particularly its persistence and degradation in soil, is paramount for risk assessment and the development of sustainable agricultural practices.

This guide provides a comparative analysis of this compound degradation across different soil types. We will delve into the core mechanisms governing its breakdown, the pivotal role of soil physicochemical and biological properties, and present standardized protocols for empirical investigation. The objective is to equip researchers and environmental scientists with the foundational knowledge and practical methodologies to accurately assess the persistence of this compound in diverse terrestrial ecosystems.

Section 1: Core Degradation Mechanisms of this compound

The persistence of this compound in soil is transient, with a rapid rate of degradation primarily dictated by a combination of biotic and abiotic processes[1][2]. The interplay between these pathways determines the overall dissipation rate.

Biotic Degradation: The Microbial Engine

Microbial metabolism is the principal driver of this compound degradation in most soil environments[2][3]. Soil microorganisms, including bacteria and fungi, utilize the pesticide as a source of carbon or phosphorus, breaking it down into less complex and often less toxic compounds[4][5].

  • Causality of Microbial Action: The efficiency of microbial degradation is intrinsically linked to the health and composition of the soil microbiome. Soils with high organic matter typically harbor more diverse and active microbial communities, leading to faster breakdown. Studies have consistently shown that degradation is significantly faster in natural, non-sterilized soils compared to autoclaved soils, confirming the critical role of microorganisms[6]. Genera such as Flavobacterium, Pseudomonas, and Aspergillus are known for their ability to degrade organophosphates[3][7]. The primary biotic pathway involves enzymatic hydrolysis, cleaving the phosphate ester bonds, which is a common detoxification route for this class of insecticides[4].

Abiotic Degradation: Chemical and Physical Forces

While microbial action is often dominant, abiotic processes contribute significantly to this compound dissipation, particularly chemical hydrolysis and photodegradation[4].

  • Chemical Hydrolysis: This is a key abiotic pathway for this compound. The rate of hydrolysis is profoundly dependent on soil pH[4]. The ester linkages in the this compound molecule are susceptible to cleavage under alkaline conditions. In aqueous solutions, the half-life of this compound dramatically decreases as pH increases, from over 100 days at pH 5 to just 3 days at pH 9[6]. This principle extends to the soil matrix, where alkaline soils will facilitate more rapid chemical degradation compared to acidic or neutral soils.

  • Photodegradation: On the soil surface, photodegradation can occur when this compound molecules absorb energy from sunlight, leading to their decomposition[4]. However, its impact is limited to the top few millimeters of the soil and is influenced by factors like sunlight intensity and soil properties that affect light penetration[4]. Given this compound's volatility and application methods, its persistence on the immediate soil surface where light can penetrate is often short-lived.

The logical interplay of these factors is visualized below.

Factors Influencing this compound Degradation in Soil cluster_soil Soil Properties cluster_env Environmental Conditions cluster_pathways Degradation Pathways Soil_pH Soil pH Hydrolysis Chemical Hydrolysis Soil_pH->Hydrolysis Strongly Influences Soil_OM Organic Matter Biotic Biotic Degradation (Microbial Metabolism) Soil_OM->Biotic Enhances Activity Soil_Texture Texture (Clay, Sand) Soil_Moisture Moisture Soil_Texture->Soil_Moisture Soil_Moisture->Biotic Facilitates Soil_Moisture->Hydrolysis Required Temperature Temperature Temperature->Biotic Increases Rate Temperature->Hydrolysis Increases Rate Sunlight Sunlight Photodegradation Photodegradation Sunlight->Photodegradation Drives Process Degradation This compound Dissipation Biotic->Degradation Abiotic Abiotic Degradation Hydrolysis->Degradation Photodegradation->Degradation

Caption: Key soil and environmental factors affecting this compound degradation pathways.

Section 2: Comparative Degradation Across Soil Types

The physicochemical characteristics of soil—texture, organic matter content, and pH—create distinct environments that significantly alter the rate and primary pathway of this compound degradation. While this compound is considered non-persistent in general, with a typical field half-life of 1-4 days, this can vary[1][2].

Soil TypeTypical Organic MatterTypical pH RangeReported Half-Life / Dissipation TimePrimary Influencing Factors
Sandy / Sandy Loam Low (<2%)5.5 - 7.012-16% residue after 144 hours[6]High Mobility & Leaching Potential: Low organic matter and large particle size lead to weak adsorption, making this compound highly mobile[6][8]. However, rapid degradation often mitigates extensive leaching[2]. Degradation may be slower compared to organic soils due to lower microbial populations.
Silty Clay / Clay Loam Moderate (2-5%)5.5 - 8.0~13 days (lab study)[6]Adsorption & Microbial Activity: Higher clay and organic matter content increase adsorption, reducing bioavailability but also concentrating the substrate for microbial attack. The specific half-life can be variable, influenced heavily by the soil's specific microbial activity and pH.
Peat / Muck Soil High (>20%)4.0 - 7.5Disappeared within 10-48 hours[6]Dominant Biotic Degradation: These soils are rich in organic matter and support large, active microbial communities. This leads to extremely rapid, microbially-driven degradation, which is the dominant dissipation pathway[6].
Calcareous Soil Low to ModerateHigh (>7.5)Undetectable after 8 days[6]Accelerated Chemical Hydrolysis: The high pH of calcareous soils significantly accelerates abiotic chemical hydrolysis[4][6]. This pathway, combined with microbial action, results in very rapid degradation.

Section 3: Experimental Protocol for a Soil Degradation Study

To generate reliable and comparable data, a standardized laboratory incubation study is essential. This protocol is designed to be a self-validating system, incorporating controls to differentiate between degradation pathways and ensure data integrity.

Experimental Rationale

The objective is to measure the dissipation rate of this compound in a controlled laboratory environment that simulates field conditions (temperature, moisture) while isolating key variables. By using both non-sterile and sterile soil, we can quantify the contribution of microbial activity (biotic) versus chemical processes (abiotic). This dual approach is fundamental to understanding the primary degradation mechanism in a given soil.

Materials & Reagents
  • Fresh soil samples from different sites (e.g., sandy loam, clay)

  • Analytical grade this compound standard

  • Acetonitrile (HPLC grade)[9]

  • Anhydrous sodium sulfate

  • Deionized water

  • Incubator

  • Platform shaker

  • Centrifuge

  • Gas Chromatograph with a Flame Photometric Detector (GC-FPD) or LC-MS/MS[9][10]

  • Glass flasks, vials, and syringes

Step-by-Step Methodology
  • Soil Preparation and Characterization:

    • Collect topsoil (0-15 cm) from the target locations.

    • Air-dry the soil and sieve through a 2 mm mesh to remove debris and ensure homogeneity.

    • Characterize each soil type for pH, organic matter content, and texture. This baseline data is crucial for interpreting results.

    • Determine the water holding capacity (WHC) of each soil. Adjust soil moisture to 50-60% of WHC for optimal microbial activity[4].

  • Preparation of Sterile Controls:

    • For each soil type, prepare a parallel set of samples for sterilization.

    • Autoclave the soil at 121°C for 60 minutes on three consecutive days. This process is designed to eliminate microbial activity, thereby isolating abiotic degradation processes.

  • Spiking the Soil Samples:

    • Weigh 50 g of each soil (both non-sterile and sterile) into individual flasks.

    • Prepare a stock solution of this compound in a minimal amount of a suitable solvent.

    • Fortify the soil samples to achieve a final concentration relevant to field application rates (e.g., 1-5 mg/kg). Distribute the spiking solution evenly and mix thoroughly.

    • Prepare a set of "zero-time" samples by immediately proceeding to the extraction step (Step 5) after spiking. This establishes the initial concentration and recovery efficiency.

  • Incubation:

    • Loosely cover the flasks to allow for gas exchange but minimize water loss.

    • Incubate all samples in the dark at a constant temperature (e.g., 25°C) to prevent photodegradation[2].

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 16, and 32 days), destructively sample triplicate flasks from each treatment group (e.g., non-sterile sandy loam, sterile sandy loam, etc.).

  • Extraction:

    • To each 50 g soil sample, add 100 mL of acetonitrile[9].

    • Agitate on a platform shaker at high speed for 30 minutes to ensure efficient extraction of this compound residues.

    • Filter the extract through anhydrous sodium sulfate to remove residual water[9].

    • Collect the filtrate and reduce the volume under a gentle stream of nitrogen. Re-dissolve the residue in a known volume of a suitable solvent for analysis.

  • Analysis:

    • Quantify the concentration of this compound in the extracts using GC-FPD or another suitable chromatographic technique[9][10].

    • Prepare a calibration curve using external standards of this compound to ensure accurate quantification.

  • Data Analysis:

    • Calculate the concentration of this compound at each time point.

    • Plot the concentration versus time and determine the degradation kinetics, typically following first-order kinetics.

    • Calculate the half-life (DT₅₀) for this compound in each soil condition (non-sterile and sterile) using the formula: DT₅₀ = 0.693 / k, where k is the degradation rate constant.

The workflow for this protocol is illustrated in the diagram below.

Experimental Workflow for this compound Soil Degradation Study A 1. Soil Collection & Preparation (Sieving, Characterization) B 2. Sterilization (Autoclaving) (For Abiotic Control Group) A->B C 3. Soil Spiking with this compound (Both Sterile & Non-Sterile Batches) A->C Non-Sterile Soil B->C Sterile Soil D 4. Incubation (Controlled Temperature & Moisture, in Dark) C->D E 5. Time-Point Sampling (e.g., Day 0, 1, 2, 4, 8...) D->E F 6. Solvent Extraction (Acetonitrile) E->F G 7. Sample Cleanup & Concentration F->G H 8. Instrumental Analysis (GC-FPD or LC-MS/MS) G->H I 9. Data Processing (Calculate Concentration vs. Time) H->I J 10. Kinetic Analysis (Calculate Half-Life DT₅₀) I->J

Caption: A step-by-step workflow for laboratory soil degradation analysis.

Conclusion

The environmental persistence of this compound is consistently short across a variety of soil types, primarily due to rapid biotic and abiotic degradation. This comparative analysis demonstrates that soil properties are not merely a backdrop but are active determinants of the degradation process. Soils with high microbial activity and/or high pH, such as muck and calcareous soils respectively, exhibit the fastest dissipation rates, often within hours or a few days. Conversely, soils with lower microbial counts and neutral to acidic pH, like sandy soils, may show slightly longer persistence, though still in the order of days.

The provided experimental protocol offers a robust framework for researchers to generate comparable and defensible data. By understanding the intricate relationship between soil characteristics and pesticide fate, we can better predict environmental risk, refine agricultural practices, and ensure the responsible management of agrochemicals.

References

  • Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling. MDPI.
  • This compound | C7H13O6P | CID 9560. PubChem - NIH. [Link]

  • Biodegradation of the organophosphate pesticide tetrachlorvinphos by bacteria isolated from agricultural soils in México. Revista internacional de contaminación ambiental. [Link]

  • Biodegradation of pesticide in agricultural soil employing entomopathogenic fungi: Current state of the art and future perspectives. PMC - PubMed Central. [Link]

  • This compound (Ref: ENT 22374). AERU - University of Hertfordshire. [Link]

  • Pesticide Fact Sheet: this compound. epa nepis. [Link]

  • Degradation Of Selected Pesticides In Soil. epa nepis. [Link]

  • Degradation of monocrotophos in soil, microbial versus enzymatic method. Journal of Environmental and Occupational Health. [Link]

  • Studies of the Analysis of Pesticide Degradation in Environmental Samples. ResearchGate. [Link]

  • Microbial Degradation of Organophosphorus Pesticides. ResearchGate. [Link]

  • Role of Soil pH in the Development of Enhanced Biodegradation of Fenamiphos. PMC. [Link]

  • Environmental Chemistry Methods: this compound; 417603-01. US EPA. [Link]

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  • A concise overview on pesticide detection and degradation strategies. Taylor & Francis Online. [Link]

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  • Determination of glyphosate and aminomethylphosphonic acid in soils by HPLC with pre-column derivatization using 1,2-naphthoquinone-4-sulfonate. ResearchGate. [Link]

  • HOW SOIL PH AFFECTS THE ACTIVITY AND PERSISTENCE OF HERBICIDES. Microna Agriculture. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Mevinphos in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: February 2026

Mevinphos, a potent organophosphate insecticide, is characterized by its extremely high acute toxicity.[1] As an acetylcholinesterase inhibitor, it poses a significant and immediate risk to researchers and personnel through all routes of exposure, including inhalation, ingestion, and dermal contact.[1] Consequently, the management and disposal of this compound waste are governed by stringent safety protocols and regulatory requirements. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, with a focus on laboratory-scale chemical neutralization through alkaline hydrolysis, ensuring the safety of personnel and the protection of the environment.

Immediate Safety and Hazard Recognition

Before handling this compound in any capacity, it is imperative to understand its hazardous nature. Exposure can lead to rapid and potentially fatal organophosphate poisoning, with symptoms including headache, sweating, nausea, vomiting, diarrhea, and loss of coordination.[2] Therefore, all handling and disposal procedures must be conducted within a certified chemical fume hood.

Table 1: this compound Hazard Profile

PropertyDescriptionSource
Chemical Class Organophosphate Insecticide[U.S. National Library of Medicine, PubChem]
Appearance Colorless to pale yellow or orange liquid[U.S. National Library of Medicine, PubChem]
Toxicity Extremely high acute toxicity[University of Hertfordshire, AERU]
Primary Hazard Acetylcholinesterase inhibitor, neurotoxin[University of Hertfordshire, AERU]
Exposure Routes Inhalation, ingestion, dermal contact[U.S. National Library of Medicine, PubChem]

The Hierarchy of Waste Management: A Guiding Principle

The preferred approach to chemical waste is always minimization. However, when disposal is unavoidable, a hierarchical approach ensures that the most effective and safest methods are prioritized. For a substance as acutely toxic as this compound, direct disposal is not an option; chemical neutralization is a critical step to mitigate its hazard before final disposal.

Waste Management Hierarchy A Source Reduction & Minimization B Chemical Neutralization (Alkaline Hydrolysis) A->B If waste is generated C Collection as Hazardous Waste B->C After detoxification D Licensed Hazardous Waste Disposal C->D Final disposal step

Caption: Waste management hierarchy for this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

Handling this compound and the corrosive reagents for its neutralization requires a stringent PPE protocol. Never compromise on safety; inspect all PPE for integrity before each use.

  • Gloves: Wear chemical-resistant gloves. A double layer, with a lighter nitrile glove underneath a heavier butyl or neoprene glove, is recommended.[3][4] Never wear leather or cloth gloves.[5]

  • Eye Protection: Chemical splash goggles are mandatory. For splash risks, a full-face shield should be worn in addition to goggles.[4][6]

  • Body Protection: A chemical-resistant apron or suit over a lab coat is essential.[3][4]

  • Respiratory Protection: All work with this compound and its solutions must be conducted in a certified chemical fume hood. If there is a risk of aerosol generation outside of a fume hood, a respirator with cartridges rated for organic vapors and particulates is required.

Laboratory-Scale Disposal via Alkaline Hydrolysis

The cornerstone of this compound neutralization in a laboratory setting is alkaline hydrolysis. This compound is susceptible to rapid degradation in alkaline conditions. At a pH of 11, its half-life is a mere 1.4 hours, compared to 35 days at a neutral pH of 7.[7] This chemical property allows for a controlled and effective detoxification process. The hydrolysis reaction cleaves the phosphate ester bond, breaking down the highly toxic this compound molecule into less toxic compounds.[7][8][9]

Required Materials
  • Sodium Hydroxide (NaOH), pellets or a concentrated solution.

  • Distilled water.

  • pH indicator strips or a calibrated pH meter.

  • A designated, labeled, and sealable chemical waste container made of a material compatible with alkaline solutions (e.g., high-density polyethylene).

  • Stir plate and magnetic stir bar.

  • Appropriate PPE (see Section 3).

Step-by-Step Protocol for Alkaline Hydrolysis

This procedure must be performed in a certified chemical fume hood.

  • Prepare the Alkaline Solution:

    • Carefully prepare a 1 M Sodium Hydroxide (NaOH) solution. To do this, slowly add 40 grams of NaOH pellets to approximately 800 mL of distilled water in a suitable beaker, stirring continuously. Caution: This is an exothermic reaction and will generate heat. Once the pellets have dissolved, allow the solution to cool to room temperature, then add more distilled water to reach a final volume of 1 liter.

  • Dilute the this compound Waste:

    • If you have a concentrated this compound solution, it is advisable to dilute it before hydrolysis. Carefully add the this compound waste to the 1 M NaOH solution in the designated waste container. Aim for a final this compound concentration that is significantly lower than your stock solution.

  • Initiate Hydrolysis:

    • Place the waste container on a stir plate and add a magnetic stir bar.

    • Stir the solution gently to ensure it is well-mixed.

    • Loosely cap the container to prevent pressure buildup while minimizing the release of any potential vapors.

  • Monitor and Maintain pH:

    • Check the pH of the solution using a pH strip or a calibrated pH meter. The pH must be at or above 11 to ensure rapid hydrolysis. If necessary, add more NaOH solution to adjust the pH.

  • Allow for Complete Degradation:

    • Let the solution stir at room temperature for a minimum of 24 hours. This extended period ensures that the this compound has undergone multiple half-lives, leading to its complete degradation.

  • Neutralization of the Hydrolyzed Solution:

    • After the 24-hour hydrolysis period, the solution will be highly alkaline. It must be neutralized before final disposal.

    • Slowly and carefully add a dilute acid (e.g., 1 M hydrochloric acid or sulfuric acid) to the solution while stirring. Monitor the pH frequently.

    • Continue adding acid until the pH of the solution is between 6 and 8. Caution: The neutralization reaction is also exothermic.

  • Final Waste Collection:

    • The neutralized solution, now containing the degradation products of this compound, should be collected in a clearly labeled hazardous waste container. The label should indicate "Hydrolyzed this compound Waste (Neutralized)" and list the final degradation products if known.

    • This container should be handed over to your institution's environmental health and safety (EHS) office for final disposal by a licensed hazardous waste contractor.[10][11]

Alkaline Hydrolysis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Treatment Prep_NaOH Prepare 1M NaOH Solution Dilute_this compound Dilute this compound Waste in NaOH Prep_NaOH->Dilute_this compound Stir Stir for 24 hours Dilute_this compound->Stir Monitor_pH Maintain pH >= 11 Stir->Monitor_pH Neutralize Neutralize to pH 6-8 with Acid Monitor_pH->Neutralize Collect Collect as Hazardous Waste Neutralize->Collect

Caption: Workflow for this compound disposal via alkaline hydrolysis.

Spill Management and Emergency Procedures

Accidents can happen, and preparedness is key to mitigating their consequences.

This compound Spill Cleanup
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area.[2][12]

  • Secure the Area: Prevent unauthorized entry into the contaminated zone.[2]

  • Personal Protection: Do not attempt to clean up a spill without the appropriate PPE.

  • Containment: For liquid spills, use an absorbent material like vermiculite, dry sand, or a commercial sorbent to contain the spill.[2] Do not use water to wash down a spill, as this can spread the contamination.[13]

  • Collection: Carefully collect the absorbent material into a labeled, sealable hazardous waste container.[2][13]

  • Decontamination: Decontaminate the spill area using a detergent and water solution, followed by the alkaline hydrolysis solution described in Section 4.2. Collect all decontamination materials as hazardous waste.[14]

  • Reporting: Report the spill to your institution's EHS office.

Emergency Exposure Procedures
  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[9][15][16]

  • Eye Contact: Immediately flush the eyes with copious amounts of clean, running water for at least 15 minutes, holding the eyelids open.[9]

  • Inhalation: Move the affected person to fresh air immediately.[9][15]

  • Ingestion: Do NOT induce vomiting unless instructed to do so by a poison control center or medical professional.[9]

In all cases of exposure, seek immediate medical attention. Provide the medical personnel with the Safety Data Sheet (SDS) for this compound.

Conclusion: A Culture of Safety

The proper disposal of this compound is not merely a procedural task but a critical component of a robust laboratory safety culture. By understanding the profound hazards of this compound and adhering to the detailed procedures for its neutralization and disposal, researchers can protect themselves, their colleagues, and the environment. The principles of expertise, trustworthiness, and authoritative grounding are the pillars of safe and responsible science.

References

  • This compound | C7H13O6P | CID 9560 - PubChem, U.S. National Library of Medicine. [Link]

  • This compound (Ref: ENT 22374) - AERU, University of Hertfordshire. [Link]

  • This compound HAZARD SUMMARY - New Jersey Department of Health. [Link]

  • Guidelines for managing the disposal of pesticide rinsate - NSW Environment Protection Authority. [Link]

  • Alkaline Hydrolysis of Organophosphorus Pesticides: The Dependence of the Reaction Mechanism on the Incoming Group Conformation - ACS Publications. [Link]

  • Safe Handling Guide: Sodium Hydroxide - CORECHEM Inc. [Link]

  • Safe Handling Procedures for Caustic Soda - [Source not further specified]. [Link]

  • Chemical Spill Procedures - Princeton University Environmental Health and Safety. [Link]

  • Cleaning, Recycling, and Disposing of Agricultural Pesticide Containers - Pacific Northwest Pest Management Handbooks. [Link]

  • A consecutive chlorination and alkaline hydrolysis process for rapid degradation and detoxication of malathion in aqueous solution - ResearchGate. [Link]

  • First Aid for Pesticide Exposure - UF/IFAS Extension, University of Florida. [Link]

  • Pesticide Spill: Safe Management & Cleanup Guidelines - Clemson Cooperative Extension. [Link]

  • Rinsate and Spill Cleanup Materials - Pesticide Environmental Stewardship. [Link]

  • Sodium Hydroxide - Hazardous Substance Fact Sheet - New Jersey Department of Health. [Link]

  • Disposal of Dilute Pesticide Solutions - U.S. Environmental Protection Agency. [Link]

  • Identification and Description of Chemical Deactivation/Detoxification Methods for the Safe Disposal of Selected Pesticides - U.S. Environmental Protection Agency. [Link]

  • Chemical Spills - Florida State University Emergency Management. [Link]

  • Standard Operating Procedure: Sodium hydroxide pellets - University of Central Missouri. [Link]

  • Chemical Spill Response Procedure - University of Manitoba. [Link]

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Navigating the Risks: A Comprehensive Guide to Personal Protective Equipment for Mevinphos Handling

Author: BenchChem Technical Support Team. Date: February 2026

Mevinphos, an organophosphate insecticide, is a substance of extreme toxicity, demanding the utmost respect and caution in a laboratory setting.[1][2] Its potency as an acetylcholinesterase inhibitor means that even minute exposures can lead to severe and potentially fatal health consequences.[2][3][4] This guide provides an in-depth, procedural framework for the safe handling of this compound, grounded in scientific principles and field-proven safety protocols. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks, ensuring personal safety and the integrity of their work.

Understanding the Threat: The Scientific Rationale for Stringent Controls

This compound is classified as a Toxicity Category I substance, the highest level of acute toxicity, for oral, dermal, and inhalation routes of exposure.[4] It is readily absorbed through the skin, making dermal contact a primary route of exposure.[3] The colorless to pale yellow, odorless liquid nature of this compound can make its presence difficult to detect, further elevating the risk of accidental exposure.[5][6]

The mechanism of this compound toxicity lies in its irreversible inhibition of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system.[1][4][6] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis. Symptoms of exposure can manifest rapidly and include headache, dizziness, blurred vision, muscle twitching, nausea, vomiting, and in severe cases, convulsions, respiratory paralysis, and death.[3][7]

Due to its high toxicity and rapid absorption, all registered uses of this compound in the United States were canceled by the Environmental Protection Agency (EPA) in 1994.[1] However, its continued use in other countries on commodities imported into the U.S. and its potential presence in research settings necessitates a comprehensive understanding of its safe handling.[4]

Core Principles of this compound Safety: A Multi-Layered Defense

Safe handling of this compound is predicated on a multi-layered approach that combines engineering controls, administrative procedures, and, most critically, the correct and consistent use of Personal Protective Equipment (PPE).

Engineering Controls:

  • Ventilation: All work with this compound must be conducted in a certified chemical fume hood with a face velocity that meets institutional and regulatory standards. Local exhaust ventilation should be utilized to capture vapors at the source.[8]

  • Containment: Designated areas for this compound storage and handling should be clearly demarcated. Use of secondary containment for all containers is mandatory to prevent the spread of spills.

Administrative Controls:

  • Training: All personnel handling this compound must receive specific training on its hazards, proper handling procedures, emergency protocols, and the correct use of PPE.[3]

  • Restricted Access: Access to areas where this compound is stored or used should be restricted to authorized personnel only.

  • Hygiene Practices: Eating, drinking, and smoking are strictly prohibited in areas where this compound is handled.[3] Hands should be thoroughly washed before and after handling the chemical, and before leaving the work area.[5]

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection and use of appropriate PPE is non-negotiable when handling this compound. The following provides a detailed breakdown of the required PPE and the rationale for each component.

I. Dermal Protection: A Barrier Against a Potent Skin Permeator

Given that this compound is fatal in contact with skin, robust dermal protection is paramount.[5]

  • Gloves: Standard laboratory gloves (e.g., thin nitrile) are insufficient.

    • For Normal Use: Nitrile gloves with a thickness of 11-13 mil are recommended, offering a breakthrough time of approximately one hour.[5]

    • For Spills or Direct Contact: Butyl rubber gloves with a thickness of 12-15 mil are required, providing a breakthrough time exceeding four hours.[5]

    • Double Gloving: The practice of wearing two pairs of gloves is strongly recommended to provide an additional layer of protection.

  • Protective Clothing:

    • A disposable, chemical-resistant suit is mandatory to protect the body from splashes and aerosol exposure.

    • All protective clothing should be clean and put on before work begins.[3]

    • Contaminated work clothes should be removed promptly and laundered by trained individuals aware of the hazards.[3]

  • Footwear:

    • Chemical-resistant boots are required.

    • Leather shoes are strictly prohibited as they can absorb this compound and cannot be decontaminated.[3]

II. Respiratory Protection: Safeguarding Against Inhalation Hazards

While engineering controls are the primary means of mitigating inhalation risks, respiratory protection is essential, particularly in the event of a spill or emergency.

  • Respirator Type: A NIOSH-approved respirator with an organic vapor cartridge is necessary when engineering controls are not sufficient or during emergency situations.[5] For significant potential exposures, a self-contained breathing apparatus (SCBA) may be required.[6]

III. Eye and Face Protection: Shielding Sensitive Membranes

The eyes are highly susceptible to chemical splashes and damage can occur rapidly.[9]

  • Goggles and Face Shield: Chemical splash goggles that form a seal around the eyes are mandatory. For added protection against splashes, a face shield should be worn over the goggles.

Procedural Guidance: Step-by-Step Protocols for Safe this compound Handling

Donning and Doffing PPE: A Critical Sequence

The order in which PPE is put on (donning) and taken off (doffing) is crucial to prevent cross-contamination.

Donning Sequence:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Inner Gloves: Don the first pair of appropriate gloves.

  • Protective Suit: Step into the chemical-resistant suit.

  • Footwear: Put on chemical-resistant boots.

  • Respirator: Perform a seal check and don the respirator.

  • Goggles and Face Shield: Put on chemical splash goggles, followed by a face shield.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the suit.

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out.

  • Face Shield and Goggles: Remove the face shield and goggles from the back.

  • Protective Suit: Carefully remove the suit, rolling it down and away from the body.

  • Footwear: Remove boots without touching the exterior.

  • Respirator: Remove the respirator.

  • Inner Gloves: Remove the inner pair of gloves, turning them inside out.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

This compound Handling Workflow

The following diagram illustrates the critical steps for safely handling this compound in a laboratory setting.

Mevinphos_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal Prep 1. Verify Fume Hood Certification Gather_PPE 2. Assemble All Required PPE Don_PPE 3. Don PPE in Correct Sequence Retrieve_this compound 4. Retrieve this compound from Secure Storage Don_PPE->Retrieve_this compound Proceed to Handling Conduct_Work 5. Perform Experiment in Fume Hood Secure_this compound 6. Return this compound to Secure Storage Decontaminate_Area 7. Decontaminate Work Area and Equipment Secure_this compound->Decontaminate_Area Proceed to Cleanup Doff_PPE 8. Doff PPE in Designated Area Dispose_Waste 9. Dispose of Contaminated Waste Properly Hand_Hygiene 10. Thorough Hand Washing

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.